4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-5-10(7-13)6-9(2)11(8)14-4-3-12/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIWVVONGPLSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCO)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651812 | |
| Record name | 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039948-89-4 | |
| Record name | 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde from 4-hydroxy-3,5-dimethylbenzaldehyde
Foreword: The Strategic Importance of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
This compound is a bespoke chemical entity of significant interest to the pharmaceutical and material science sectors. Its unique molecular architecture, featuring a reactive aldehyde, a hydrophilic hydroxyethoxy tail, and a sterically-shielded phenolic ether, makes it a versatile intermediate. In the realm of drug development, this compound serves as a crucial building block for synthesizing novel therapeutics targeting metabolic and inflammatory diseases.[1] The hydroxyethoxy moiety can enhance the solubility and bioavailability of drug candidates.[1] Beyond pharmaceuticals, its reactivity is harnessed in the creation of advanced polymers, high-performance coatings, and specialty adhesives.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in the principles of the Williamson ether synthesis. We will delve into the mechanistic underpinnings, offer a detailed experimental workflow, and provide insights into process optimization and characterization.
The Core Chemistry: A Mechanistic Exploration of the Williamson Ether Synthesis
The conversion of 4-hydroxy-3,5-dimethylbenzaldehyde to its 2-hydroxyethoxy derivative is achieved through the venerable Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The synthesis is strategically designed in two conceptual steps: the deprotonation of the phenolic hydroxyl group followed by the nucleophilic attack of the resultant phenoxide on an alkyl halide.
Step 1: Deprotonation to Form the Nucleophile
The phenolic proton of 4-hydroxy-3,5-dimethylbenzaldehyde is acidic and can be readily removed by a suitable base to form a sodium phenoxide intermediate. This deprotonation is a critical activation step, as the resulting phenoxide is a much more potent nucleophile than the starting phenol.
Step 2: SN2 Attack and Ether Formation
The newly formed phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of a 2-haloethanol (e.g., 2-bromoethanol). This attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide leaving group and the formation of the desired ether linkage.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with each step and choice of reagent justified to ensure a high-yielding and reproducible synthesis.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations |
| 4-hydroxy-3,5-dimethylbenzaldehyde | C₉H₁₀O₂ | 150.17 | Starting Material | Ensure high purity (≥98%) to avoid side reactions. |
| 2-Bromoethanol | C₂H₄BrO | 124.96 | Alkylating Agent | Highly toxic and corrosive; handle with extreme care in a fume hood. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base | A strong base for deprotonation of the phenol. Use pellets or a freshly prepared solution. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Anhydrous grade is crucial to prevent unwanted side reactions. A good polar aprotic solvent for SN2 reactions. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | For workup and product isolation. |
| Brine (saturated NaCl solution) | NaCl(aq) | - | Washing Agent | To remove water-soluble impurities during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | To remove residual water from the organic phase. |
Step-by-Step Synthesis Workflow
-
Preparation : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3,5-dimethylbenzaldehyde (10.0 g, 66.6 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is fully dissolved.
-
Base Addition : Carefully add sodium hydroxide pellets (3.2 g, 80.0 mmol, 1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the sodium phenoxide may result in a slight color change.
-
Alkylation : To the stirred suspension, add 2-bromoethanol (6.8 mL, 96.0 mmol, 1.4 equivalents) dropwise over 15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring : Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup and Isolation :
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 300 mL of cold deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification : Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of Base : Sodium hydroxide is a strong and cost-effective base for deprotonating the phenolic hydroxyl group. While stronger bases like sodium hydride (NaH) could be used, NaOH is sufficient for this substrate and poses fewer handling risks. Weaker bases like potassium carbonate (K₂CO₃) could also be employed, potentially requiring longer reaction times or higher temperatures.
-
Choice of Solvent : Anhydrous DMF is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the sodium cation, leaving the phenoxide nucleophile relatively free to attack the alkyl halide. Protic solvents are avoided as they can solvate and deactivate the nucleophile.
-
Choice of Alkylating Agent : 2-Bromoethanol is a suitable primary alkyl halide for the Williamson ether synthesis. Primary alkyl halides are preferred as they are less prone to undergoing the competing E2 elimination reaction. 2-Chloroethanol could also be used, but the reaction would likely be slower due to the lower leaving group ability of chloride compared to bromide.
-
Temperature Control : The reaction is heated to increase the rate of reaction. However, excessive temperatures should be avoided as this can promote side reactions, such as elimination of the alkyl halide.
Characterization of this compound
The successful synthesis of the target compound can be confirmed by a suite of analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Off-white to pale yellow solid |
Predicted Spectroscopic Data:
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the aromatic protons (a singlet around 7.6 ppm), the two methylene groups of the hydroxyethoxy chain (triplets around 4.0 and 3.8 ppm), the hydroxyl proton (a broad singlet), and the two methyl groups on the aromatic ring (a singlet around 2.3 ppm).
-
¹³C NMR : The carbon NMR spectrum should display signals for the aldehyde carbonyl carbon (around 191 ppm), the aromatic carbons (in the range of 110-160 ppm), the two methylene carbons of the hydroxyethoxy chain (around 70 and 60 ppm), and the methyl carbons (around 16 ppm).
-
FTIR (KBr, cm⁻¹) : The infrared spectrum is expected to exhibit a strong absorption band for the aldehyde C=O stretch (around 1680 cm⁻¹), a broad O-H stretch from the hydroxyl group (around 3400 cm⁻¹), C-O stretching vibrations for the ether linkage (around 1250 and 1050 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (EI) : The mass spectrum should show a molecular ion peak (M⁺) at m/z = 194.23, corresponding to the molecular weight of the compound.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure the use of anhydrous solvent. - Increase reaction time or temperature moderately. - Use a stronger base like NaH if necessary. |
| Side reactions (e.g., elimination) | - Maintain the recommended reaction temperature. - Ensure the alkylating agent is added dropwise to control any exotherm. | |
| Impure Product | Presence of unreacted starting material | - Optimize reaction time and monitor carefully by TLC. - Improve the efficiency of the column chromatography purification. |
| Formation of by-products | - Ensure the purity of all starting materials. - Adhere strictly to the reaction conditions. |
Safety and Handling Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
2-Bromoethanol is highly toxic and corrosive . Handle with extreme caution and avoid inhalation, ingestion, and skin contact.
-
Sodium hydroxide is corrosive . Avoid contact with skin and eyes.
-
N,N-Dimethylformamide is a skin and eye irritant and may have reproductive toxicity . Handle with care and avoid exposure.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This guide provides a robust and well-rationalized protocol for the synthesis of this compound. By understanding the underlying principles of the Williamson ether synthesis and adhering to the detailed experimental procedure, researchers can reliably produce this valuable intermediate for a range of applications in drug discovery and material science. The emphasis on the causality behind each experimental choice is intended to empower scientists to not only replicate this synthesis but also to adapt and troubleshoot similar transformations in their own research endeavors.
References
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
Introduction
4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde is a specialized aromatic aldehyde that has garnered significant interest within the pharmaceutical and organic synthesis sectors. Its unique molecular architecture, featuring a reactive aldehyde, a solubilizing hydroxyethoxy group, and a sterically hindered aromatic ring, makes it a valuable intermediate. Notably, it serves as a crucial building block in the synthesis of Apabetalone (RVX-208), an investigational drug targeting cardiovascular diseases.
This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predicted data with established analytical principles. It further outlines detailed experimental protocols for the empirical validation of these properties, explaining the causality behind methodological choices to ensure robust and reproducible results.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is the foundation for all further investigation. The key identifiers and structural features are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1039948-89-4 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [2][1] |
| Molecular Weight | 194.23 g/mol | [2][1] |
| Synonyms | QC-214; Benzaldehyde, 4-(2-hydroxyethoxy)-3,5-dimethyl- | [2][1] |
| InChI | InChI=1S/C11H14O3/c1-8-5-10(7-13)6-9(2)11(8)14-4-3-12/h5-7,12H,3-4H2,1-2H3 | [1] |
| InChIKey | PBIWVVONGPLSAJ-UHFFFAOYSA-N | [1] |
Molecular Structure:
Figure 1: 2D Structure of this compound
The structure consists of a benzaldehyde core substituted at key positions:
-
Aldehyde Group (-CHO) at C1: This is the primary reactive site for nucleophilic addition and condensation reactions, making it a versatile synthetic handle.[3]
-
3,5-Dimethyl Groups: These flanking methyl groups provide steric hindrance around the ether linkage and may influence the conformation and reactivity of the molecule.
-
4-(2-Hydroxyethoxy) Group: This substituent is critical to the molecule's function. The ether linkage is generally stable, while the terminal primary alcohol (-OH) provides a site for further functionalization and significantly enhances hydrophilicity and aqueous solubility.[3] This property is highly desirable in drug development to improve pharmacokinetic profiles.
Section 2: Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior, from reaction kinetics to physiological absorption. The following table summarizes the available, primarily predicted, data for this compound.
Table 2: Summary of Physicochemical Properties
| Property | Predicted Value | Significance in Research & Development |
| Physical State | Solid / Powder | [4] |
| Boiling Point | 348.2 ± 37.0 °C | |
| Density | 1.131 ± 0.06 g/cm³ | [2] |
| pKa (Acid Dissociation Constant) | 14.24 ± 0.10 | [2] |
| Melting Point | No data available | Essential for purity assessment and solid-state characterization. |
| LogP (Octanol-Water Partition Coeff.) | No data available | A key measure of lipophilicity, crucial for predicting membrane permeability and absorption, distribution, metabolism, and excretion (ADME) properties. |
Solubility
Acidity and Ionization
The predicted pKa of 14.24 corresponds to the weakly acidic proton of the terminal alcohol.[2] This high pKa value confirms that the molecule will exist almost exclusively in its neutral, non-ionized form in the physiological pH range (typically 1.5 to 8.0). This is a critical factor for predicting its behavior in biological systems, as the charge state of a molecule heavily influences its ability to cross cell membranes.
Section 3: Structural Elucidation and Spectroscopic Analysis
Empirical confirmation of the compound's structure is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the molecule's functional groups.
-
¹H NMR (Proton NMR):
-
Aldehyde Proton: A singlet peak expected around δ 9.8-10.0 ppm.
-
Aromatic Protons: A singlet representing the two equivalent protons on the benzene ring, expected around δ 7.5-7.8 ppm.
-
Ethoxy Protons: Two triplets, one for the -O-CH₂- group (approx. δ 4.1-4.3 ppm) and one for the -CH₂-OH group (approx. δ 3.8-4.0 ppm).
-
Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.
-
Methyl Protons: A singlet integrating to 6 protons, expected around δ 2.2-2.4 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: A distinct peak in the downfield region, δ 190-195 ppm.
-
Aromatic Carbons: Peaks in the δ 120-165 ppm range, with the ether-linked carbon being the most downfield.
-
Ethoxy Carbons: Two peaks in the aliphatic region, typically δ 60-75 ppm.
-
Methyl Carbons: A peak in the upfield region, δ 15-25 ppm.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹ from the terminal alcohol.
-
C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹.
-
C-O Stretch (Ether/Alcohol): Strong bands in the 1050-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 194.09. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₁H₁₄O₃. Common fragmentation patterns would include the loss of the hydroxyethyl group or the aldehyde group.
-
Section 4: Experimental Protocols for Physicochemical Characterization
The validation of predicted properties is a cornerstone of scientific integrity. The following section provides streamlined, step-by-step protocols for determining key physicochemical parameters.
General Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the systematic characterization of a chemical intermediate like this compound.
Caption: Workflow for Physicochemical Property Determination.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 and is the gold standard for determining the saturation solubility of a compound in water.
-
Principle: An excess amount of the solid compound is agitated in a fixed volume of water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.
-
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a glass vial containing a known volume of purified water (e.g., 1 mL).
-
Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. Causality: This extended period ensures that the dissolution process reaches a true thermodynamic equilibrium, which is critical for accuracy.
-
Phase Separation: After equilibration, allow the vial to stand at the same temperature until a clear supernatant is observed. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-calibrated HPLC-UV method.
-
Quantification: Analyze the diluted sample by HPLC-UV. Calculate the original concentration in the supernatant based on the dilution factor and the calibration curve. The result is reported in mg/mL or µg/mL.
-
Protocol: Determination of pKa (UV-Metric Titration)
This method is ideal for compounds that possess a chromophore (like the benzaldehyde group) and whose UV-Vis spectrum changes as a function of ionization.
-
Principle: The compound is dissolved in a co-solvent/water mixture and titrated with an acid and a base. The absorbance at several wavelengths is monitored throughout the titration. Changes in absorbance correspond to shifts in the equilibrium between the ionized and neutral species, from which the pKa can be calculated.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable organic co-solvent (e.g., methanol). Add a small aliquot to a titration vessel containing a water/co-solvent mixture with a known ionic strength.
-
Titration: Place the vessel on an automated titrator equipped with a pH electrode and a fiber-optic UV-Vis probe.
-
Data Collection: Perform a titration with standardized HCl to determine any basic pKa values, followed by a titration with standardized KOH to determine acidic pKa values. The instrument records the full UV-Vis spectrum at each pH increment.
-
Calculation: The collected data (absorbance vs. pH) is processed by specialized software. Causality: The software uses multi-wavelength analysis to deconvolute the spectra of the neutral and ionized species, allowing for a precise calculation of the pH at which their concentrations are equal—the definition of pKa.[5]
-
Conclusion
This compound is a well-defined chemical entity with a set of physicochemical properties that make it highly suitable for its role in advanced pharmaceutical synthesis. Its defining features—a reactive aldehyde for chemical ligation and a hydroxyethoxy group for enhanced solubility—are a direct result of rational chemical design. While many of its core properties are currently based on robust computational predictions, the experimental protocols outlined in this guide provide a clear and reliable path for their empirical validation. A thorough understanding and documentation of these properties are indispensable for process optimization, quality control, and regulatory compliance in the development of novel therapeutics.
References
A Technical Guide to 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde, a pivotal chemical intermediate in the pharmaceutical industry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's chemical identity, a robust synthesis protocol, its physicochemical properties, and its significant role in the synthesis of advanced therapeutics.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic aldehyde that has gained prominence as a key building block in organic synthesis. Its structure features a benzaldehyde core with two methyl groups and a hydroxyethoxy substituent, which impart unique reactivity and solubility characteristics.
A summary of its key identifiers and properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1039948-89-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₃ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥96-99% | [4][5] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis, starting from the readily available 4-hydroxy-3,5-dimethylbenzaldehyde. This method offers high yields and purity, making it suitable for both laboratory-scale and industrial production.
Rationale for Synthetic Strategy
The chosen synthetic route is predicated on the nucleophilic substitution of a haloalkanol by the phenoxide ion of 4-hydroxy-3,5-dimethylbenzaldehyde. The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a moderately strong base like potassium carbonate, forming a potent nucleophile. 2-Chloroethanol is an ideal reagent for introducing the hydroxyethoxy moiety due to its bifunctional nature and commercial availability. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, thereby liberating the phenoxide anion for a rapid SN2 reaction, while not interfering with the nucleophile through hydrogen bonding.
Experimental Protocol
Materials:
-
4-hydroxy-3,5-dimethylbenzaldehyde (1.0 eq)
-
2-Chloroethanol (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, round-bottom flask is charged with 4-hydroxy-3,5-dimethylbenzaldehyde and anhydrous potassium carbonate. The flask is then flushed with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Anhydrous DMF is added to the flask to create a stirrable suspension.
-
Reagent Addition: 2-Chloroethanol is added dropwise to the stirring suspension at room temperature.
-
Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with water and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude solid is purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely available in the public domain, its key spectroscopic features can be reliably predicted based on its molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (~9.8 ppm), a singlet for the two equivalent aromatic protons (~7.5 ppm), a singlet for the six equivalent methyl protons (~2.3 ppm), and two triplets for the ethoxy protons, corresponding to the -OCH₂- group (~4.0 ppm) and the -CH₂OH group (~3.8 ppm). A broad singlet for the hydroxyl proton would also be present.
-
¹³C NMR: The carbon NMR spectrum would feature a signal for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons in the 120-160 ppm region, and signals for the methyl carbons (~16 ppm) and the two distinct carbons of the hydroxyethoxy group (~60-70 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretch of the aldehyde at ~1690 cm⁻¹, a broad O-H stretch from the alcohol at ~3400 cm⁻¹, and C-O stretching vibrations for the ether and alcohol functionalities in the 1050-1250 cm⁻¹ region.
-
Mass Spectrometry: The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 194.
Applications in Drug Development
The primary and most significant application of this compound is its role as a crucial intermediate in the synthesis of Apabetalone (RVX-208) .[5]
The Role in Apabetalone Synthesis
Apabetalone is a first-in-class, orally active small molecule that functions as an inhibitor of Bromodomain and Extra-Terminal domain (BET) proteins, which are key epigenetic regulators of gene expression.[6][7] By selectively binding to BET proteins, Apabetalone can modulate pathways involved in cardiovascular disease, making it a promising therapeutic agent for atherosclerosis.[8]
The synthesis of Apabetalone involves the condensation of this compound with other precursors to construct the final quinazolinone scaffold. The purity and reliable supply of this aldehyde are therefore critical for the successful manufacturing of the active pharmaceutical ingredient (API).
Other Potential Applications
The unique combination of a reactive aldehyde group and a hydrophilic hydroxyethoxy chain makes this compound a versatile building block for:
-
Polymer Science: As a monomer or cross-linking agent in the synthesis of specialty polymers.
-
Fragrance Industry: The benzaldehyde moiety is a common feature in fragrance chemistry.
-
General Organic Synthesis: Its functional groups allow it to participate in a wide range of chemical reactions, including aldol condensations and Mannich reactions.[1]
Safety and Handling
Based on available safety data sheets, this compound should be handled with appropriate care in a laboratory or industrial setting.[1][2]
-
Hazard Identification: May cause skin, eye, and respiratory irritation.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a chemical intermediate of significant value, primarily driven by its indispensable role in the synthesis of the epigenetic modulator Apabetalone. Its well-defined synthesis and versatile chemical nature also suggest potential for broader applications. This guide provides the foundational knowledge required for professionals engaged in the research, development, and manufacturing of next-generation therapeutics.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. 1039948-89-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Manufacturer of Inorganic Compounds from Mumbai, Maharashtra by Tylon Pharma Limited [exportersindia.com]
- 6. researchgate.net [researchgate.net]
- 7. Bromodomain and Extraterminal Protein Inhibitor, Apabetalone (RVX-208), Reduces ACE2 Expression and Attenuates SARS-Cov-2 Infection In Vitro [mdpi.com]
- 8. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the structural characterization of this versatile molecule.
Introduction
This compound is an aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating a benzaldehyde moiety, a hydroxyethoxy group, and two methyl substituents on the aromatic ring, presents a unique combination of functional groups that can be precisely characterized using a suite of spectroscopic techniques. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations. This guide provides a detailed examination of the expected spectroscopic data and the rationale behind their interpretation.
Molecular Structure
The structural formula of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of an organic compound in solution is as follows:[2][3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.[3]
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, where each unique carbon atom appears as a singlet. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.[5]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | Aldehyde (-CHO) |
| 7.55 | s | 2H | Aromatic (H-2, H-6) |
| 4.10 | t, J = 4.8 Hz | 2H | -OCH₂- |
| 3.95 | t, J = 4.8 Hz | 2H | -CH₂OH |
| 2.30 | s | 6H | Aromatic -CH₃ (at C-3, C-5) |
| ~2.50 | br s | 1H | -OH |
Interpretation of the ¹H NMR Spectrum
-
Aldehyde Proton (δ 9.85): The singlet at a downfield chemical shift of approximately 9.85 ppm is highly characteristic of an aldehyde proton.[6] Its deshielded nature is due to the anisotropic effect of the carbonyl group.
-
Aromatic Protons (δ 7.55): The two aromatic protons (H-2 and H-6) are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a singlet at around 7.55 ppm. The electron-withdrawing aldehyde group and the electron-donating alkoxy and methyl groups influence their chemical shift.[7]
-
Hydroxyethoxy Protons (δ 4.10 and 3.95): The two methylene groups of the hydroxyethoxy side chain appear as triplets due to coupling with each other. The methylene group attached to the phenolic oxygen (-OCH₂-) is expected to be more deshielded (δ 4.10) than the one bearing the hydroxyl group (-CH₂OH, δ 3.95). The coupling constant (J) is typically around 5 Hz.
-
Methyl Protons (δ 2.30): The six protons of the two equivalent methyl groups at positions C-3 and C-5 will appear as a sharp singlet at approximately 2.30 ppm.[6]
-
Hydroxyl Proton (δ ~2.50): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with trace amounts of D₂O in the solvent, leading to its disappearance.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 192.0 | Aldehyde (C=O) |
| 160.0 | Aromatic (C-4) |
| 139.0 | Aromatic (C-3, C-5) |
| 131.0 | Aromatic (C-1) |
| 129.0 | Aromatic (C-2, C-6) |
| 69.0 | -OCH₂- |
| 61.0 | -CH₂OH |
| 16.0 | Aromatic -CH₃ |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (δ 192.0): The aldehyde carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift of around 192.0 ppm.[8][9]
-
Aromatic Carbons (δ 129.0 - 160.0): The six aromatic carbons will show four distinct signals due to the molecule's symmetry. The carbon attached to the oxygen (C-4) will be the most deshielded among the ring carbons, appearing around 160.0 ppm. The carbons bearing the methyl groups (C-3, C-5) will be at approximately 139.0 ppm. The carbon attached to the aldehyde group (C-1) is expected around 131.0 ppm, and the two equivalent carbons (C-2, C-6) at approximately 129.0 ppm.[10][11][12]
-
Hydroxyethoxy Carbons (δ 69.0 and 61.0): The two sp³ hybridized carbons of the ethoxy chain will appear in the range of 60-70 ppm. The carbon attached to the phenolic oxygen (-OCH₂-) is expected at a lower field (δ 69.0) compared to the terminal carbon bearing the hydroxyl group (-CH₂OH, δ 61.0).[8]
-
Methyl Carbons (δ 16.0): The two equivalent methyl carbons will give a single signal in the upfield region, around 16.0 ppm.[9]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15]
Experimental Protocol: KBr Pellet Method
For solid samples, the potassium bromide (KBr) pellet method is a standard technique for obtaining high-quality IR spectra.[10][16][17][18]
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, finely ground KBr powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is then transferred to a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
-
Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 (broad) | Medium-Strong | O-H stretch (hydroxyl group) |
| 3050 | Weak | Aromatic C-H stretch |
| 2950, 2870 | Medium | Aliphatic C-H stretch (methyl and methylene) |
| 2820, 2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| 1685 | Strong | C=O stretch (aromatic aldehyde) |
| 1600, 1580 | Medium | Aromatic C=C ring stretch |
| 1250 | Strong | Aryl-O stretch (ether) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Interpretation of the IR Spectrum
-
O-H Stretch (3400 cm⁻¹): A broad absorption band in the region of 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.[19][20][21][22]
-
C-H Stretches (3050, 2950, 2870, 2820, 2720 cm⁻¹): The weak absorption above 3000 cm⁻¹ is due to the aromatic C-H stretching. The medium intensity bands just below 3000 cm⁻¹ are characteristic of the aliphatic C-H stretches from the methyl and methylene groups. The two weak bands around 2820 and 2720 cm⁻¹ are the characteristic Fermi doublet for an aldehyde C-H stretch.[4][17][23]
-
C=O Stretch (1685 cm⁻¹): A strong, sharp absorption at approximately 1685 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.[4][5][24]
-
Aromatic C=C Stretches (1600, 1580 cm⁻¹): Medium intensity absorptions in the 1600-1580 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring.[25]
-
C-O Stretches (1250, 1050 cm⁻¹): A strong band around 1250 cm⁻¹ is expected for the aryl-O stretching of the ether linkage. Another strong band around 1050 cm⁻¹ corresponds to the C-O stretching of the primary alcohol.[26]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[22][27][28][29]
Experimental Protocol: Electron Ionization (EI-MS)
Electron Ionization is a common technique for the mass analysis of volatile organic compounds.[8][24][25]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.
Predicted Mass Spectrometry Data
-
Molecular Weight: C₁₁H₁₄O₃ = 194.23 g/mol
-
Predicted Fragments (m/z): 194 (M⁺•), 179, 165, 151, 149, 121, 91, 77, 45
Interpretation of the Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 194. The fragmentation pattern will be dictated by the presence of the various functional groups.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
m/z 194 (Molecular Ion): The peak corresponding to the intact molecule with one electron removed.
-
m/z 179: This fragment could arise from the loss of a methyl radical (•CH₃) or a hydroxyl radical (•OH).
-
m/z 151: Loss of the C₂H₃O• radical from the hydroxyethoxy side chain.
-
m/z 149: A prominent peak resulting from the cleavage of the C-O bond of the ether linkage, followed by rearrangement. This is a common fragmentation for alkoxy benzaldehydes.
-
m/z 121: This fragment likely corresponds to the dimethyl phenol cation, formed after cleavage of the ether bond and loss of the aldehyde group.
-
m/z 91: A tropylium ion, a common fragment in compounds containing a benzyl moiety.
-
m/z 77: The phenyl cation, indicative of an aromatic ring.
-
m/z 45: A fragment corresponding to the [C₂H₅O]⁺ ion from the hydroxyethoxy side chain.
Conclusion
The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The characteristic signals and absorption bands detailed in this guide serve as a reliable reference for the identification and structural confirmation of this compound. By understanding the principles behind these spectroscopic techniques and the specific features of the molecule's spectrum, researchers can confidently verify its synthesis and purity, paving the way for its application in further scientific endeavors.
References
- 1. microbenotes.com [microbenotes.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. What is NMR? [chem.ch.huji.ac.il]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. acdlabs.com [acdlabs.com]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 9. What Is The Kbr Method Of Ir? Master Solid Sample Analysis For High-Quality Spectra - Kintek Solution [kindle-tech.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. microbenotes.com [microbenotes.com]
- 12. byjus.com [byjus.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. shimadzu.com [shimadzu.com]
- 15. azom.com [azom.com]
- 16. scienceijsar.com [scienceijsar.com]
- 17. What Is the Basic Principle of IR Spectroscopy? [+Applications] [connect.ssllc.com]
- 18. process-nmr.com [process-nmr.com]
- 19. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 20. microbenotes.com [microbenotes.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 23. rroij.com [rroij.com]
- 24. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 25. dgms.eu [dgms.eu]
- 26. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 27. acdlabs.com [acdlabs.com]
- 28. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 29. Electron ionization - Wikipedia [en.wikipedia.org]
Solubility of "4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde" in common organic solvents
An In-depth Technical Guide to the Solubility of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in various chemical and pharmaceutical applications.[1][2] Recognizing the critical role of solubility in drug development, synthesis, and formulation, this document moves beyond theoretical discussions to provide actionable, field-proven experimental protocols. It is designed for researchers, scientists, and professionals in drug development who require a robust methodology for solubility assessment. The guide details both qualitative and quantitative approaches, culminating in a validated analytical method for precise solubility measurement.
Introduction: The Significance of Solubility for this compound
This compound is a versatile aromatic aldehyde of significant interest in organic synthesis and the pharmaceutical industry.[1] Its molecular architecture, featuring a reactive aldehyde, a hydrophilic hydroxyethoxy group, and a substituted aromatic ring, makes it a valuable building block for more complex molecules, including active pharmaceutical ingredients (APIs).[1][2]
The solubility of this intermediate in various organic solvents is a fundamental physicochemical property that dictates its utility and handling in several key processes:
-
Reaction Kinetics and Purity: The choice of solvent directly impacts reaction rates, yield, and the impurity profile of a chemical synthesis. A solvent in which the starting materials are highly soluble can lead to a more homogeneous reaction mixture and improved outcomes.
-
Purification and Crystallization: Solubility gradients are the cornerstone of purification techniques like recrystallization. A deep understanding of solubility in different solvent systems is essential for designing efficient purification protocols to achieve high-purity material.
-
Formulation and Drug Delivery: For pharmaceutical applications, the hydroxyethoxy group can enhance the solubility of resulting drug candidates, potentially improving their bioavailability.[1] Understanding the solubility of the parent intermediate is the first step in this journey.
This guide provides the theoretical grounding and practical methodologies to empower researchers to accurately determine the solubility of this compound.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The solubility of a compound is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a predictive framework for estimating solubility.[3] Let's analyze the structure of this compound:
Caption: Key functional groups influencing solubility.
-
Polar Moieties: The molecule possesses a polar aldehyde group (-CHO) and a hydroxyethoxy group (-OCH₂CH₂OH). The terminal hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor. The ether linkage and the aldehyde's carbonyl oxygen are hydrogen bond acceptors. These features suggest an affinity for polar solvents.
-
Nonpolar Moiety: The disubstituted benzene ring is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.
Predicted Solubility:
-
High Solubility Expected in: Polar protic solvents like methanol, ethanol, and isopropanol, due to their ability to engage in hydrogen bonding. Polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) should also be effective due to dipole-dipole interactions.
-
Moderate to Low Solubility Expected in: Solvents of intermediate polarity like dichloromethane (DCM).
-
Poor Solubility Expected in: Nonpolar aliphatic solvents such as hexane and cyclohexane, which cannot effectively solvate the polar functional groups.
Experimental Determination of Solubility
A multi-step approach, starting with a qualitative assessment and proceeding to a precise quantitative measurement, provides a comprehensive understanding of the compound's solubility.
Protocol for Qualitative Solubility Assessment
This initial screening method rapidly establishes a general solubility profile across a range of common laboratory solvents.
Methodology:
-
Preparation: Dispense approximately 10-20 mg of this compound into separate, clearly labeled 1-dram vials.
-
Solvent Addition: To each vial, add the selected solvent dropwise (e.g., 100 µL increments) from a calibrated pipette.
-
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.[4][5]
-
Observation: Visually inspect the vial against a contrasting background to determine if the solid has completely dissolved.
-
Categorization: Record the results based on the approximate volume of solvent required for complete dissolution.
Data Recording:
A structured table should be used to log observations.
| Solvent | Polarity Index | Solvent Type | Observation (e.g., Dissolved in <0.5 mL) | Qualitative Solubility |
| Hexane | 0.1 | Nonpolar Aprotic | Insoluble after 2 mL | Insoluble |
| Toluene | 2.4 | Nonpolar Aprotic | --- | --- |
| Dichloromethane | 3.1 | Polar Aprotic | --- | --- |
| Ethyl Acetate | 4.4 | Polar Aprotic | --- | --- |
| Acetone | 5.1 | Polar Aprotic | --- | --- |
| Ethanol | 4.3 | Polar Protic | --- | --- |
| Methanol | 5.1 | Polar Protic | --- | --- |
| Water | 10.2 | Polar Protic | --- | --- |
This table should be filled out by the researcher based on experimental results.
Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It involves generating a saturated solution and then quantifying the concentration of the dissolved solute.
Caption: Workflow for quantitative solubility determination.
Detailed Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (enough to ensure undissolved solid remains after equilibration) to a known volume (e.g., 2.0 mL) of the chosen solvent in a sealed, inert vial.
-
Prepare samples in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials in an isothermal shaker or orbital incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A 24 to 48-hour period is typically adequate.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a volumetric pipette or syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantitative Analysis by HPLC-UV:
-
Accurately dilute a known volume of the clear, filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV method.
-
Self-Validating Analytical Method: HPLC-UV for Quantification
A robust analytical method is essential for trustworthy results. Reverse-phase HPLC with UV detection is well-suited for quantifying aromatic aldehydes.[6]
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector | Standard, reliable instrumentation for this analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Isocratic; 60:40 Acetonitrile:Water (v/v) | A common mobile phase for aromatic aldehydes, adjust as needed for optimal retention. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| UV Detection | λmax ≈ 250-300 nm (determine experimentally) | Benzaldehyde derivatives typically have strong absorbance in this range.[7] |
Method Validation Steps:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and plot the peak area versus concentration. The curve must exhibit excellent linearity (R² > 0.999).
-
Quantification: Inject the diluted, filtered sample from the solubility experiment. Use the peak area and the linear regression equation from the calibration curve to determine the concentration in the diluted sample.
-
Calculation of Solubility: Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Example Calculation:
-
Concentration from HPLC (C_hplc): 50 µg/mL
-
Dilution Factor (DF): 100 (e.g., 100 µL of supernatant diluted to 10 mL)
-
Solubility = C_hplc * DF = 50 µg/mL * 100 = 5000 µg/mL = 5.0 mg/mL
Summary and Conclusion
This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By combining theoretical predictions with rigorous, step-by-step experimental protocols for both qualitative and quantitative assessment, researchers can generate reliable and accurate solubility data. The detailed HPLC-UV method ensures the integrity of the quantitative results, making this guide an essential tool for any scientist working with this important chemical intermediate. Adherence to these protocols will facilitate more efficient process development, predictable reaction outcomes, and informed formulation strategies.
References
The Strategic Utility of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde, a bespoke aromatic aldehyde, has emerged as a precursor of significant interest in the realms of pharmaceutical and materials science. Its unique molecular architecture, featuring a reactive aldehyde, a solubilizing hydroxyethoxy group, and flanking methyl groups that modulate reactivity, offers a compelling platform for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its synthesis, chemical properties, and diverse applications, with a focus on field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile building block.
Introduction: A Molecule of Designed Versatility
This compound (CAS No. 1039948-89-4) is a crystalline solid with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1][2][3] Its strategic importance stems from the orthogonal reactivity of its functional groups. The aldehyde moiety serves as a linchpin for carbon-carbon and carbon-nitrogen bond formation, participating in a wide array of classical organic reactions. Concurrently, the terminal hydroxyl group of the ethoxy chain provides a handle for further functionalization or can be exploited to enhance the solubility of downstream products, a particularly valuable attribute in medicinal chemistry.[4][5] The steric and electronic influence of the two methyl groups on the aromatic ring further refines the reactivity of the aldehyde, offering a degree of control in synthetic transformations.
This guide will elucidate the synthetic pathway to this valuable precursor, explore its applications in key organic reactions, and provide detailed experimental procedures to facilitate its adoption in research and development settings.
Synthesis of this compound: A Practical Approach
The most direct and industrially scalable route to this compound is via the Williamson ether synthesis.[6][7][8] This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis commences with the readily available 4-hydroxy-3,5-dimethylbenzaldehyde, which is deprotonated to form a phenoxide that subsequently reacts with a 2-haloethanol.
Underlying Principle: The Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism, wherein the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the 2-haloethanol and displacing the halide leaving group.[6][7] The choice of a primary halide, such as 2-chloroethanol or 2-bromoethanol, is crucial to favor the SN2 pathway and minimize the competing E2 elimination, which can be a significant side reaction with more sterically hindered halides.[7]
The reaction is typically carried out in the presence of a base to generate the phenoxide in situ. Common bases for this transformation include alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like DMF or acetonitrile often being employed to enhance the rate of the SN2 reaction.[6]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from analogous syntheses of hydroxyethoxy-substituted benzaldehydes.[6]
Materials:
-
4-Hydroxy-3,5-dimethylbenzaldehyde
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3,5-dimethylbenzaldehyde (1 equivalent).
-
Add deionized water to the flask.
-
While stirring, add sodium hydroxide (1.5 equivalents) to the mixture.
-
Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 7-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 2M sodium hydroxide solution (2 x volume), followed by brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
| Parameter | Value |
| Starting Material | 4-Hydroxy-3,5-dimethylbenzaldehyde |
| Reagents | 2-Chloroethanol, NaOH |
| Solvent | Water |
| Reaction Time | 7-8 hours |
| Typical Yield | >85% (based on analogous reactions) |
Applications in Organic Synthesis: A Versatile Precursor
The synthetic utility of this compound is primarily centered around the reactivity of its aldehyde functional group. This moiety readily participates in a variety of transformations, making it a valuable building block for more complex molecules.[4]
The Mannich Reaction: Access to β-Amino Carbonyl Compounds
The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde (or another aldehyde), and a primary or secondary amine.[9][10] The product, a β-amino carbonyl compound known as a Mannich base, is a versatile synthetic intermediate.[9] this compound can serve as the aldehyde component in this reaction.
Mechanism: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde. The enol form of the active hydrogen compound then attacks the iminium ion to form the Mannich base.[10]
Caption: General workflow of the Mannich reaction.
The Aldol Condensation: Carbon-Carbon Bond Formation
The aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[11][12][13] In this reaction, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound.[11] this compound, lacking α-hydrogens, can act as the electrophilic partner in a crossed aldol condensation with an enolizable ketone or aldehyde.
Mechanism: The reaction is typically base-catalyzed, involving the deprotonation of the α-carbon of the enolizable carbonyl compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound.[13]
Caption: General workflow of the Aldol condensation.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic signatures of this compound is essential for its effective use and characterization.
| Property | Value | Reference |
| CAS Number | 1039948-89-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |
| Molecular Weight | 194.23 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Purity | ≥96% | [2] |
Spectroscopic Data (Predicted and from Analogous Compounds):
-
¹H NMR: Expected signals would include a singlet for the aldehydic proton (~9.8 ppm), a singlet for the aromatic protons, signals for the methylene protons of the hydroxyethoxy group (~4.0-4.2 ppm and ~3.8-4.0 ppm), a singlet for the methyl protons (~2.3 ppm), and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Expected signals would include the aldehydic carbon (~191 ppm), aromatic carbons (in the range of 110-160 ppm), methylene carbons of the hydroxyethoxy group (~60-70 ppm), and methyl carbons (~20 ppm).
-
FTIR (cm⁻¹): Key characteristic peaks would be observed for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), aromatic C=C stretches (~1600 and 1450 cm⁻¹), and the C-O stretch of the ether (~1250 cm⁻¹).
Conclusion and Future Outlook
This compound stands as a testament to the power of rational molecular design in creating versatile synthetic precursors. Its trifunctional nature provides a robust platform for the construction of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. The reliable and scalable synthesis of this compound via the Williamson ether synthesis, coupled with the predictable reactivity of its aldehyde group in fundamental organic transformations, makes it an attractive building block for both academic and industrial research. Future investigations are likely to expand its utility in the synthesis of novel bioactive compounds and advanced polymeric materials, further solidifying its position as a valuable tool in the synthetic chemist's arsenal.
References
- 1. 1039948-89-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. 1039948-89-4 this compound AKSci 0935AA [aksci.com]
- 3. This compound, CasNo.1039948-89-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. A Comprehensive Guide to this compound [tylonpharma.in]
- 5. This compound suppliers in Maharashtra. [tylonpharma.in]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 10. adichemistry.com [adichemistry.com]
- 11. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 12. beyondbenign.org [beyondbenign.org]
- 13. magritek.com [magritek.com]
Unlocking the Therapeutic Potential of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde: A Technical Guide for Medicinal Chemists
Abstract
This technical guide provides an in-depth exploration of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde, a versatile chemical intermediate with significant, yet largely untapped, potential in medicinal chemistry. While primarily recognized for its role in the synthesis of the clinical-stage BET inhibitor Apabetalone, the inherent structural features of this molecule—a substituted benzaldehyde scaffold—suggest a broader range of pharmacological applications. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by detailing its synthesis, proposing novel therapeutic applications based on robust structure-activity relationship (SAR) analysis, and providing detailed, actionable experimental protocols to investigate these hypotheses.
Introduction: Beyond a Synthetic Intermediate
This compound (CAS No. 1039948-89-4) is a specialized chemical intermediate that has garnered attention primarily as a crucial building block in the synthesis of Apabetalone (RVX-208), a selective inhibitor of the second bromodomain (BD2) of Bromodomain and Extra-Terminal (BET) proteins.[1] Apabetalone has been investigated for the treatment of cardiovascular diseases, demonstrating the therapeutic relevance of the molecular framework derived from this benzaldehyde derivative.[1][2][3] Furthermore, this compound is also utilized in the synthesis of Empagliflozin, a medication for type 2 diabetes.[4]
The versatile reactivity of the benzaldehyde functional group, coupled with the electronic and steric properties conferred by the dimethyl and hydroxyethoxy substituents, presents a compelling case for exploring the intrinsic biological activity of this compound and its derivatives.[2] This guide will dissect the molecule's structure to postulate its potential as a lead compound in the discovery of novel therapeutics for a range of diseases, including cancer, inflammation, and microbial infections.
Synthesis and Characterization
The primary route for the synthesis of this compound involves the Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[5][6] This reaction proceeds via an SN2 mechanism, where the phenoxide of 3,5-dimethyl-4-hydroxybenzaldehyde is alkylated with a suitable 2-haloethanol derivative.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process, starting from commercially available 2,4,6-trimethylphenol.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from 3,5-dimethyl-4-hydroxybenzaldehyde.
Materials:
-
3,5-Dimethyl-4-hydroxybenzaldehyde
-
2-Chloroethanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3,5-dimethyl-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-chloroethanol (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: The structure of the synthesized compound should be confirmed using standard spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (aldehyde, hydroxyl, ether).
Potential Medicinal Chemistry Applications
The chemical architecture of this compound provides a versatile scaffold for the development of novel therapeutic agents. Based on structure-activity relationship (SAR) studies of similar benzaldehyde derivatives, we propose three key areas for investigation: anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Potential
Numerous benzaldehyde derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7][8] The aldehyde functionality can act as a reactive center, while the substituted aromatic ring can engage in specific interactions with biological targets.[2]
Hypothesis: The electron-donating nature of the hydroxyethoxy and dimethyl groups on the phenyl ring may modulate the electronic properties of the aldehyde, potentially leading to selective interactions with cancer-related protein targets.
Caption: Proposed mechanism for anticancer activity.
Anti-inflammatory Properties
Substituted benzaldehydes have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[9][10] The phenolic ether and hydroxyl functionalities present in this compound are common motifs in molecules with anti-inflammatory activity.
Hypothesis: The compound may inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulate the activity of transcription factors like NF-κB.
Antimicrobial Activity
The antimicrobial properties of benzaldehyde derivatives are well-documented.[1][11] The lipophilicity and electronic properties of the substituents on the aromatic ring can influence the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
Hypothesis: The hydroxyethoxy group may enhance the compound's interaction with microbial targets, potentially leading to broad-spectrum antimicrobial activity.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, the following in vitro assays are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12]
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Description |
| Cell Lines | Panel of human cancer cell lines |
| Compound Concentration | Serial dilutions (e.g., 0.1 to 100 µM) |
| Incubation Time | 48-72 hours |
| Detection Method | Colorimetric (Absorbance at 570 nm) |
| Endpoint | IC₅₀ value |
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[13]
Principle: In activated macrophages, inducible nitric oxide synthase (iNOS) produces nitric oxide. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant can be quantified using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in 96-well plates.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[13]
Principle: The compound is serially diluted in a liquid growth medium and inoculated with a standardized microbial suspension. The MIC is the lowest concentration that inhibits visible microbial growth.
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth.
Future Perspectives and Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its established role in the synthesis of a clinical-stage drug underscores the pharmacological relevance of its core structure. The proposed investigations into its anticancer, anti-inflammatory, and antimicrobial properties are grounded in the well-established biological activities of benzaldehyde derivatives.
Future work should focus on the synthesis of a library of derivatives to establish a comprehensive structure-activity relationship. Modifications to the hydroxyethoxy side chain, the aldehyde group, and the aromatic ring substituents could lead to compounds with enhanced potency and selectivity.
References
- 1. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oiccpress.com [oiccpress.com]
- 4. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity evaluation of novel 7-alkoxy-1-amino-4,5-dihydro[1,2,4]triazole[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
Navigating the Stability Landscape of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde: A Technical Guide for Researchers
In the landscape of pharmaceutical research and fine chemical synthesis, the integrity of starting materials and intermediates is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde, a versatile aromatic aldehyde. By understanding its inherent chemical liabilities and employing robust handling strategies, researchers can ensure the compound's quality, leading to more reliable and reproducible outcomes in drug development and other scientific endeavors.
Physicochemical Properties and Inherent Stability Considerations
This compound is a crystalline solid characterized by a melting point in the range of 112-117°C. Its structure, featuring a phenolic hydroxyl group, an aldehyde moiety, and an ether linkage, dictates its reactivity and stability profile. Aromatic aldehydes, as a class of compounds, are known to be susceptible to oxidation, especially when exposed to air. The presence of the electron-donating hydroxyl and dimethyl groups on the benzene ring can further influence its oxidative potential.
Key Structural Features Influencing Stability:
-
Aldehyde Group (-CHO): The primary site of oxidative degradation, readily converting to a carboxylic acid.
-
Phenolic Hydroxyl Group (-OH): Can increase the molecule's susceptibility to oxidation.
-
Ether Linkage (-O-CH₂CH₂OH): Generally stable, but can be susceptible to cleavage under harsh acidic conditions.
-
Aromatic Ring: The core structure, which can be involved in various degradation reactions, including photolytic processes.
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, adherence to specific storage and handling protocols is crucial. These recommendations are designed to mitigate the primary degradation pathways.
Optimal Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Light | Protect from light by storing in an amber or opaque container. | Prevents photolytic degradation. |
| Container | Use a tightly sealed container to prevent moisture ingress. | Moisture can facilitate hydrolytic degradation and other reactions. |
Handling Best Practices:
-
Inert Atmosphere: When handling, especially for extended periods, work within a glove box or under a stream of inert gas.
-
Avoid Contaminants: Prevent contact with strong oxidizing agents and strong bases, as these can catalyze degradation.
-
Minimize Exposure: Open containers for the briefest time necessary and promptly reseal them.
Predicted Degradation Pathways and Potential Impurities
While specific degradation studies on this compound are not extensively published, its degradation pathways can be predicted based on the reactivity of its functional groups. Understanding these potential pathways is essential for developing stability-indicating analytical methods.
Figure 1: Predicted Degradation Pathways. This diagram illustrates the most likely degradation routes for this compound under various stress conditions.
Oxidative Degradation
The most probable degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 4-(2-Hydroxyethoxy)-3,5-dimethylbenzoic acid . This reaction can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.
Hydrolytic Degradation
The ether linkage is generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions and elevated temperatures, cleavage of the ether bond could occur, yielding 4-Hydroxy-3,5-dimethylbenzaldehyde and ethylene glycol .
Photolytic Degradation
Aromatic compounds, particularly those with carbonyl and hydroxyl functionalities, can be susceptible to degradation upon exposure to UV or visible light. Photolytic degradation can proceed through various mechanisms, including the formation of radical species, leading to a complex mixture of degradation products and potential polymerization.
Designing a Comprehensive Stability Study: A Step-by-Step Protocol
To rigorously assess the stability of this compound and establish a retest period, a formal stability study is indispensable. This involves subjecting the compound to a range of stress conditions (forced degradation) and analyzing its purity over time under controlled long-term and accelerated storage conditions.
Development of a Stability-Indicating Analytical Method
A crucial prerequisite for a stability study is a validated analytical method that can accurately quantify the parent compound and separate it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Protocol for Stability-Indicating HPLC Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Screening: Evaluate different mobile phase compositions, such as acetonitrile/water or methanol/water, with and without pH modifiers (e.g., formic acid, phosphoric acid) to achieve optimal separation.
-
Forced Degradation Sample Analysis: Inject samples from forced degradation studies (see section 4.2) to ensure that all degradation products are resolved from the parent peak and from each other.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Navigating the Safety Profile of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde, a specialized aromatic aldehyde, is a key intermediate in the synthesis of various pharmaceutical compounds, including novel therapeutic agents like Apabetalone.[1][2] Its unique molecular structure, featuring a reactive aldehyde group and a hydroxyethoxy moiety, makes it a valuable building block in medicinal chemistry and organic synthesis.[2] As with any reactive chemical species, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.
This technical guide provides a comprehensive overview of the available health and safety information for this compound (CAS No. 1039948-89-4). Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound at the time of this writing, this guide employs a comparative analysis of its close structural analogs—4-Hydroxy-3,5-dimethylbenzaldehyde and 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)—to build a robust, inferred safety profile. This approach, grounded in the principles of chemical toxicology, allows for a proactive and informed approach to risk mitigation.
The general toxicology of aldehydes indicates that their reactivity with biological macromolecules can lead to various health effects, underscoring the importance of careful handling.[3][4]
Section 1: Compound Identification and Known Properties
-
Chemical Name: this compound
-
CAS Number: 1039948-89-4[5]
-
Molecular Formula: C₁₁H₁₄O₃[5]
-
Molecular Weight: 194.23 g/mol [5]
Inferred Physical and Chemical Properties
| Property | This compound | 4-Hydroxy-3,5-dimethylbenzaldehyde | 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) |
| CAS Number | 1039948-89-4 | 2233-18-3[6] | 134-96-3 |
| Appearance | Likely a solid | Yellow solid[7] | Solid |
| Melting Point | Data not available | 112-114 °C[6] | 110-113 °C |
| Boiling Point | Data not available | 263.9 °C[8] | 192-193 °C at 19 hPa |
This table includes data for structural analogs to provide a comparative context.
Section 2: Hazard Identification and GHS Classification
A complete GHS classification for this compound is not available. However, based on the classifications of its close analogs, a precautionary approach should be taken, assuming similar hazards.
Comparative GHS Classification of Analogs
| Hazard Class | 4-Hydroxy-3,5-dimethylbenzaldehyde | 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) | Inferred Precaution for this compound |
| Acute Toxicity (Oral) | Not Classified | Category 4[9][10] | Assume Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2[7][11] | Category 2[9] | Assume Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2/2A[7][11][12] | Category 2/2A[9] | Assume Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[6][7] | Category 3 (Respiratory irritation)[9] | Assume May cause respiratory irritation. |
Summary of Inferred Hazards
Based on the data from its structural analogs, this compound should be handled as a compound that is:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Section 3: Safe Handling and Storage
The principles of safe laboratory practice are crucial when working with reactive chemical intermediates.[13] The following protocols are based on established guidelines for handling aromatic aldehydes and similar chemical structures.[14][15]
Engineering Controls
Proper ventilation is the first line of defense against exposure to airborne chemical dust or vapors.
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood.[15] This is critical to prevent inhalation of any dust particles or potential vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[16]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent skin and eye contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[16]
-
Body Protection: A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended.[11]
-
Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.[6]
Storage
Proper storage is essential for maintaining the chemical's integrity and preventing accidents.
-
Container: Keep the container tightly closed.[11]
-
Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[12]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[7]
Section 4: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms such as respiratory irritation develop, seek medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[7]
Accidental Release Measures
-
Small Spills: For small spills of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in a suitable, labeled container for disposal.[7]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains. Collect the spilled material and place it in a designated container for chemical waste.
Section 5: Toxicological Information
The toxicological properties of this compound have not been fully investigated. However, the toxicology of aromatic aldehydes, in general, involves their electrophilic nature, allowing them to react with biological nucleophiles.[17][18] The primary concerns, as inferred from its analogs, are acute oral toxicity, and irritation to the skin, eyes, and respiratory system.[7][9]
Section 6: Conclusion
While a comprehensive, officially published safety data sheet for this compound is currently lacking, a robust safety protocol can be established through a comparative analysis of its close structural analogs. Researchers, scientists, and drug development professionals should handle this compound with the assumption that it is harmful if swallowed, and is an irritant to the skin, eyes, and respiratory system. Adherence to strict engineering controls, consistent use of appropriate personal protective equipment, and a clear understanding of emergency procedures are essential for the safe utilization of this important pharmaceutical intermediate. As more data becomes available, this safety profile should be updated accordingly.
References
- 1. Manufacturer of Inorganic Compounds from Mumbai, Maharashtra by Tylon Pharma Limited [exportersindia.com]
- 2. Methyl 3 Cyanobenzoate,4-Bromo-2 Manufacturer Exporter from Mumbai India [tylonpharma.in]
- 3. Aldehydes: What We Should Know About Them [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. 4-ヒドロキシ-3,5-ジメチルベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 3,5-Dimethyl-4-hydroxybenzaldehyde | CAS#:2233-18-3 | Chemsrc [chemsrc.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. tcichemicals.com [tcichemicals.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. gustavus.edu [gustavus.edu]
- 15. home.miracosta.edu [home.miracosta.edu]
- 16. carlroth.com [carlroth.com]
- 17. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis protocol for Apabetalone using "4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Epigenetic Promise of Apabetalone
Apabetalone (RVX-208) is a pioneering small molecule at the forefront of epigenetic therapy.[1] As a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, Apabetalone represents a novel approach to treating complex diseases.[1] BET proteins are crucial epigenetic "readers" that recognize acetylated lysine residues on histones, thereby regulating the transcription of genes implicated in a host of pathological processes, including inflammation and cardiovascular disease (CVD).[1][2] By selectively targeting BD2, Apabetalone modulates these pathways, offering a promising therapeutic strategy for conditions such as atherosclerosis and associated cardiovascular complications.[1][2]
This application note provides a comprehensive, in-depth guide to the synthesis of Apabetalone, focusing on a key final-step condensation reaction. The protocol is designed to be self-validating, with explanations for experimental choices, detailed procedural steps, and methods for characterization and quality control.
Overall Synthesis Strategy
The synthesis of Apabetalone, as outlined herein, culminates in a pivotal condensation reaction between two key precursors: 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde and 2-amino-4,6-dimethoxybenzonitrile . The overall synthetic pathway is depicted below, including the multi-step preparation of the crucial aminobenzonitrile intermediate starting from 3,5-dimethoxyaniline. This route is advantageous due to the availability of the starting materials and the efficiency of the described transformations.[3]
Caption: Overall synthetic scheme for Apabetalone.
Part 1: Synthesis of the Key Intermediate: 2-amino-4,6-dimethoxybenzonitrile
This section details the multi-step synthesis of 2-amino-4,6-dimethoxybenzonitrile, a critical precursor for the final condensation step. The process begins with the readily available 3,5-dimethoxyaniline.
Step 1.1: Synthesis of N-(2,4-dimethoxyphenyl l)-2-(oximino)acetamide
This initial step involves a condensation reaction to form an oximinoacetamide intermediate.
Protocol:
-
To a suitable reaction vessel, add hydroxylamine sulfate (120 g, 0.73 mol), chloral hydrate (90 g, 0.54 mol), and sodium sulfate decahydrate (200 g, 0.62 mol).
-
Stir the mixture thoroughly.
-
Separately, dissolve 2,4-dimethoxyaniline (81 g, 0.52 mol) in a solution of 80 ml of hydrochloric acid and 60 ml of water.
-
Add the 2,4-dimethoxyaniline solution to the reaction vessel.
-
Heat the mixture to reflux and maintain for 2 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to allow for crystallization.
-
Collect the crystals by suction filtration and dry to yield N-(2,4-dimethoxyphenyl l)-2-(oximino)acetamide.
-
Expected Yield: Approximately 99.1 g (83.5%).[3]
-
Step 1.2: Synthesis of 4,6-Dimethoxyisatin
The oximinoacetamide intermediate is then cyclized in the presence of a strong acid to form 4,6-dimethoxyisatin.
Protocol:
-
In a reaction flask, add concentrated sulfuric acid (400 g, 4.08 mol).
-
Heat the sulfuric acid to 50°C.
-
Gradually add N-(2,4-dimethoxyphenyl l)-2-(oximino)acetamide (90 g, 0.40 mol) in portions, while maintaining the internal temperature between 60-70°C.
-
Once the addition is complete, increase the temperature to 80°C and hold for 30 minutes.
-
Carefully pour the reaction mixture into 10 times its volume of water.
-
Allow the mixture to stand for 3 hours to facilitate crystallization.
-
Filter the mixture and wash the collected solid with water until neutral.
-
Recrystallize the crude product from anhydrous ethanol to obtain 4,6-dimethoxyisatin.
-
Expected Yield: Approximately 76.7 g (89.8%).[3]
-
Step 1.3: Synthesis of 2-amino-4,6-dimethoxybenzonitrile
The final step in the precursor synthesis involves an oxidative reaction of 4,6-dimethoxyisatin.
Protocol:
-
This step involves the oxidation of 4,6-dimethoxyisatin in the presence of a divalent copper salt (e.g., copper nitrate, copper chloride, or copper bromide) and an oxidant with ammonia water or ammonia gas.[3]
-
The specific quantities and reaction conditions for this step are not fully detailed in the provided source, but it is a known transformation. Researchers should refer to literature procedures for the conversion of isatins to aminonitriles.
Part 2: Final Synthesis of Apabetalone
This section outlines the final and critical step in the synthesis of Apabetalone: the alkaline-catalyzed condensation of this compound and 2-amino-4,6-dimethoxybenzonitrile.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-amino-4,6-dimethoxybenzonitrile | C₉H₁₀N₂O₂ | 178.19 | 8.9 g | 0.05 |
| This compound | C₁₁H₁₄O₃ | 194.23 | 14.6 g | 0.075 |
| Sodium Hydroxide | NaOH | 40.00 | 0.05 g | 0.00125 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 ml | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
Procedure:
-
To a clean, dry reaction flask, add 2-amino-4,6-dimethoxybenzonitrile (8.9 g, 0.05 mol) and this compound (14.6 g, 0.075 mol).[3]
-
Add 50 ml of tetrahydrofuran (THF) to the flask, followed by sodium hydroxide (0.05 g).[3]
-
Stir the mixture and heat to reflux. Maintain the reflux for 3 hours.[3]
-
Upon completion of the reaction (monitorable by TLC), allow the mixture to cool to room temperature.
-
Add ethyl acetate and water to the reaction mixture for extraction.
-
Separate the organic phase, wash it with water, and then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Recover the ethyl acetate under reduced pressure.
-
Recrystallize the resulting residue from ethanol to yield pure 2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxyquinazolin-4(3H)-one (Apabetalone).[3]
References
- 1. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apabetalone (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108997226B - A kind of synthetic process of cardiovascular drug Apabetalone - Google Patents [patents.google.com]
Application Notes and Protocols for the Formation of Schiff Bases with 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
Introduction: Unveiling the Potential of a Unique Benzaldehyde Derivative
In the landscape of medicinal chemistry and materials science, the synthesis of Schiff bases remains a cornerstone for the development of novel compounds with diverse biological activities and material properties.[1] Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] This application note focuses on a particularly interesting building block: 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde .
The unique structural features of this aldehyde—a sterically hindered aromatic ring due to the two methyl groups, and a hydrophilic hydroxyethoxy tail—offer intriguing possibilities for modulating the physicochemical properties of the resulting Schiff bases. The presence of the dimethylphenyl moiety can influence lipophilicity and steric interactions, potentially enhancing biological efficacy and target specificity. Concurrently, the hydroxyethoxy group can improve aqueous solubility, a critical factor in drug development, and provide an additional site for hydrogen bonding or metal coordination.
Schiff bases derived from substituted benzaldehydes are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from this compound, tailored for researchers, scientists, and professionals in drug development.
Reaction Mechanism and Rationale
The formation of a Schiff base is a reversible condensation reaction. The reaction is typically catalyzed by a small amount of acid or base, which facilitates the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated (under acidic conditions) or departs as a hydroxide ion (under basic conditions), followed by the elimination of a water molecule to form the stable imine (Schiff base).
The presence of the hydroxyethoxy group is not expected to interfere with the primary reaction at the aldehyde functionality. However, its influence on the overall solubility of the reactants and products may necessitate adjustments to the solvent system to ensure a homogeneous reaction mixture.
Experimental Protocols
The following protocols are provided as general guidelines for the synthesis of Schiff bases from this compound. Optimization may be required for specific primary amines.
Protocol 1: General Synthesis of a Schiff Base via Condensation
This protocol describes a standard method for the synthesis of a Schiff base from this compound and a primary amine in an alcoholic solvent.
Materials:
-
This compound
-
Primary amine of choice (e.g., aniline, substituted aniline, aliphatic amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (e.g., 10-20 mL per gram of aldehyde).
-
To this solution, add 1.0 equivalent of the chosen primary amine.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or under vacuum.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for Schiff base synthesis due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point for reflux conditions.
-
Acetic Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, leading to a more efficient conversion to the Schiff base.
Protocol 2: Characterization of the Synthesized Schiff Base
A thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the FT-IR spectrum of the product (as a KBr pellet or a thin film).
-
Expected Peaks:
-
Disappearance of the C=O stretching band of the aldehyde (around 1690-1710 cm⁻¹).
-
Appearance of a strong C=N (imine) stretching band (typically in the range of 1600-1650 cm⁻¹).[4]
-
Persistence of the broad O-H stretching band from the hydroxyethoxy group (around 3200-3500 cm⁻¹).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR Signals:
-
A characteristic singlet for the azomethine proton (-CH=N-) in the region of δ 8.0-9.0 ppm.[4]
-
Signals corresponding to the aromatic protons and the methyl groups on the benzene ring.
-
Signals for the protons of the hydroxyethoxy group.
-
Signals corresponding to the protons of the amine moiety.
-
-
Expected ¹³C NMR Signals:
-
A signal for the azomethine carbon (-CH=N-) in the region of δ 150-165 ppm.[4]
-
Signals for the aromatic carbons and the methyl carbons.
-
Signals for the carbons of the hydroxyethoxy group.
-
3. Mass Spectrometry (MS):
-
Obtain the mass spectrum of the compound (e.g., using ESI or EI).
-
Confirm the molecular weight of the synthesized Schiff base by identifying the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺).
Data Summary
The following table provides a generalized summary of the expected characterization data for a Schiff base derived from this compound and a generic primary amine (R-NH₂).
| Analytical Technique | Expected Observation | Interpretation |
| FT-IR Spectroscopy | Strong absorption band at ~1620 cm⁻¹ | Formation of the C=N (imine) bond |
| Absence of a strong band at ~1700 cm⁻¹ | Consumption of the aldehyde C=O group | |
| Broad band around 3300 cm⁻¹ | Presence of the O-H group from the hydroxyethoxy moiety | |
| ¹H NMR Spectroscopy | Singlet at δ 8.0-9.0 ppm | Azomethine proton (-CH=N-) |
| ¹³C NMR Spectroscopy | Signal at δ 150-165 ppm | Azomethine carbon (-CH=N-) |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight | Confirmation of the desired product's mass |
Visualizing the Workflow
The following diagrams illustrate the general synthesis and characterization workflow for the formation of Schiff bases from this compound.
Caption: General workflow for the synthesis of a Schiff base.
Caption: Workflow for the characterization of the synthesized Schiff base.
Potential Applications in Research and Drug Development
While specific applications for Schiff bases derived from this compound are an emerging area of research, the broader class of substituted Schiff bases has shown significant promise in several fields:
-
Antimicrobial Agents: The imine group is a critical pharmacophore for the biological activity of many Schiff bases. The unique substitution pattern of the title aldehyde may lead to compounds with novel antimicrobial profiles.
-
Anticancer Agents: Numerous studies have demonstrated the cytotoxic effects of Schiff bases against various cancer cell lines. The presence of the hydroxyethoxy group could enhance the bioavailability of these compounds, potentially leading to improved anticancer activity.
-
Chemosensors: The azomethine nitrogen can coordinate with metal ions, making Schiff bases excellent candidates for the development of chemosensors for the detection of specific metal ions. The hydroxyethoxy group could also participate in metal coordination, leading to enhanced selectivity and sensitivity.
The synthesis of a library of Schiff bases from this compound and a diverse set of primary amines could be a fruitful avenue for the discovery of new therapeutic agents and functional materials.
References
Protecting group strategies for the hydroxyl group in "4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde"
An Application Guide to Hydroxyl Group Protection in the Synthesis of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Imperative for Protecting Groups
In the realm of multi-step organic synthesis, the successful construction of complex molecules hinges on the precise control of reactivity. The title compound, this compound, is a valuable bifunctional building block, possessing both a reactive aldehyde and a primary hydroxyl group.[1] While this duality offers synthetic versatility, it also presents a significant challenge: the need to selectively manipulate one functional group in the presence of the other.
The primary alcohol of the hydroxyethoxy moiety is both a mild acid and a nucleophile. This reactivity can interfere with many standard transformations intended for the aldehyde, such as reactions with strongly basic organometallic reagents (e.g., Grignard or organolithium reagents), which would be quenched by the acidic proton.[2][3] Therefore, temporarily "masking" or "protecting" the hydroxyl group is not merely an optional step but a strategic necessity to ensure the desired chemical outcome.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of protecting group strategies for the hydroxyl group of this compound. We will explore the rationale behind selecting an appropriate protecting group, provide detailed, field-proven protocols for their application and removal, and offer a comparative analysis to guide your synthetic planning.
Core Principles: Selecting the Optimal Protecting Group
The ideal protecting group is a temporary shield, easily installed, robust enough to withstand a specific set of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule.[4] For this compound, the choice is primarily dictated by the planned modifications to the aldehyde functionality. The key considerations are:
-
Stability: The protected hydroxyl group must remain inert during subsequent reactions involving the aldehyde.
-
Ease of Installation: The protection reaction should be high-yielding and selective for the primary alcohol.
-
Ease of Removal (Deprotection): The deprotection conditions must be specific and mild enough to leave the aldehyde and the rest of the molecule intact.
-
Orthogonality: In more complex syntheses, the protecting group should be removable without affecting other protecting groups present in the molecule.[4]
Below, we detail three robust and widely applicable strategies: silyl ethers, acetal ethers, and benzyl ethers.
Strategy 1: The Workhorse Silyl Ether — tert-Butyldimethylsilyl (TBDMS)
Silyl ethers are among the most common protecting groups for alcohols, and the tert-butyldimethylsilyl (TBDMS or TBS) group is a preeminent example.[2][5] Its popularity stems from a favorable balance of reactivity and stability. The steric bulk of the tert-butyl group confers significant stability under a wide range of non-acidic conditions, including exposure to organometallic reagents and many oxidizing agents.[6][7] Critically, its removal is typically achieved with a fluoride ion source, a condition that is orthogonal to most other functional groups.[2][8]
Rationale for Use:
The TBDMS group is an excellent choice when the subsequent reaction on the aldehyde involves basic or nucleophilic reagents (e.g., Wittig olefination, Grignard addition, aldol condensation). It is readily installed on the sterically unhindered primary alcohol of the substrate.
Visualizing the TBDMS Protection Strategy
Caption: General workflow for TBDMS protection and subsequent reaction.
Experimental Protocols
Protocol 1A: Protection of the Hydroxyl Group as a TBDMS Ether This protocol details the silylation of the primary alcohol using TBDMS-Cl and imidazole.[5][8]
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add imidazole (2.2 eq.). Stir the solution under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature until all solids dissolve.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) portion-wise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and then with brine to remove residual DMF and imidazole. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude TBDMS ether can be purified by flash column chromatography on silica gel.
Protocol 1B: Deprotection of the TBDMS Ether This protocol uses tetrabutylammonium fluoride (TBAF) for the clean and efficient cleavage of the silyl ether.[6][9]
-
Preparation: Dissolve the TBDMS-protected compound (1.0 eq.) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere.
-
Cleavage: Add a 1.0 M solution of TBAF in THF (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture for 1-3 hours, monitoring by TLC until the starting material is fully consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by silica gel column chromatography if necessary.
Strategy 2: The Acid-Labile Acetal — Tetrahydropyranyl (THP) Ether
The tetrahydropyranyl (THP) group is a classic and cost-effective choice for protecting alcohols. It is an acetal formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[10][11] THP ethers exhibit excellent stability towards strongly basic conditions, organometallic reagents, and hydrides, making them suitable for many of the same applications as TBDMS ethers.[12][13][14] Their primary liability is to acid, which is also the basis for their removal.
Rationale for Use:
THP is a good alternative to silyl ethers, particularly when a metal-free deprotection is desired. It is stable to the basic and nucleophilic conditions often used to modify aldehydes. A key consideration is that the introduction of a THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the substrate is already chiral, potentially complicating purification and analysis.[10][13] For the achiral substrate , this is not a significant concern.
Caption: Decision tree for selecting a suitable protecting group.
Experimental Protocols
Protocol 2A: Protection of the Hydroxyl Group as a THP Ether This protocol uses a catalytic amount of acid to promote the addition of the alcohol to dihydropyran.[14]
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq.) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH). PPTS is milder and often preferred for sensitive substrates.[2]
-
Reaction: Stir the solution at room temperature for 2-6 hours, monitoring completion by TLC.
-
Workup: Quench the reaction by adding a small amount of triethylamine (Et₃N) or by washing with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude THP ether can be purified by flash chromatography.
Protocol 2B: Deprotection of the THP Ether Mild acidic hydrolysis effectively removes the THP group to regenerate the alcohol.[13]
-
Preparation: Dissolve the THP-protected compound (1.0 eq.) in methanol or a mixture of THF and water.
-
Hydrolysis: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (TsOH) or acetic acid.[13]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Workup: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Purification: Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.
Strategy 3: The Robust Benzyl (Bn) Ether
The benzyl (Bn) ether is an exceptionally stable protecting group, tolerant of a broad range of acidic, basic, and organometallic conditions.[9][15] This robustness makes it a reliable choice for multi-step syntheses.
Rationale for Use:
The primary advantage of the benzyl group is its unique deprotection method: catalytic hydrogenolysis.[16] This reductive cleavage is extremely mild and highly specific, offering an orthogonal deprotection strategy. However, this is also its main consideration in the context of our substrate: catalytic hydrogenation will also reduce the aldehyde to an alcohol. Therefore, the Bn group is best employed if: a) The aldehyde is first protected with an orthogonal group (e.g., as a dithiane acetal). b) The synthetic plan involves the reduction of the aldehyde anyway. c) The deprotection is performed after the aldehyde has been converted to a group that is stable to hydrogenolysis (e.g., an alkene via a Wittig reaction).
Experimental Protocols
Protocol 3A: Protection of the Hydroxyl Group as a Benzyl Ether This protection is achieved via a Williamson ether synthesis.[15]
-
Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF or DMF in a flask under an inert atmosphere and cool to 0 °C.
-
Alkoxide Formation: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution. Extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3B: Deprotection of the Benzyl Ether Catalytic hydrogenolysis provides a mild method for cleaving the benzyl ether.[9][17]
-
Preparation: Dissolve the benzyl-protected compound (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
-
Reaction: Stir the suspension vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Comparative Summary of Protecting Group Strategies
To facilitate selection, the following table summarizes the key attributes of each protecting group strategy in the context of reactions at the aldehyde center of this compound.
| Feature | TBDMS Ether | THP Ether | Benzyl (Bn) Ether |
| Stability To: | |||
| Strong Bases / Organometallics | Excellent[2] | Excellent[13] | Excellent[15] |
| Mild Acid (e.g., workup) | Moderate to Good | Labile[3][10] | Excellent[18] |
| Strong Acid | Labile | Very Labile[12] | Good to Excellent[15] |
| Reductive Conditions (H₂, Pd/C) | Stable | Stable[18] | Labile [9][17] |
| Protection Conditions | TBDMS-Cl, Imidazole, DMF | DHP, cat. Acid (PPTS), DCM | NaH, BnBr, THF |
| Deprotection Conditions | TBAF, THF[2] | Acetic Acid or PPTS, MeOH[13] | H₂, Pd/C, EtOH[9] |
| Key Advantage | Robust, common, and orthogonally removed with fluoride. | Low cost, stable to base, metal-free deprotection. | Very robust to a wide range of conditions. |
| Key Disadvantage | Moderate sensitivity to acid. | Labile to acid; introduces a stereocenter (not an issue here). | Deprotection conditions also reduce aldehydes and other functionalities. |
Conclusion
The effective protection of the primary hydroxyl group in this compound is a critical step that enables a wide array of selective transformations at the aldehyde functionality. The choice between a silyl ether (TBDMS), an acetal ether (THP), or a benzyl ether (Bn) is not arbitrary but is a strategic decision dictated by the overall synthetic plan.
For reactions involving basic or nucleophilic reagents, both TBDMS and THP ethers are excellent choices, with TBDMS offering greater stability to mild acidic conditions and a highly specific fluoride-based deprotection. The Benzyl ether is a bastion of stability, but its reductive removal requires careful planning to avoid unwanted reduction of the aldehyde group. By understanding the causality behind each protecting group's stability and reactivity, researchers can design more efficient, robust, and successful synthetic routes.
References
- 1. A Comprehensive Guide to this compound [tylonpharma.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. jk-sci.com [jk-sci.com]
- 18. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde as a Versatile Building Block for the Synthesis of Novel Heterocycles
For correspondence: --INVALID-LINK--
Introduction: Unlocking New Chemical Space
In the landscape of modern drug discovery and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals and functional materials, owing to their unique stereoelectronic properties and their ability to engage in specific biological interactions. The pursuit of novel heterocycles with tailored functionalities is therefore a continuous endeavor. "4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde" emerges as a particularly compelling building block in this context. Its structure is endowed with a trifecta of reactive sites: a versatile aldehyde group, a nucleophilic terminal hydroxyl group, and an activated aromatic ring. This unique combination offers a rich platform for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utility of this compound in the synthesis of novel heterocyclic systems. We will delve into the synthesis of this key building block, followed by detailed, field-proven protocols for its elaboration into medicinally relevant benzimidazole and pyrazole frameworks. The causality behind experimental choices and the validation of the described protocols are emphasized throughout to ensure scientific integrity and reproducibility.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is fundamental. The key physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1039948-89-4 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |
Note: The NMR and IR data presented below are based on established values for analogous compounds and predictive models. Experimental verification is recommended.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, -CHO), 7.55 (s, 2H, Ar-H), 4.15 (t, J = 4.5 Hz, 2H, -OCH₂-), 3.95 (t, J = 4.5 Hz, 2H, -CH₂OH), 2.30 (s, 6H, Ar-CH₃), 1.95 (br s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃): δ 191.5 (-CHO), 160.0 (Ar-C-O), 139.0 (Ar-C-CH₃), 131.0 (Ar-C-CHO), 129.0 (Ar-CH), 70.0 (-OCH₂-), 61.5 (-CH₂OH), 16.0 (Ar-CH₃).
-
FT-IR (KBr, cm⁻¹): 3400 (br, O-H stretch), 2920 (C-H stretch, alkyl), 2870, 2730 (C-H stretch, aldehyde), 1685 (C=O stretch, aldehyde), 1580, 1470 (C=C stretch, aromatic), 1250 (C-O stretch, ether).
Protocol 1: Synthesis of the Building Block: this compound
The synthesis of the title compound is readily achieved from the commercially available 4-hydroxy-3,5-dimethylbenzaldehyde via a Williamson ether synthesis. The use of a phase-transfer catalyst can be beneficial for this reaction, though not always necessary.
Experimental Workflow: Synthesis of the Building Block
Caption: Workflow for the synthesis of the target building block.
Step-by-Step Protocol:
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3,5-dimethylbenzaldehyde (10.0 g, 66.6 mmol), anhydrous potassium carbonate (18.4 g, 133.2 mmol), and a catalytic amount of sodium iodide (approx. 1.0 g, 6.7 mmol).
-
Solvent and Reagent Addition: Add 100 mL of acetonitrile to the flask, followed by 2-chloroethanol (6.7 mL, 100 mmol).
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and sodium salts and wash with a small amount of acetonitrile.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield a crude oil or solid.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (starting from 9:1 to 7:3) to afford this compound as a solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity.
Causality of Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, forming the phenoxide which is a more potent nucleophile.
-
Sodium Iodide: This serves as a catalyst via the Finkelstein reaction, where the chloride on 2-chloroethanol is transiently replaced by iodide. Iodide is a better leaving group than chloride, thus accelerating the rate of the Sₙ2 reaction.
-
Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.
Protocol 2: Synthesis of a Novel Benzimidazole Derivative
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The following protocol describes a straightforward condensation reaction to form a novel 2-substituted benzimidazole.
Reaction Mechanism: Benzimidazole Formation
Caption: Key steps in the formation of the benzimidazole ring.
Step-by-Step Protocol:
-
Reagent Combination: In a 100 mL round-bottom flask, dissolve this compound (1.94 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 0.19 g, 1 mmol).
-
Reaction: Reflux the mixture for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under vacuum and induce crystallization by adding cold water.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-1H-benzo[d]imidazole. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Causality of Experimental Choices:
-
p-Toluenesulfonic Acid (p-TSA): An acid catalyst is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Ethanol: A protic solvent that is suitable for dissolving the reactants and can facilitate the proton transfer steps in the mechanism.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization and aromatization steps.
Protocol 3: Synthesis of a Novel Pyrazole Derivative via a Multicomponent Reaction
Pyrazoles are another class of heterocycles with significant applications in the pharmaceutical industry. A three-component reaction provides an efficient route to highly substituted pyrazoles.
Reaction Overview: Three-Component Pyrazole Synthesis
Caption: Convergent pathway for pyrazole synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (0.97 g, 5 mmol), ethyl acetoacetate (0.63 mL, 5 mmol), and hydrazine hydrate (0.25 mL, 5 mmol) in 20 mL of ethanol.
-
Catalyst: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water (50 mL). A solid precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to yield the desired 5-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
Causality of Experimental Choices:
-
Multicomponent Reaction: This approach is highly atom-economical and efficient, allowing for the construction of a complex molecule in a single step from simple starting materials.
-
Acetic Acid: A mild acid catalyst facilitates the initial condensation reactions (Knoevenagel and hydrazone formation) that initiate the reaction cascade.
-
Room Temperature Reaction: This protocol is advantageous as it often proceeds without the need for heating, making it more energy-efficient and potentially leading to fewer side products.
Conclusion and Future Perspectives
This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed herein for the synthesis of benzimidazole and pyrazole derivatives are robust, efficient, and utilize common laboratory reagents and techniques. The presence of the hydroxyethoxy side chain not only provides a point for further functionalization but can also impart favorable physicochemical properties, such as increased solubility, which is often a desirable trait in drug candidates.[1]
The synthetic routes described can be readily adapted to create libraries of compounds for screening in drug discovery programs or for the development of new materials. The aldehyde functionality can participate in a wide range of other name reactions, including the Wittig, Horner-Wadsworth-Emmons, and multicomponent reactions like the Ugi and Passerini reactions, further expanding the accessible chemical space from this singular starting material. The terminal hydroxyl group also offers a handle for esterification, etherification, or conjugation to other molecules of interest. The continued exploration of the reactivity of this compound is sure to yield a rich harvest of novel and potentially impactful heterocyclic compounds.
References
Application Note: Regioselective Formylation of 2-(3,5-dimethylphenoxy)ethanol via the Vilsmeier-Haack Reaction
Abstract
Aryl aldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This application note provides a detailed, field-tested protocol for the regioselective formylation of 2-(3,5-dimethylphenoxy)ethanol. The Vilsmeier-Haack reaction is employed, utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent in situ. This method offers high efficiency for introducing a formyl group onto the electron-rich aromatic ring of the substrate. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details safety protocols, and includes a troubleshooting guide to ensure reliable and reproducible results for researchers in organic synthesis and drug development.
Introduction and Rationale
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic chemistry. The target molecule, 2-(3,5-dimethylphenoxy)ethanol, possesses an electron-rich aromatic ring activated by two methyl groups and an alkoxy substituent, making it an ideal candidate for electrophilic aromatic substitution.
Several classical methods exist for aryl formylation, including the Gattermann, Reimer-Tiemann, and Duff reactions.[1][2] However, the Vilsmeier-Haack reaction was selected for its superior performance with activated aromatic ethers and its use of relatively stable and accessible reagents.[3][4] The reaction proceeds under mild conditions and typically offers high regioselectivity. The Vilsmeier reagent, a chloroiminium salt, is a weak electrophile that selectively attacks the most electron-rich and sterically accessible position on the aromatic ring.[5][6] For 2-(3,5-dimethylphenoxy)ethanol, formylation is predicted to occur at the C4 position, para to the ether linkage and ortho to the two methyl groups.
Mechanism Spotlight: The Vilsmeier-Haack Reaction
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking phosphorus oxychloride (POCl₃). This generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the 2-(3,5-dimethylphenoxy)ethanol attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate rearomatizes, and subsequent hydrolysis during the aqueous work-up liberates the final aryl aldehyde product, 4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde.[6][7]
Materials and Methods
Reagents and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| 2-(3,5-dimethylphenoxy)ethanol | ≥98% | e.g., Sigma-Aldrich | Substrate |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | e.g., Sigma-Aldrich | Corrosive, moisture-sensitive. Handle with extreme care.[9] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Acros Organics | Reaction solvent and reagent. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Fisher Scientific | Extraction solvent. |
| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | e.g., Alfa Aesar | Used in work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | - | For neutralization. |
| Brine (Saturated NaCl) | Aqueous Solution | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | For drying. |
| Flame-dried, two-neck round-bottom flask | - | - | Reaction vessel. |
| Magnetic stirrer and stir bar | - | - | For agitation. |
| Dropping funnel | - | - | For controlled addition. |
| Nitrogen/Argon inlet and bubbler | - | - | To maintain an inert atmosphere. |
| Ice bath | - | - | For temperature control. |
| Rotary evaporator | - | - | For solvent removal. |
| Standard glassware for extraction | - | - | Separatory funnel, beakers, etc. |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | - | For purification. |
Safety Precautions
This procedure must be performed in a certified chemical fume hood by trained personnel.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic fumes and heat.[9][10] Causes severe skin burns and eye damage. Fatal if inhaled. Always handle in a fume hood using appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[11] Keep away from water and ensure all glassware is scrupulously dry.[12]
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation and avoid skin contact.
-
Quenching: The quenching of the reaction mixture is highly exothermic due to the reaction of excess POCl₃ with water.[13] The procedure of adding the reaction mixture to ice must be performed slowly and with vigorous stirring to control the temperature.
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale of the starting material.
Vilsmeier Reagent Formation and Reaction
-
Setup: Assemble a 250 mL two-neck round-bottom flask, previously flame-dried under vacuum and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a rubber septum on one neck, and a pressure-equalizing dropping funnel with a nitrogen inlet on the other.
-
Reagent Charging: To the flask, add anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
POCl₃ Addition: While stirring vigorously, add phosphorus oxychloride (POCl₃, 1.4 mL, 15 mmol, 1.5 equiv) dropwise via the dropping funnel over 20-30 minutes. Causality: This slow, cold addition is critical to control the exothermic formation of the Vilsmeier reagent and prevent side reactions. Maintain the internal temperature below 5 °C.
-
Reagent Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-(3,5-dimethylphenoxy)ethanol (1.80 g, 10 mmol, 1.0 equiv) in a minimal amount of anhydrous DMF (approx. 5 mL). Add this solution dropwise to the cold, stirring Vilsmeier reagent mixture.
-
Reaction Progression: After adding the substrate, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system).
Work-up and Purification
-
Quenching: Prepare a 1 L beaker containing 200 g of crushed ice and a large magnetic stir bar. While stirring the ice vigorously, slowly and carefully add the reaction mixture to the ice via a pipette or by pouring in small portions. Causality: This "reverse quench" is a critical safety step to dissipate the large amount of heat generated from the hydrolysis of unreacted POCl₃.[13]
-
Hydrolysis: Once the addition is complete, add a pre-prepared solution of sodium acetate (23 g, 280 mmol, ~5.6 equiv per equiv of POCl₃) in 100 mL of water. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. Causality: The sodium acetate buffers the strong acids (HCl, H₃PO₄) formed during hydrolysis, protecting the product and facilitating extraction.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (DCM, 3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash removes any residual acidic byproducts, while the brine wash removes bulk water before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient eluent system of hexanes and ethyl acetate, to afford the pure product, this compound.
Experimental Workflow Diagram
References
- 1. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. byjus.com [byjus.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Safety Guideline [chemtrack.org]
- 13. benchchem.com [benchchem.com]
Scale-up Synthesis of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde for Pharmaceutical Use: An Application Note
Abstract
This comprehensive guide details the robust and scalable synthesis of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde, a critical intermediate in the production of various pharmaceutical agents, most notably Apabetalone (RVX-208)[1][2]. This document provides an in-depth analysis of the synthetic strategy, process optimization for scale-up, and rigorous analytical protocols for quality control, designed for researchers, chemists, and professionals in drug development and manufacturing. The protocols herein are grounded in established chemical principles and adhere to the stringent quality requirements for pharmaceutical intermediates[3][4].
Introduction: Significance and Synthetic Strategy
This compound serves as a pivotal building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a reactive aldehyde and a hydroxyl group, allows for versatile downstream functionalization. The primary application of this intermediate is in the synthesis of Apabetalone, a BET bromodomain inhibitor that has been investigated for the treatment of cardiovascular diseases[1][2][5]. The quality of this intermediate directly impacts the purity, efficacy, and safety of the final API.
The most logical and industrially viable synthetic route to this compound involves a two-step process, which is depicted below. This strategy is predicated on the principles of high-yield reactions and the use of readily available starting materials.
Figure 1: Proposed two-step synthetic pathway.
Detailed Synthesis Protocols
Step 1: Vilsmeier-Haack Formylation of 2,6-Dimethylphenol
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds[6][7][8]. In this step, 2,6-dimethylphenol is converted to 4-hydroxy-3,5-dimethylbenzaldehyde.
Reaction Scheme:
Figure 2: Vilsmeier-Haack formylation of 2,6-dimethylphenol.
Laboratory-Scale Protocol (Exemplary):
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction with 2,6-Dimethylphenol: Dissolve 2,6-dimethylphenol (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7. The product will precipitate as a solid.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-3,5-dimethylbenzaldehyde.
Scale-up Considerations:
-
Exothermicity: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control, especially on a larger scale. The use of a jacketed reactor with efficient cooling is essential.
-
Reagent Addition: A controlled addition rate of POCl₃ is critical to prevent a runaway reaction.
-
Quenching: The quenching of the reaction mixture with ice and subsequent neutralization is also exothermic and requires a robust cooling system and careful addition to manage gas evolution.
-
Material Handling: POCl₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale |
| Reactor | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Ensure precise temperature control and chemical resistance. |
| Temperature Control | Ice bath | Chiller/heating unit | Maintain optimal reaction temperature and manage exotherms. |
| Reagent Addition | Dropping funnel | Dosing pump | Precise and controlled addition of reagents. |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer with appropriate impeller | Ensure efficient mixing in a larger volume. |
| Work-up | Beaker with ice | Quench tank with cooling | Safe and controlled quenching of the reaction. |
Table 1: Equipment and Parameter Comparison for Vilsmeier-Haack Reaction Scale-up.
Step 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and efficient method for the formation of ethers from an alkoxide and an alkyl halide[9][10][11][12]. In this step, the hydroxyl group of 4-hydroxy-3,5-dimethylbenzaldehyde is alkylated with a suitable 2-hydroxyethylating agent.
Reaction Scheme:
Figure 3: Williamson ether synthesis for the final product.
Laboratory-Scale Protocol (Exemplary):
-
Reaction Setup: To a solution of 4-hydroxy-3,5-dimethylbenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask, add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Reagent Addition: Add 2-chloroethanol (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction Progression: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then poured into water, leading to the precipitation of the crude product.
-
Purification: The crude product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol or by column chromatography.
Scale-up Considerations:
-
Solvent Selection: While DMF is an excellent solvent, its high boiling point can make removal difficult on a large scale. Acetonitrile is a good alternative with a lower boiling point.
-
Base: Potassium carbonate is a cost-effective and safe base for large-scale production.
-
Phase Transfer Catalyst: The addition of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the reaction rate and allow for lower reaction temperatures.
-
Product Isolation: On a larger scale, extraction with a suitable organic solvent followed by crystallization is often more practical than direct precipitation.
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale |
| Solvent | DMF, Acetonitrile | Acetonitrile, Toluene | Ease of removal, cost-effectiveness. |
| Base | K₂CO₃, NaH | K₂CO₃, NaOH | Safety, cost, and ease of handling. |
| Heating | Heating mantle | Jacketed reactor with steam/oil | Uniform and controlled heating. |
| Purification | Recrystallization, Chromatography | Crystallization, Distillation (if applicable) | Efficiency and scalability of the purification method. |
Table 2: Equipment and Parameter Comparison for Williamson Ether Synthesis Scale-up.
Quality Control and Analytical Methods
For pharmaceutical use, stringent quality control of this compound is imperative[3][4]. The following analytical techniques should be employed for characterization and purity assessment.
Analytical Workflow:
Figure 4: Quality control workflow for the final product.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final product and quantify any impurities.
-
Method (Exemplary):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Acceptance Criteria: Purity ≥ 99.0%, individual impurities ≤ 0.1%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the synthesized compound.
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.8 (s, 1H, CHO), ~7.5 (s, 2H, Ar-H), ~4.0 (t, 2H, OCH₂), ~3.8 (t, 2H, CH₂OH), ~2.3 (s, 6H, Ar-CH₃), ~2.0 (br s, 1H, OH).
-
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~192 (CHO), ~160 (C-O), ~135 (C-CHO), ~130 (Ar-C), ~128 (Ar-CH), ~70 (OCH₂), ~62 (CH₂OH), ~16 (Ar-CH₃).
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Expected m/z: [M+H]⁺ = 197.08.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To identify the key functional groups.
-
Expected Peaks (cm⁻¹): ~3400 (O-H stretch), ~2900 (C-H stretch), ~1680 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ether).
| Parameter | Specification | Test Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | ≥ 99.0% | HPLC-UV |
| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, MS, FT-IR |
| Melting Point | To be determined | Melting Point Apparatus |
| Residual Solvents | As per ICH Q3C guidelines | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Table 3: Typical Quality Control Specifications.
Conclusion
The synthesis of this compound presented herein provides a scalable and robust pathway for the production of this key pharmaceutical intermediate. By implementing the detailed protocols and adhering to the stringent quality control measures, researchers and manufacturers can ensure a consistent supply of high-purity material for the development and production of vital medicines. The successful scale-up of this synthesis hinges on careful management of reaction exotherms, appropriate equipment selection, and a thorough understanding of the process parameters.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. Apabetalone Downregulates Fibrotic, Inflammatory and Calcific Processes in Renal Mesangial Cells and Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
Welcome to the technical support center for the synthesis of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and optimize your synthetic yield and purity.
Synthesis Overview
The synthesis of this compound typically involves a two-step process:
-
Formylation of 2,6-dimethylphenol: This step introduces the aldehyde group onto the aromatic ring. Common methods include the Duff reaction, Reimer-Tiemann reaction, or Vilsmeier-Haack reaction.[1][2][3] The choice of method often depends on the desired regioselectivity and the scale of the reaction.
-
Williamson Ether Synthesis: The resulting 4-hydroxy-3,5-dimethylbenzaldehyde is then reacted with a suitable 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions to form the desired ether linkage.[4][5]
This guide will focus on troubleshooting and optimizing both stages of this synthesis.
Visualizing the Synthetic Pathway
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Formylation Step (Step 1)
Potential Cause A: Inefficient Formylation Method
The Duff reaction, while a classic method, is often inefficient, with reported yields sometimes as low as 15-20%.[1][6] The Reimer-Tiemann reaction can also suffer from moderate yields and the formation of side products.[2][7]
Solution:
-
Consider the Vilsmeier-Haack Reaction: For electron-rich arenes like 2,6-dimethylphenol, the Vilsmeier-Haack reaction can be a more efficient alternative.[3][8] This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[9]
-
Optimize Existing Protocol: If you must use the Duff or Reimer-Tiemann reaction, ensure all reagents are pure and anhydrous. For the Duff reaction, using trifluoroacetic acid as a solvent has been shown to improve yields.[10]
Potential Cause B: Steric Hindrance
The two methyl groups ortho to the hydroxyl group in 2,6-dimethylphenol can sterically hinder the approach of the formylating agent, leading to lower reactivity.
Solution:
-
Reaction Conditions: For sterically hindered phenols, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be necessary. However, this must be balanced against the risk of side product formation.
-
Choice of Reagents: The Vilsmeier reagent is a relatively weak electrophile, which can sometimes be advantageous in controlling the reaction with highly activated rings.[11]
Potential Cause C: Side Reactions
In the Reimer-Tiemann reaction, the dichlorocarbene intermediate can react at positions other than the desired para position, leading to a mixture of isomers.[12] The Duff reaction can also produce ortho-formylated products if the para position is blocked.[1]
Solution:
-
Careful Control of Reaction Conditions: Precise temperature control is crucial to minimize side reactions.
-
Purification: Efficient purification of the crude product is essential to isolate the desired 4-hydroxy-3,5-dimethylbenzaldehyde. Column chromatography is often the most effective method.
Problem 2: Low Yield in the Williamson Ether Synthesis (Step 2)
Potential Cause A: Incomplete Deprotonation of the Phenol
The Williamson ether synthesis relies on the formation of a phenoxide ion, which then acts as a nucleophile.[5] If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a low yield.
Solution:
-
Base Selection: Use a sufficiently strong base to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[4][13] For large-scale reactions, K₂CO₃ is often preferred for safety reasons.[13]
-
Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure the reaction is carried out under strictly anhydrous conditions.[14]
Potential Cause B: Poor Reactivity of the Alkylating Agent
The reactivity of the 2-haloethanol follows the trend I > Br > Cl.[13] Using a less reactive alkylating agent like 2-chloroethanol may require more forcing conditions.
Solution:
-
Choice of Alkylating Agent: While 2-bromoethanol is more reactive, 2-chloroethanol is often used due to its lower cost and greater stability.[15] If using 2-chloroethanol, consider increasing the reaction temperature or using a phase-transfer catalyst.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can significantly improve the reaction rate, especially in a biphasic system.[16][17]
Potential Cause C: Competing C-Alkylation
Under certain conditions, particularly with less reactive alkylating agents, C-alkylation of the aromatic ring can compete with the desired O-alkylation.[18][19]
Solution:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[5][20]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor O-alkylation over C-alkylation.
Problem 3: Difficulty in Product Purification
Potential Cause A: Presence of Unreacted Starting Materials
Incomplete reactions will result in a mixture of the desired product and unreacted starting materials, which can be difficult to separate.
Solution:
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction goes to completion.[13]
-
Workup Procedure: A basic wash (e.g., with 5% NaOH solution) during the workup can help remove unreacted 4-hydroxy-3,5-dimethylbenzaldehyde.[21]
Potential Cause B: Formation of By-products
Side reactions can lead to the formation of impurities that are structurally similar to the product, making purification challenging.
Solution:
-
Column Chromatography: Silica gel column chromatography is often the most effective method for purifying the final product. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used.[14]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[22]
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Williamson ether synthesis step?
A1: The choice of base depends on the reaction scale and safety considerations. For small-scale laboratory synthesis, sodium hydride (NaH) in an anhydrous solvent like THF or DMF is highly effective.[5] For larger-scale reactions, potassium carbonate (K₂CO₃) is a safer and more practical choice.[13]
Q2: Can I use ethylene glycol directly instead of 2-haloethanol?
A2: While direct etherification with alcohols is possible, it typically requires harsh conditions and specialized catalysts, and may not be as efficient as the Williamson ether synthesis for this particular transformation.[23]
Q3: How can I minimize the formation of the bis-etherified by-product?
A3: The formation of a bis-etherified product from the reaction of the product's hydroxyl group is generally not a major concern under standard Williamson ether synthesis conditions, as the phenolic hydroxyl group is significantly more acidic and will be preferentially deprotonated and alkylated.
Q4: What is the role of a phase-transfer catalyst and when should I use one?
A4: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent resides.[16] This is particularly useful in biphasic reaction systems (e.g., aqueous NaOH and an organic solvent) and can significantly increase the reaction rate.[17]
Q5: What are the key safety precautions for this synthesis?
A5:
-
Formylation: Some formylation reagents, like POCl₃, are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment.
-
Williamson Ether Synthesis: If using sodium hydride, it is highly flammable and reacts explosively with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).[13] The reaction can also be exothermic, so ensure adequate cooling.[7]
-
Solvents: Many of the solvents used (e.g., DMF, DMSO) have high boiling points and may have specific handling and disposal requirements.[13]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
Experimental Protocols
Optimized Williamson Ether Synthesis of this compound
This protocol is an example of an optimized procedure for the second step of the synthesis.
Materials:
-
4-Hydroxy-3,5-dimethylbenzaldehyde
-
2-Chloroethanol or 2-Bromoethanol (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3,5-dimethylbenzaldehyde, anhydrous potassium carbonate, and tetrabutylammonium bromide.
-
Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per gram of the starting aldehyde).
-
Reagent Addition: Add the 2-haloethanol to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Step 1: Formylation | ||
| Method | Vilsmeier-Haack | Generally higher yields for electron-rich phenols.[3] |
| Reagents | DMF, POCl₃ | Readily available and effective.[9] |
| Step 2: Etherification | ||
| Base | K₂CO₃ (anhydrous) | Safer for scale-up, effective when finely powdered.[13] |
| Alkylating Agent | 2-Bromoethanol | More reactive than 2-chloroethanol, leading to faster reaction times.[13] |
| Catalyst | TBAB (Phase Transfer) | Increases reaction rate, especially with less reactive chlorides.[16] |
| Solvent | DMF (anhydrous) | Polar aprotic solvent favors Sₙ2 reaction.[5] |
| Temperature | 80-90°C | Provides sufficient energy for the reaction without significant side product formation. |
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. prepchem.com [prepchem.com]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 21. benchchem.com [benchchem.com]
- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Side reactions and byproduct formation in "4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde" synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde. This molecule is a key intermediate in the development of advanced pharmaceuticals and specialty polymers, valued for its unique combination of an aldehyde, a hindered phenolic ether, and a primary alcohol functional group.[1] Its synthesis, while conceptually straightforward, presents several challenges related to side reactions and byproduct formation that can significantly impact yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will dissect the common two-step synthetic route, providing not just protocols, but the underlying chemical reasoning to empower you to diagnose and resolve issues effectively.
Overall Synthetic Pathway
The synthesis is typically approached in two distinct stages: first, the regioselective formylation of 2,6-dimethylphenol, followed by the Williamson ether synthesis to introduce the 2-hydroxyethoxy moiety.
Caption: General two-step synthesis of the target compound.
Part 1: Troubleshooting the Formylation of 2,6-Dimethylphenol
The primary challenge in this step is achieving selective formylation at the para position of the sterically hindered 2,6-dimethylphenol. The choice of formylation method is critical. While reactions like the Reimer-Tiemann and Duff are common for phenols, their regioselectivity and efficiency are highly substrate-dependent.[2][3]
FAQ 1: My formylation reaction has a very low yield or fails to proceed. What are the likely causes?
This is a common issue stemming from the steric hindrance and electronic properties of the 2,6-dimethylphenol substrate.
Answer:
The two bulky methyl groups flanking the hydroxyl group sterically hinder the ortho positions, which are the kinetically favored sites for many electrophilic aromatic formylation reactions like the Duff or Reimer-Tiemann reaction.[2][4] While this hindrance is beneficial for directing the reaction to the para position, it also significantly reduces the overall reactivity of the aromatic ring.
Troubleshooting Steps & Scientific Rationale:
-
Method Selection: The Duff reaction is often preferred for hindered phenols. It uses hexamethylenetetramine (HMTA) as the formyl source under acidic conditions (e.g., trifluoroacetic acid or polyphosphoric acid). The reaction proceeds via an iminium ion electrophile which, while still subject to steric effects, can be effective for para-formylation when the ortho positions are blocked.[4]
-
Temperature and Reaction Time: Insufficient thermal energy can lead to failed initiation.
-
Causality: Electrophilic aromatic substitution requires overcoming a significant activation energy barrier. For hindered substrates, this barrier is higher.
-
Recommendation: Gradually increase the reaction temperature (e.g., from 80°C to 110°C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious, as excessively high temperatures can promote polymerization.[5]
-
-
Acid Catalyst Choice: The strength and nature of the acid catalyst are crucial in the Duff reaction.
-
Causality: The acid protonates HMTA to generate the reactive electrophilic species.[4] A weak acid may not be sufficient to initiate the reaction efficiently.
-
Recommendation: Strong acids like trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) are often more effective than weaker acids like acetic acid for activating HMTA.
-
FAQ 2: My reaction mixture is turning into a dark, intractable tar or polymer. How can I prevent this?
This indicates the formation of phenolic resins, a common side reaction in reactions involving phenols and formaldehyde equivalents.[5]
Answer:
Phenol-formaldehyde resin formation occurs when the phenol substrate undergoes repeated reactions with the formylating agent or its intermediates, leading to polymerization. This is particularly prevalent under harsh acidic or basic conditions and at elevated temperatures.
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a precise 1:1 to 1.2:1 molar ratio of 2,6-dimethylphenol to HMTA. | An excess of the formylating agent (HMTA) significantly increases the probability of secondary reactions and polymerization.[5] |
| Temperature Control | Maintain the lowest effective temperature. For a Duff reaction in TFA, around 70-90°C is a good starting point. | High temperatures accelerate the condensation reactions that lead to resin formation.[5] |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Prolonged exposure to reaction conditions, even after the desired product has formed, can lead to degradation and polymerization. |
| Order of Addition | Consider adding the phenol substrate slowly to a pre-heated mixture of the acid and HMTA. | This strategy maintains a low instantaneous concentration of the phenol, potentially minimizing phenol-phenol coupling and polymerization side reactions. |
graph G { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="High Polymer Formation\nin Formylation?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTemp [label="Is Reaction Temp > 120°C?"]; CheckStoich [label="Is HMTA:Phenol Ratio > 1.5:1?"]; CheckTime [label="Is Reaction Time > 12h?"]; SolutionTemp [label="Reduce Temperature to\n70-90°C Range", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionStoich [label="Adjust Ratio to\n~1.1:1", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionTime [label="Monitor by TLC/HPLC\nand Quench at Completion", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckTemp; CheckTemp -> SolutionTemp [label="Yes"]; CheckTemp -> CheckStoich [label="No"]; CheckStoich -> SolutionStoich [label="Yes"]; CheckStoich -> CheckTime [label="No"]; CheckTime -> SolutionTime [label="Yes"]; CheckTime -> {SolutionTemp, SolutionStoich} [label="No, Review Protocol"]; }
Caption: Troubleshooting workflow for polymer formation.
Part 2: Troubleshooting the Williamson Ether Synthesis
This SN2 reaction involves the nucleophilic attack of the 4-hydroxy-3,5-dimethylbenzaldehyde phenoxide on an electrophile like 2-chloroethanol. While generally reliable, several byproducts can arise from the reactivity of the starting materials and the product itself.[6]
FAQ 3: My etherification reaction is incomplete, leaving a significant amount of unreacted 4-hydroxy-3,5-dimethylbenzaldehyde.
Incomplete conversion is a frequent challenge, often related to the base, solvent, and leaving group.
Answer:
For the SN2 reaction to proceed efficiently, the phenol must be fully deprotonated to form the more nucleophilic phenoxide ion. Furthermore, the reaction conditions must favor the substitution pathway.
Troubleshooting Steps & Scientific Rationale:
-
Choice and Stoichiometry of Base:
-
Causality: Phenols are less acidic than carboxylic acids but more acidic than aliphatic alcohols. A sufficiently strong base is required for complete deprotonation. Weak bases like sodium bicarbonate (NaHCO₃) are generally insufficient.
-
Recommendation: Use at least 1.5-2.0 equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or a strong base like sodium hydroxide (NaOH). K₂CO₃ is often preferred as it is less harsh and minimizes side reactions.
-
-
Solvent Selection:
-
Causality: The Williamson ether synthesis is favored in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile), which solvate the cation (K⁺, Na⁺) but not the nucleophile (phenoxide), thus increasing its nucleophilicity.[7]
-
Recommendation: Switch from protic solvents (like ethanol) to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile. This will significantly accelerate the rate of the SN2 reaction.
-
-
Leaving Group on the Alkylating Agent:
-
Causality: The rate of an SN2 reaction is dependent on the quality of the leaving group (I > Br > Cl >> F).[6]
-
Recommendation: If using 2-chloroethanol, consider switching to 2-bromoethanol. The weaker C-Br bond compared to the C-Cl bond makes bromide a better leaving group, increasing the reaction rate. Adding a catalytic amount of sodium iodide (NaI) can also facilitate the reaction through in situ formation of the more reactive 2-iodoethanol via the Finkelstein reaction.
-
FAQ 4: I am observing a significant byproduct with a higher molecular weight than my target product.
This is very likely a bis-etherified byproduct, where the terminal hydroxyl group of the desired product has reacted further.
Answer:
The target molecule, this compound, contains a primary alcohol. Under the basic conditions of the Williamson synthesis, this alcohol can be deprotonated to form an alkoxide. This alkoxide can then act as a nucleophile and react with another molecule of the alkylating agent (e.g., 2-chloroethanol), leading to the formation of a diether byproduct.
Caption: Competing pathways leading to the desired product and a bis-ether byproduct.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Carefully control the stoichiometry of the alkylating agent. Use no more than 1.05 - 1.1 equivalents of 2-chloroethanol. | Limiting the amount of the alkylating agent ensures it is the limiting reagent, minimizing its availability to react with the product's hydroxyl group. |
| Temperature | Maintain a moderate reaction temperature (e.g., 60-80°C). | While higher temperatures increase the rate of the desired reaction, they also increase the rate of the side reaction. The phenoxide is significantly more nucleophilic than the product's alkoxide, so lower temperatures favor the desired pathway kinetically. |
| Reaction Time | Stop the reaction once the starting phenol is consumed. | Overrunning the reaction provides more opportunity for the slower, secondary etherification to occur. |
Appendix: Experimental Protocols
Protocol 1: Para-Formylation of 2,6-Dimethylphenol via Duff Reaction
-
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add hexamethylenetetramine (HMTA) (1.1 eq).
-
Add trifluoroacetic acid (TFA) as the solvent (approx. 5-10 mL per gram of phenol).
-
Begin vigorous stirring and heat the mixture to 70°C.
-
In a separate flask, dissolve 2,6-dimethylphenol (1.0 eq) in a minimal amount of TFA.
-
Add the phenol solution dropwise to the heated HMTA/TFA mixture over 30 minutes.
-
Increase the temperature to 90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.
-
Hydrolyze the intermediate by adding concentrated HCl and heating at 60°C for 1 hour.
-
Cool the mixture and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-hydroxy-3,5-dimethylbenzaldehyde.
Protocol 2: Etherification of 4-Hydroxy-3,5-dimethylbenzaldehyde
-
Disclaimer: This protocol is a representative example and requires appropriate safety precautions.
-
To a round-bottom flask, add 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃) (2.0 eq), and N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of phenol).
-
Stir the suspension under a nitrogen atmosphere.
-
Add 2-bromoethanol (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70°C and stir for 3-5 hours, monitoring by TLC until the starting phenol is consumed.
-
Cool the reaction to room temperature and pour into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine (3x) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude oil or solid can be purified by column chromatography on silica gel to yield pure this compound.
References
- 1. A Comprehensive Guide to this compound [tylonpharma.in]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Purification of crude "4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde" by column chromatography
Technical Support Center: Purification of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development facing challenges with the purification of crude "this compound" via column chromatography. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and practical field experience to ensure scientific integrity and experimental success.
Understanding the Molecule and Its Challenges
This compound (Mol. Weight: 194.23 g/mol ) is a moderately polar aromatic aldehyde.[1] Its structure, featuring a hydroxyl (-OH) group, an ether linkage, and an aldehyde moiety, presents specific challenges during silica gel chromatography.[2]
-
Polarity: The presence of the hydroxyl and aldehyde groups increases the compound's polarity, leading to strong interactions with the polar silica gel stationary phase. This can result in significant peak tailing and difficult elution.
-
Sensitivity: Aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to the formation of acetals or hemiacetals if alcohol-based solvents are used, or other degradation pathways.[3]
The primary goal of the purification is to separate the target compound from unreacted starting materials (e.g., 4-hydroxy-3,5-dimethylbenzaldehyde), non-polar byproducts, and other polar impurities.
Table 1: Physicochemical Properties & Chromatographic Implications
| Property | Value / Characteristic | Implication for Column Chromatography |
| Molecular Formula | C₁₁H₁₄O₃[1] | Indicates a relatively small molecule, suitable for standard silica gel. |
| Functional Groups | Aldehyde, Ether, Primary Alcohol, Aromatic Ring | The hydroxyl and aldehyde groups are primary sites for strong interaction with silica gel, potentially causing band broadening and tailing. |
| Expected Polarity | Moderately Polar | Requires a binary solvent system with a significant polar component (e.g., ethyl acetate) for elution.[4] |
| Potential Impurities | 4-hydroxy-3,5-dimethylbenzaldehyde (starting material) | More polar than the product due to the free phenolic hydroxyl group; will have a lower Rf value. |
| Non-polar synthesis reagents/byproducts | Less polar than the product; will have a higher Rf value and elute first. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and tailing on the column. How can I achieve sharp bands?
A1: Peak tailing is a classic sign of strong, non-ideal interactions between your polar compound and acidic sites on the silica gel.
-
Primary Cause: The hydroxyl group of your compound is likely interacting too strongly with the silanol groups (Si-OH) on the silica surface. The inherent acidity of silica gel can also exacerbate this issue with sensitive functional groups like aldehydes.
-
Solutions:
-
Solvent System Modification: Add a small amount of a polar modifier to your eluent. For a neutral compound like this, adding 0.5-1% triethylamine (Et₃N) to the mobile phase can deactivate the most acidic sites on the silica, leading to more symmetrical peaks.[3] Always perform a preliminary TLC with the modified solvent to confirm improvement.
-
Reduce Sample Load: Overloading the column is a common cause of tailing. A general rule is to load no more than 1-5% of the silica gel mass (e.g., 1-5 g of crude material for 100 g of silica).
-
Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.[3] However, this will require complete re-optimization of the solvent system.
-
Q2: I can't find a solvent system that separates my product from a persistent impurity. They have very similar Rf values.
A2: This indicates that the impurity has a polarity very close to your target compound. A simple hexane/ethyl acetate system may not be sufficient.
-
Primary Cause: The selectivity of your chosen solvent system is insufficient to resolve the two compounds.
-
Solutions:
-
Change Solvent Selectivity: Do not just change the ratio; change one of the solvents. The "standard" ethyl acetate/hexane system is excellent but sometimes lacks the necessary selectivity.[4] Try a different solvent combination that offers alternative interactions. For example, substitute ethyl acetate with diethyl ether or dichloromethane. A common rule of thumb is that a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[4]
-
Utilize Toluene: Replacing hexane with toluene can introduce π-π stacking interactions with the aromatic rings of your compound and impurities, potentially altering their relative retention times and enabling separation.[5]
-
Gradient Elution: If isocratic elution fails, a shallow solvent gradient can help resolve closely eluting spots. Start with a low polarity (e.g., 10% EtOAc/Hexane) and gradually increase the concentration of the more polar solvent.
-
Q3: My compound won't elute from the column, even with 100% ethyl acetate.
A3: This is a common issue with highly polar compounds or when the initial solvent system is not optimized correctly.[6]
-
Primary Cause: The mobile phase is not polar enough to displace your compound from the silica gel. In rare cases, the compound may have decomposed on the column.
-
Solutions:
-
Introduce a Stronger Polar Solvent: A methanol/dichloromethane system is a powerful eluent for polar compounds.[4] Start by adding a small percentage of methanol (e.g., 1-2%) to your current eluent. Caution: Do not exceed 10% methanol in dichloromethane, as it can begin to dissolve the silica gel stationary phase.[4]
-
Test for Decomposition: Before running the column, spot your crude mixture on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or smearing from the baseline that wasn't there initially, your compound may be unstable on silica.[6]
-
Reverse-Phase Chromatography: If your compound is simply too polar for normal-phase silica, reverse-phase chromatography (e.g., with a C18-functionalized silica) is a viable alternative, though it requires different solvents (like water/acetonitrile or water/methanol).[7]
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common column chromatography problems.
Frequently Asked Questions (FAQs)
Q: What is the ideal Rf value I should aim for during TLC method development? A: For optimal separation on a column, the target compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system.[8][9] An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase to separate from impurities, without requiring excessively large volumes of solvent for elution.
Q: How do I choose between wet and dry loading of my sample? A:
-
Wet Loading: This is the preferred method if your crude sample dissolves easily in the column's mobile phase. Dissolve the sample in the minimum amount of eluent and pipette it carefully onto the top of the silica bed.[10]
-
Dry Loading: Use this method if your compound is poorly soluble in the eluent or requires a strong, polar solvent for dissolution (e.g., DCM, acetone). To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the column.[10]
Q: How much silica gel should I use for my column? A: The amount of silica depends on the difficulty of the separation and the quantity of crude material. A general guideline is a 20:1 to 100:1 ratio of silica gel to crude material by weight. For easy separations (ΔRf > 0.2), a 20:1 ratio is often sufficient. For difficult separations (ΔRf < 0.1), you may need to use a 100:1 ratio or more.
Detailed Experimental Protocol
This protocol provides a comprehensive workflow for the purification of this compound.
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare TLC Plates: On a silica gel TLC plate, draw a faint starting line in pencil ~1 cm from the bottom.
-
Spot the Sample: Dissolve a small amount of your crude material in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the crude mixture on the starting line. Also spot the starting materials, if available, for comparison.
-
Develop the Plate: Test various solvent systems. Start with the systems listed in Table 2 and adjust ratios as needed. Place the TLC plate in a chamber containing your chosen eluent, ensuring the solvent level is below the starting line.
-
Visualize: Once the solvent front is ~1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Optimize: Adjust the solvent ratio until your target compound has an Rf of ~0.3 and is well-separated from major impurities.[8][9]
Table 2: Suggested Starting Solvent Systems for TLC
| System (v/v) | Polarity | Recommended for... |
| 20% Ethyl Acetate / Hexane | Low-Medium | A good initial system for "normal" compounds.[4] |
| 40% Ethyl Acetate / Hexane | Medium | If the compound has a low Rf in the 20% system. |
| 50% Diethyl Ether / Hexane | Medium | An alternative to EtOAc for different selectivity. |
| 5% Methanol / Dichloromethane | High | For compounds that are too polar for EtOAc/Hexane systems.[4] |
Step 2: Column Preparation and Purification
Caption: Standard workflow for purification by flash column chromatography.
-
Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent determined by TLC (e.g., 20% EtOAc/Hexane).[11] Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing. Drain the excess solvent until it is just level with the top of the silica bed. Add a thin layer of sand to protect the surface.[11]
-
Sample Loading: Prepare your sample using either the wet or dry loading method described in the FAQs. Carefully add the sample to the top of the silica bed.
-
Elution: Carefully add your mobile phase to the column. Apply gentle pressure (using a pump or inert gas) to begin elution.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (typically 10-20% of the column volume).
-
Monitoring and Analysis: Spot every few fractions onto a TLC plate to track the elution of your compound. Once the desired compound is identified in a set of fractions with no visible impurities, combine these pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- 1. 1039948-89-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. A Comprehensive Guide to this compound [tylonpharma.in]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Reactions with 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
Welcome to the technical support center for 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion in reactions involving this versatile aromatic aldehyde. By understanding the interplay of steric hindrance, electronic effects, and reaction conditions, you can significantly improve your reaction outcomes.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its structure presents a unique combination of a sterically hindered aldehyde, an electron-donating hydroxyethoxy group, and two ortho-methyl groups. While these features contribute to its utility, they also introduce specific challenges that can lead to low reaction yields. This guide provides a structured, question-and-answer approach to troubleshooting these challenges.
Troubleshooting Guide: Low Reaction Conversion
Low conversion is a frequent hurdle in organic synthesis.[2][3] This section breaks down the most common causes for incomplete reactions with this compound and offers targeted solutions.
Question 1: My nucleophilic addition reaction is sluggish and gives low yields. What are the likely causes?
Answer: The reactivity of an aldehyde is governed by both electronic and steric factors.[4][5][6][7] In the case of this compound, the two methyl groups ortho to the aldehyde create significant steric hindrance, which can impede the approach of a nucleophile to the carbonyl carbon.[4][8] Additionally, the electron-donating nature of the hydroxyethoxy group and the aromatic ring reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to aliphatic aldehydes.[8]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The two ortho-methyl groups physically block the nucleophile's access to the aldehyde's carbonyl carbon.[4][8] This increases the activation energy of the reaction. | 1. Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. Monitor for potential side reactions or degradation at higher temperatures.2. Use a Less Bulky Nucleophile: If possible, switch to a smaller nucleophile to minimize steric clashes.3. Prolong Reaction Time: Allow more time for the reaction to proceed to completion. Monitor progress by TLC or GC-MS.[9] |
| Reduced Electrophilicity | The electron-donating hydroxyethoxy group and the benzene ring decrease the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles.[8] | 1. Use a Stronger Nucleophile: A more reactive nucleophile can compensate for the reduced electrophilicity of the aldehyde.2. Employ a Lewis Acid Catalyst: A Lewis acid (e.g., MgCl₂, ZnCl₂, TiCl₄) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[8] |
| Poor Solubility | The starting materials may not be fully dissolved in the chosen solvent, limiting their ability to react. | 1. Select a More Appropriate Solvent: Consider solvents like THF, DMF, or DMSO that can better solubilize both the aldehyde and the nucleophile.2. Gentle Heating: Warming the reaction mixture can improve solubility. |
Question 2: I'm attempting a reductive amination and observing a significant amount of unreacted starting material. How can I improve the conversion?
Answer: Reductive amination is a two-step process involving the formation of an imine intermediate followed by its reduction.[10][11] Low conversion can stem from issues in either of these steps, often exacerbated by the steric hindrance of this compound.
Troubleshooting Workflow for Reductive Amination:
Caption: Troubleshooting workflow for low conversion in reductive amination.
Detailed Solutions:
-
Promoting Imine Formation: The formation of the imine is a reversible equilibrium reaction that produces water. Removing this water will drive the equilibrium towards the product.[9]
-
Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it is formed.
-
Azeotropic Removal of Water: If the reaction is run at elevated temperatures, use a solvent like toluene and a Dean-Stark apparatus to remove water azeotropically.[9]
-
-
Optimizing the Reducing Agent:
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations as it is mild and can be used in a one-pot procedure.[11] It is less basic than other borohydrides, which can be advantageous.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also effective but is toxic and requires careful handling. It is most effective at a slightly acidic pH (5-6).
-
-
Catalyst Choice: For more challenging substrates, consider specialized catalyst systems. For instance, certain ruthenium and iridium complexes have shown high efficacy in direct reductive amination.[10]
Question 3: My Williamson ether synthesis to modify the hydroxyethoxy group is failing. What could be the problem?
Answer: The Williamson ether synthesis is an S(_N)2 reaction between an alkoxide and an alkyl halide.[12][13][14] While the primary alcohol of the hydroxyethoxy group is a good candidate for this reaction, several factors can lead to low yields.
Potential Issues and Solutions:
| Problem | Explanation | Solution |
| Incomplete Deprotonation | The alcohol must be fully converted to the more nucleophilic alkoxide for the reaction to proceed efficiently. | Use a sufficiently strong base to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice. Ensure anhydrous conditions as water will quench the base.[12] |
| Side Reaction with Aldehyde | The strong base used for deprotonation can potentially react with the aldehyde group, leading to side products. | Add the base at a low temperature (e.g., 0 °C) and then slowly warm the reaction mixture. This can favor the deprotonation of the more acidic alcohol over reaction at the aldehyde. |
| Poor Electrophile | The Williamson ether synthesis works best with primary alkyl halides.[12][13] Secondary and tertiary alkyl halides are more prone to elimination reactions.[15] Aryl halides are generally unreactive in S(_N)2 reactions.[15][16] | Ensure you are using a primary alkyl halide or another electrophile with a good leaving group (e.g., tosylate, mesylate). |
| Steric Hindrance | While the primary alcohol is not directly hindered, the overall bulk of the molecule might affect reaction kinetics. | Allow for a longer reaction time and consider a more polar aprotic solvent like DMF to enhance the rate of the S(_N)2 reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: Like many aldehydes, this compound can be sensitive to air and light.[17][18] Over time, the aldehyde group can oxidize to a carboxylic acid. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[19][20]
Q2: Can I purify this compound if I suspect it has degraded?
A2: Yes. If oxidation to the corresponding carboxylic acid is the primary concern, purification can be achieved by column chromatography on silica gel.[21] The aldehyde is less polar than the carboxylic acid and will elute first. Another effective method for purifying aldehydes is through the formation of a bisulfite adduct, which is water-soluble.[21][22][23] The aldehyde can then be regenerated by treatment with a base.[22]
Q3: The hydroxyl group in my molecule is interfering with a desired reaction at the aldehyde. What can I do?
A3: In situations where the free hydroxyl group is problematic, it should be protected.[24] The choice of protecting group depends on the subsequent reaction conditions.
Common Protecting Groups for Alcohols:
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride, imidazole, DMF | Fluoride source (e.g., TBAF), or acid | Stable to most conditions except acid and fluoride. |
| Benzyl Ether (Bn) | Benzyl bromide, NaH, THF | H₂, Pd/C | Stable to a wide range of conditions, but cleaved by hydrogenolysis. |
| Methoxymethyl (MOM) Ether | MOM-Cl, DIPEA, CH₂Cl₂ | Acid (e.g., HCl in THF) | Stable to bases and nucleophiles. |
Q4: Are there any known side reactions I should be aware of when working with this compound?
A4: Besides the potential for oxidation of the aldehyde, be mindful of reactions that can occur under strongly basic or acidic conditions.
-
Cannizzaro Reaction: In the presence of a strong base and in the absence of α-hydrogens (which is the case here), aldehydes can undergo disproportionation to yield a primary alcohol and a carboxylic acid.
-
Polymerization: Under certain acidic or basic conditions, aldehydes can be prone to polymerization.[25]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a round-bottom flask, add this compound (1 equivalent) and the desired amine (1-1.2 equivalents).
-
Dissolve the starting materials in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
If imine formation is slow, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether (TBDMS)
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add imidazole (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Conclusion
Successfully navigating reactions with this compound requires a nuanced understanding of its structural features. By systematically addressing the challenges of steric hindrance and electronic effects, and by carefully selecting reagents and optimizing reaction conditions, researchers can significantly improve conversion rates and achieve their synthetic goals. This guide serves as a foundational resource for troubleshooting, but careful experimental observation and methodical optimization remain paramount to success.
References
- 1. A Comprehensive Guide to this compound [tylonpharma.in]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. Khan Academy [khanacademy.org]
- 5. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. doubtnut.com [doubtnut.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 16. quora.com [quora.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. learninglink.oup.com [learninglink.oup.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Apabetalone Intermediate
Prepared by: Senior Application Scientist, Chemical Process Development
Introduction
Apabetalone (also known as RVX-208) is a first-in-class, orally available small molecule that functions as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] This epigenetic modulation mechanism has shown potential in the treatment of cardiovascular disease by increasing the production of Apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL).[4][5][6]
The synthesis of complex pharmaceutical molecules like Apabetalone involves multiple steps, each requiring careful optimization to ensure high yield, purity, and process scalability. A critical step in many published and proprietary synthesis routes is the formation of the carbon-carbon bond linking the quinazolinone core with the substituted phenyl moiety. This is frequently achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
This guide provides in-depth technical support focused on a common challenge in this process: the optimization of reaction temperature for this key coupling step. Temperature is a double-edged sword in chemical synthesis; while it can drive reactions to completion, improper control can lead to impurity formation, catalyst degradation, and reduced yields. This document is structured as a series of FAQs and troubleshooting guides to assist researchers, scientists, and drug development professionals in navigating these challenges.
Section 1: The Critical Coupling Step & The Role of Temperature
The final assembly of the Apabetalone scaffold typically involves the coupling of a functionalized quinazolinone intermediate (e.g., a halide derivative) with a functionalized phenylboronic acid or ester.
A Representative Suzuki-Miyaura Coupling Reaction:
Temperature is one of the most critical parameters in a Suzuki coupling reaction.[7] Its influence extends across the entire catalytic cycle, affecting the rate of each elementary step:
-
Oxidative Addition: The initial activation of the aryl halide by the Pd(0) catalyst. This step is often rate-limiting and is significantly accelerated by heat.
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center.
-
Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. This step is also promoted by higher temperatures.
However, elevated temperatures can also promote undesirable side reactions, such as catalyst decomposition (formation of palladium black), deboronation of the boronic acid, and thermal degradation of starting materials or the final product.[8][9] The goal of optimization is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing these detrimental pathways.
Caption: Fig 1: Suzuki Catalytic Cycle & Influence of Temperature
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature range for the Suzuki coupling in Apabetalone intermediate synthesis?
A typical starting point for Suzuki coupling reactions in pharmaceutical synthesis is between 50°C and 100°C .[7] For many common solvent systems like toluene, DMF, or THF/water mixtures, a conservative initial temperature of 70-80°C is advisable. This range is often sufficient to promote the rate-limiting oxidative addition step without aggressively driving side reactions. Always monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC) to make informed decisions about adjusting the temperature.
Q2: How does temperature specifically affect reaction yield and purity?
Temperature has a direct and often competing effect on yield and purity:
-
Yield: Generally, increasing the temperature increases the reaction rate, leading to higher conversion of starting materials and thus a higher potential yield within a given timeframe.[8] If a reaction is sluggish at 60°C, raising it to 80°C can often drive it to completion.
-
Purity: Purity often has an inverse relationship with very high temperatures. Excessive heat can cause:
-
Catalyst Decomposition: The palladium catalyst can aggregate into an inactive "palladium black," halting the catalytic cycle and leaving unreacted starting materials.
-
Side Product Formation: High temperatures can promote unwanted side reactions. A common side product in Suzuki couplings is the homocoupling of the boronic acid (Ar²-Ar²).
-
Product Degradation: The final Apabetalone molecule or its immediate precursor may not be stable to prolonged exposure to high temperatures.
-
The optimal temperature is therefore a compromise that achieves full conversion in a reasonable time without significantly impacting the purity profile.
Q3: What are common side reactions or impurities observed at non-optimal temperatures?
-
At Temperatures Too High:
-
Homocoupling Products: Resulting from the coupling of two boronic acid molecules.
-
Deboronation Products: The boronic acid starting material loses its boronic acid group and is replaced by a hydrogen atom.
-
Protodehalogenation Products: The aryl halide starting material loses its halide atom, which is replaced by a hydrogen.
-
Products of Thermal Degradation: Unidentified impurities resulting from the breakdown of reactants or the desired product.
-
-
At Temperatures Too Low:
-
The primary "impurity" will be unreacted starting materials due to incomplete conversion. This can complicate purification, especially if the starting materials have similar solubility or chromatographic properties to the product.
-
Q4: My reaction is sluggish or has stalled. Should I just increase the temperature?
While increasing the temperature is a valid strategy, it should not be the first or only action. Before raising the heat, consider the following:
-
Confirm Catalyst Activity: Has the catalyst been properly activated? Was it handled under appropriate conditions (e.g., inert atmosphere if required)?
-
Check Base and Solvent: Is the base strong enough and sufficiently soluble? Is the solvent system appropriate? Some Suzuki reactions require a specific solvent or water content to proceed efficiently.
-
Analyze an Aliquot: Use HPLC or LC-MS to determine the composition of the reaction mixture. Has it truly stalled, or is it just slow? Are there any new impurities forming?
If all other parameters appear correct, a stepwise increase in temperature (e.g., in 10°C increments) while monitoring the reaction is a prudent approach. A sudden, large temperature jump can lead to a runaway reaction or the rapid formation of impurities.
Q5: I'm seeing catalyst decomposition (e.g., formation of palladium black). What is the likely cause related to temperature?
The formation of palladium black is a classic sign of catalyst death and is often exacerbated by high temperatures. It occurs when the Pd(0) species, which should be stabilized by ligands, aggregates into bulk palladium metal. High temperatures can accelerate this process by:
-
Promoting Ligand Dissociation: The bond between the palladium atom and its stabilizing phosphine ligand can weaken at high temperatures. A "naked" palladium atom is highly prone to aggregation.
-
Accelerating Reductive Elimination: If the rate of reductive elimination is too fast compared to the other steps, it can lead to a buildup of unstable Pd(0) species.
If you observe palladium black, the temperature is likely too high for the chosen catalyst/ligand system. The solution is to either lower the reaction temperature or switch to a more thermally stable catalyst system (e.g., one with more robust, sterically hindered biarylphosphine ligands).[10]
Q6: How do I systematically optimize the reaction temperature?
A systematic approach is crucial for robust optimization. A "One-Factor-at-a-Time" (OFAT) screening is a simple starting point, but a Design of Experiments (DoE) approach is more powerful for capturing interactions between variables.[7][11]
Systematic Screening Protocol:
-
Set up several identical small-scale reactions in parallel.
-
Assign a different temperature to each reaction (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Monitor each reaction at set time points (e.g., 1h, 2h, 4h, 8h, 24h) by taking an aliquot for HPLC analysis.
-
Record the conversion of the limiting starting material, the area % of the desired product, and the area % of key impurities at each time point.
-
Plot the data to visualize the optimal temperature-time combination that gives the highest purity and yield.
This data-driven approach is far more reliable than empirical adjustments.
Section 3: Troubleshooting Guide
| Problem | Potential Temperature-Related Cause | Recommended Action & Troubleshooting Steps |
| Low Yield / Incomplete Conversion | The reaction temperature is too low, resulting in a slow rate of oxidative addition. | 1. Verify: Check HPLC data to confirm the presence of unreacted starting materials and minimal impurity formation. 2. Action: Increase the temperature in 10°C increments. Monitor the reaction for 1-2 hours at each new setpoint. 3. Alternative: If higher temperatures lead to impurity formation, consider a more active catalyst system that operates efficiently at lower temperatures. |
| High Levels of Impurities (Homocoupling, Degradation) | The reaction temperature is too high, promoting side reactions or thermal degradation. | 1. Verify: Identify the impurities by LC-MS if possible. Homocoupling and deboronation are strong indicators of excessive heat. 2. Action: Decrease the reaction temperature. It is better to have a slower, cleaner reaction than a fast, impure one. 3. Alternative: Screen different solvents or bases that may allow for a lower reaction temperature. A more robust ligand may also stabilize the catalyst at higher temperatures.[10] |
| Inconsistent Results Between Batches | Poor temperature control, leading to "hot spots" in the reactor or inaccurate temperature readings. | 1. Verify: Ensure your reactor's temperature probe is calibrated and properly placed within the reaction mixture, not just in the heating mantle or oil bath. 2. Action: Use a reactor system with reliable overhead stirring and a jacketed heating/cooling system for precise temperature maintenance. 3. Consider Scale: Heat transfer is different at larger scales. A temperature that works for a 100 mL reaction may be too high for a 10 L reaction due to exothermic events and slower heat dissipation. Re-optimization during scale-up is essential. |
Section 4: Experimental Protocol for Temperature Screening
This protocol outlines a parallel screening experiment to determine the optimal reaction temperature for the Suzuki coupling step.
Objective: To identify the temperature that provides the best balance of reaction time, yield, and purity.
Materials & Equipment:
-
Halogenated Quinazolinone Intermediate (1.0 eq)
-
Phenylboronic Acid Intermediate (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.02 eq)
-
Base (e.g., K₂CO₃) (2.5 eq)
-
Solvent (e.g., Toluene/Water 4:1)
-
Parallel synthesis reaction block or multiple round-bottom flasks with identical stirring and heating setups.
-
HPLC system with a suitable column and method for analysis.
Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare a master stock solution containing the solvent, base, and Halogenated Quinazolinone Intermediate.
-
Reaction Setup:
-
To five separate, inerted reaction vessels, add the palladium catalyst and the Phenylboronic Acid Intermediate.
-
Add an equal volume of the prepared stock solution to each vessel.
-
Ensure all vessels are equipped with identical stir bars/paddles and reflux condensers.
-
-
Temperature Control:
-
Place each vessel in a pre-heated reaction block or oil bath set to the target temperatures: Vessel 1: 60°C, Vessel 2: 70°C, Vessel 3: 80°C, Vessel 4: 90°C, Vessel 5: 100°C.
-
-
Reaction Monitoring:
-
Start stirring simultaneously in all vessels and begin timing (t=0).
-
At t = 1, 2, 4, 8, and 24 hours, carefully withdraw a small aliquot (~50 µL) from each reaction mixture.
-
Immediately quench each aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) and filter through a syringe filter.
-
Analyze the diluted samples by HPLC to determine the relative percentage of starting materials, product, and any impurities.
-
-
Data Analysis:
-
Compile the results into a table.
-
Plot "Product Area % vs. Time" for each temperature.
-
Plot "Total Impurity % vs. Time" for each temperature.
-
Identify the temperature that results in >98% conversion with the lowest total impurity profile in the most efficient time.
-
Data Summary Table Example:
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Product Purity (Area %) | Key Impurity (Area %) |
| 1 | 80 | 4 | 85.2 | 98.1 | 0.8 |
| 2 | 80 | 8 | 99.1 | 97.5 | 1.2 |
| 3 | 90 | 4 | 98.5 | 96.4 | 2.1 |
| 4 | 90 | 8 | >99.5 | 95.8 | 2.8 |
This data suggests that while 90°C is faster, 80°C provides a cleaner product profile after 8 hours.
Section 5: Decision-Making Workflow
This workflow can guide the troubleshooting process when optimizing reaction temperature.
Caption: Fig 2: Troubleshooting Workflow for Temperature Optimization
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Apabetalone - Wikipedia [en.wikipedia.org]
- 5. RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist | PLOS One [journals.plos.org]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Preventing Oxidation of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions concerning the primary stability challenge for this compound: the oxidation of its aldehyde functional group. As a versatile intermediate in pharmaceutical, polymer, and fragrance synthesis, maintaining its chemical integrity is paramount for reproducible and successful experimental outcomes.[1]
Section 1: Understanding the Core Problem: Aldehyde Autoxidation
This section addresses the fundamental chemical process responsible for the degradation of this compound.
Q1: I've observed that my sample of this compound has degraded over time, showing a new impurity. What is happening?
A1: The primary degradation pathway for this and other aromatic aldehydes is autoxidation . This is a spontaneous reaction with atmospheric oxygen that converts the aldehyde functional group (-CHO) into a carboxylic acid (-COOH).[2][3] This process is a radical-chain reaction, meaning once initiated, it can propagate rapidly through your material.[4]
The mechanism proceeds through several key steps:
-
Initiation: An initiator (like light or trace metal impurities) facilitates the abstraction of the aldehydic hydrogen, forming an acyl radical.[4]
-
Propagation: This highly reactive acyl radical rapidly reacts with molecular oxygen (O₂) to form an acyl peroxy radical. This peroxy radical then abstracts a hydrogen from another aldehyde molecule, creating a peracid and a new acyl radical, which continues the chain reaction.[4]
-
Oxidation: The peracid formed is a strong oxidizing agent and can react with another molecule of the aldehyde in a Baeyer-Villiger type oxidation to yield two molecules of the corresponding carboxylic acid.[4]
This cascade effect explains why even minor exposure to air can lead to significant sample degradation over time.
Caption: Radical-chain mechanism for aldehyde autoxidation.
Section 2: Proactive Prevention: Storage, Handling, and Stabilization
Proper handling from the moment you receive the compound is the most effective strategy to prevent oxidation.
Q2: What are the definitive best practices for storing this compound to ensure its long-term stability?
A2: To minimize oxidation, you must rigorously control the compound's environment by limiting its exposure to oxygen, light, and heat.[5][6] We recommend adhering to the following multi-faceted strategy.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in autoxidation. |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of chemical reactions, including oxidation.[7] |
| Light | Amber Glass or Opaque Container | Prevents photo-initiation of the radical oxidation process.[5] |
| Container | Tightly-Sealed Glass Vial/Bottle with PTFE-lined cap | Prevents ingress of atmospheric oxygen and moisture.[7] Some evidence suggests aluminum may also be suitable. |
-
Preparation: Move the main container of the aldehyde and several smaller amber glass vials into an inert atmosphere glovebox. If a glovebox is unavailable, use a Schlenk line.
-
Inerting: Purge the vials with dry argon or nitrogen for several minutes to displace all air.
-
Aliquoting: Quickly dispense the aldehyde from the main container into the smaller vials. Work with smaller, single-use quantities to avoid repeatedly exposing the bulk material to potential contaminants.
-
Sealing: Tightly seal each vial with a PTFE-lined cap. For extra security, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each vial with the compound name, date, and "Store under Inert Gas."
-
Storage: Place the aliquoted vials in a refrigerator at 2-8 °C.
Q3: Can I add a stabilizer to my aldehyde to prevent oxidation during experiments?
A3: Yes, the use of an antioxidant is a highly effective chemical method to inhibit radical-chain autoxidation.
For aldehydes, Butylated Hydroxytoluene (BHT) is a common and effective radical scavenger. It functions by donating a hydrogen atom to the acyl peroxy radical, terminating the chain reaction and forming a stable BHT radical that does not propagate the chain.
-
Determine Concentration: A typical concentration for BHT is 0.01-0.1% by weight. For most applications, 500 ppm (0.05%) is a robust starting point.
-
Preparation: Prepare a stock solution of BHT in a solvent compatible with your aldehyde and subsequent reaction (e.g., anhydrous ethanol or THF). A 10 mg/mL solution is convenient.
-
Addition: Under an inert atmosphere, add the calculated volume of the BHT stock solution to your aldehyde.
-
Mixing: Gently swirl or stir the mixture until the BHT is fully dissolved.
-
Solvent Removal (Optional): If the solvent is not desired in the final product, it can be carefully removed under reduced pressure, ensuring the temperature is kept low to prevent degradation.
Section 3: Troubleshooting Guide: Identifying and Remediating Oxidation
If you suspect oxidation has already occurred, the resulting carboxylic acid impurity can often be removed.
Q4: My analysis (TLC, NMR) confirms the presence of the carboxylic acid impurity. How can I purify my aldehyde?
A4: Since the primary impurity, 4-(2-hydroxyethoxy)-3,5-dimethylbenzoic acid, is acidic, you can exploit this chemical difference to separate it from the neutral aldehyde. A liquid-liquid extraction with a mild aqueous base is the most common and efficient method.[8] An alternative method relies on the reversible formation of a water-soluble bisulfite adduct.[9][10]
Caption: Workflow for purification via basic liquid-liquid extraction.
-
Dissolution: Dissolve the impure aldehyde in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ gas that may form.
-
Separation: Allow the layers to separate fully. The top layer will typically be the organic phase (confirm by checking solvent densities).
-
Collection: Drain the lower aqueous layer, which contains the deprotonated carboxylic acid impurity as a water-soluble salt.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
Section 4: Advanced Protection for Multi-Step Synthesis
In complex syntheses, preventing the aldehyde from reacting is often necessary. This requires temporarily "masking" it with a protecting group.
Q5: I need to perform a reaction that is incompatible with the aldehyde group (e.g., using a Grignard reagent). How can I selectively protect it?
A5: The most reliable and widely used method for protecting aldehydes is to convert them into an acetal , typically a cyclic acetal using ethylene glycol.[11][12] Acetals are stable under neutral, basic, and nucleophilic conditions, making them excellent protecting groups.[13] The protection is fully reversible under acidic conditions.[12][13]
Caption: Reversible protection of an aldehyde as a cyclic acetal.
Part A: Protection (Formation of the Cyclic Acetal)
-
Setup: Dissolve your aldehyde (1 equivalent) in a dry, non-polar solvent like toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add Reagents: Add ethylene glycol (1.1-1.5 equivalents) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, ~0.01 eq.).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.
-
Monitoring: Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Workup: Cool the reaction to room temperature. Wash the toluene solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected aldehyde, which can be used in the next step without further purification.
Part B: Deprotection (Hydrolysis of the Acetal)
-
Setup: Dissolve the acetal-protected compound in a mixture of a water-miscible solvent (like acetone or THF) and water.
-
Add Acid: Add a catalytic amount of a strong acid (e.g., 1M HCl or p-TsOH).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Neutralize the acid with a mild base (e.g., saturated NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to recover the deprotected aldehyde.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I store the aldehyde in solution?
-
A: Yes. Storing it as a 10% solution in a primary alcohol like anhydrous ethanol can enhance stability. The aldehyde exists in equilibrium with the more stable hemi-acetal form in the alcohol solution.
-
-
Q: My aldehyde has become a thick, waxy solid but doesn't smell strongly acidic. What happened?
-
A: This is likely due to polymerization. In the presence of trace acid (including the carboxylic acid from oxidation), aldehydes can form cyclic trimers, which are often solids with little to no odor. This process is accelerated by oxidation products. Purification would be required to isolate any remaining monomer.
-
-
Q: What are the first visual signs of degradation?
-
A: The first signs are often a slight yellowing of the compound (if it starts as a white/off-white solid) and the formation of crystalline precipitate, which is the less soluble carboxylic acid.
-
References
- 1. A Comprehensive Guide to this compound [tylonpharma.in]
- 2. Autoxidation of Aldehydes → News → Sustainability [news.sustainability-directory.com]
- 3. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. reddit.com [reddit.com]
- 9. Workup [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
Welcome to the technical support center for 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile compound. Here, we will explore the critical role of solvents in modulating the reactivity of this substituted benzaldehyde and offer practical solutions to common experimental challenges.
Understanding the Molecule: A Chemist's Perspective
This compound is a unique aromatic aldehyde with several key structural features that dictate its reactivity:
-
The Aldehyde Group: This is the primary site of reactivity, susceptible to nucleophilic attack. Its electrophilicity is influenced by the electronic effects of the substituents on the benzene ring.
-
Electron-Donating Groups: The two methyl groups and the hydroxyethoxy group are electron-donating, which can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde.
-
The Hydroxyethoxy Group: This group not only influences the electronic properties but also significantly impacts the molecule's solubility and can participate in hydrogen bonding, both of which are heavily dependent on the solvent environment.
Understanding these features is paramount when selecting a solvent, as the solvent can dramatically influence reaction rates, yields, and even the course of a reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My Aldol condensation reaction with this compound is sluggish and gives low yields. What can I do?
Answer:
Low yields in Aldol condensations with this substrate can often be traced back to suboptimal solvent choice and reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Poor Solubility: Due to its polar hydroxyethoxy group, this benzaldehyde derivative may have limited solubility in nonpolar solvents. If your reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Unfavorable Equilibrium: The initial aldol addition is a reversible reaction. The presence of water, a byproduct of the subsequent condensation, can shift the equilibrium back to the starting materials.
-
Solution: If the reaction is performed in a non-aqueous polar aprotic solvent like THF, the removal of water using a Dean-Stark apparatus can drive the reaction to completion.
-
-
Inappropriate Base/Solvent Combination: The choice of base is intrinsically linked to the solvent. A strong base in a protic solvent might lead to unwanted side reactions.
Question 2: I am observing significant byproduct formation in my Mannich reaction. How can I improve the selectivity?
Answer:
The Mannich reaction is a three-component condensation that is highly sensitive to the reaction environment.[4][5] Byproduct formation often arises from self-condensation or competing reactions.
-
Solvent-Mediated Iminium Ion Formation: The first step of the Mannich reaction is the formation of an iminium ion from the amine and formaldehyde (or another aldehyde). The solvent plays a crucial role in this step.[6]
-
Solution: Protic solvents like ethanol or acetic acid are often preferred as they can facilitate the proton transfers necessary for iminium ion formation and subsequent steps. Acetic acid can be a particularly good choice as it can also act as a catalyst.[6]
-
-
Controlling Reactivity with Solvent Choice: The rate of the subsequent nucleophilic attack of the enolizable component on the iminium ion is also solvent-dependent.
-
Solution: In some cases, using a less polar solvent can temper the reactivity and reduce the formation of byproducts. However, this must be balanced with the solubility of the reactants. A solvent screen with small-scale trials is recommended. Some Mannich reactions have also been shown to work well under solvent-free conditions.[5]
-
Question 3: My Williamson ether synthesis to modify the hydroxyethoxy group is failing. What are the common pitfalls?
Answer:
The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide and is a classic SN2 reaction.[7] The choice of solvent is critical to favor the desired substitution over competing elimination reactions.
-
Solvent Choice to Favor SN2: The SN2 mechanism is favored by polar aprotic solvents.
-
Solution: Solvents like DMF (N,N-dimethylformamide) or acetonitrile are excellent choices as they can solvate the cation of the alkoxide, leaving a "naked" and highly nucleophilic alkoxide anion.[8] This enhances the rate of the desired SN2 reaction.
-
-
Avoiding Competing E2 Elimination: Protic solvents can solvate the alkoxide, reducing its nucleophilicity and potentially favoring the competing E2 elimination reaction, especially with secondary or bulky alkyl halides.
-
Solution: Avoid using protic solvents like ethanol or water as the primary reaction medium if elimination is a concern.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments involving this compound, with a focus on the role of the solvent.
Protocol 1: Base-Catalyzed Aldol Condensation
This protocol describes the condensation of this compound with acetone.
Materials:
-
This compound
-
Acetone
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Deionized Water
-
Glacial Acetic Acid
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in 95% ethanol. The volume of ethanol should be sufficient to achieve complete dissolution.
-
Addition of Ketone: To the stirred solution, add 1.5 equivalents of acetone.
-
Base Addition: In a separate container, prepare a 2 M solution of NaOH in deionized water. Slowly add 1.2 equivalents of the NaOH solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture by adding a few drops of glacial acetic acid.
-
Precipitation: Add cold deionized water to the reaction mixture to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified aldol condensation product.
Protocol 2: Mannich Reaction
This protocol outlines a typical Mannich reaction with a secondary amine and formaldehyde.
Materials:
-
This compound
-
A secondary amine (e.g., dimethylamine hydrochloride)
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Reactant Mixture: In a flask, combine 1.0 equivalent of this compound, 1.2 equivalents of the secondary amine hydrochloride, and 1.5 equivalents of aqueous formaldehyde in ethanol.
-
Acidification: Add a catalytic amount of concentrated HCl to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The Mannich base hydrochloride may precipitate.
-
Isolation: If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Basification and Extraction: Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to a pH of 9-10. Extract the free Mannich base with an organic solvent like ethyl acetate.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
Data Presentation
The choice of solvent is a critical parameter in optimizing your reactions. The following table provides a summary of the properties of common organic solvents to aid in your selection process.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant | Polarity Index |
| Water | Polar Protic | 100 | 80.1 | 10.2 |
| Ethanol | Polar Protic | 78 | 24.5 | 5.2 |
| Methanol | Polar Protic | 65 | 32.7 | 6.6 |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | 5.8 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | 6.4 |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | 4.0 |
| Dichloromethane (DCM) | Polar Aprotic | 40 | 9.1 | 3.1 |
| Toluene | Nonpolar | 111 | 2.4 | 2.4 |
| Hexane | Nonpolar | 69 | 1.9 | 0.1 |
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A decision-making diagram for initial solvent selection based on reaction type.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. webassign.net [webassign.net]
- 3. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. Mannich Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. A Comprehensive Guide to this compound [tylonpharma.in]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Etherification of 4-Hydroxy-3,5-dimethylbenzaldehyde
Here is the technical support center with troubleshooting guides and FAQs for the etherification of 4-hydroxy-3,5-dimethylbenzaldehyde.
Welcome to the technical support guide for the etherification of 4-hydroxy-3,5-dimethylbenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. The unique structural features of this molecule—namely the steric hindrance from the two ortho-methyl groups—present distinct challenges not typically encountered with simpler phenols. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you navigate these complexities and achieve optimal results.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the etherification of 4-hydroxy-3,5-dimethylbenzaldehyde, framed in a practical question-and-answer format.
Question 1: My reaction yield is consistently low or the reaction is not going to completion. What are the primary causes and how can I improve the yield?
Answer: Low yields in this specific etherification are most often traced back to the significant steric hindrance imposed by the two methyl groups flanking the phenolic hydroxyl. This steric bulk impedes the backside attack required for the Sₙ2 mechanism of the Williamson ether synthesis.[1][2] Beyond this inherent structural challenge, several factors can contribute to poor conversion:
-
Incomplete Deprotonation: The reaction proceeds via the phenoxide ion, which is a much stronger nucleophile than the neutral phenol.[1][3] If the base is not strong enough or is used in insufficient quantity, the concentration of the reactive phenoxide will be too low.
-
Suboptimal Solvent Choice: The solvent plays a critical role. Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide ion, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate.[4][5]
-
Poor Leaving Group: The rate of an Sₙ2 reaction is dependent on the quality of the leaving group on the alkylating agent. The reactivity order is generally I > Br > Cl > F.[6] Using an alkyl chloride may result in a sluggish reaction compared to an alkyl bromide or iodide.
Solutions to Improve Yield:
-
Choice of Base and Solvent: Use a suitable base to ensure complete or substantial deprotonation. While strong bases like sodium hydride (NaH) can be used, a milder base like potassium carbonate (K₂CO₃) is often effective and less likely to promote side reactions.[1][2] Pair this with a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[5][7] These solvents solvate the counter-ion (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly reactive.
-
Optimize Reaction Temperature: This reaction is typically conducted at elevated temperatures (50–100 °C) to overcome the activation energy barrier heightened by steric hindrance.[1][5] Monitor the reaction by TLC to find the optimal balance; excessively high temperatures can promote side reactions.
-
Select a Better Alkylating Agent: If possible, use an alkylating agent with a better leaving group, such as an alkyl iodide or bromide, instead of a chloride.[6]
Question 2: I'm observing significant side product formation. How can I identify and minimize these impurities?
Answer: Side product formation is a common issue, primarily driven by the dual reactivity of the phenoxide nucleophile and the potential for the alkylating agent to undergo elimination.
-
Side Reaction 1: C-Alkylation: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (at the ortho and para positions). While O-alkylation is thermodynamically favored, C-alkylation can compete under certain conditions, leading to the formation of a cyclohexadienone intermediate that can rearomatize.[4][5] This is particularly a risk in protic solvents which can shield the oxygen atom through hydrogen bonding.[4]
-
Side Reaction 2: E2 Elimination: If you are using a secondary or tertiary alkyl halide as your alkylating agent, the phenoxide can act as a base, abstracting a proton and leading to the formation of an alkene via an E2 elimination pathway.[1][5][7][8] This pathway competes directly with the desired Sₙ2 substitution.
Strategies for Minimizing Side Products:
-
To Prevent C-Alkylation:
-
To Prevent E2 Elimination:
-
Alkylating Agent Choice: The most effective strategy is to use a primary alkyl halide (e.g., iodomethane, benzyl bromide).[1][8] These are much less prone to elimination than secondary or tertiary halides. If your synthesis requires a secondary alkyl group, expect lower yields and the need for more rigorous purification. Tertiary alkyl halides are generally unsuitable for this reaction.[5][8]
-
Temperature Management: Lowering the reaction temperature can favor the Sₙ2 reaction over elimination, although this may require longer reaction times.
-
Frequently Asked Questions (FAQs)
Q: What is the Williamson Ether Synthesis and why is it the standard method? A: The Williamson ether synthesis is a versatile and widely used method for preparing ethers. It involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide via an Sₙ2 reaction.[5] It is the standard because of its reliability and broad scope in forming both symmetrical and asymmetrical ethers from readily available starting materials.[7]
Q: Can I use phase-transfer catalysis for this reaction? A: Yes, phase-transfer catalysis (PTC) can be a very effective technique, especially for industrial-scale synthesis.[5] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where the alkylating agent resides. This can improve reaction rates and allow for the use of less expensive bases like NaOH or KOH.
Q: How do I properly work up and purify the final product? A: A common workup procedure for a reaction run in DMF involves cooling the reaction mixture and pouring it into a large volume of ice water to precipitate the organic product.[1][9] The crude solid can then be collected by filtration, washed thoroughly with water to remove residual DMF and inorganic salts, and then dried.[1][9] Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[9]
Comparative Data: Reaction Conditions
The following table summarizes common reaction conditions for the Williamson ether synthesis of hindered phenols, providing a starting point for optimization.
| Base | Solvent | Alkylating Agent | Typical Temp. (°C) | Key Considerations |
| K₂CO₃ | DMF, Acetonitrile | Primary Alkyl Halide | 60 - 100 | Excellent for minimizing side reactions; most common lab-scale method.[1][2] |
| NaH | THF, DMF | Primary Alkyl Halide | 25 - 60 | Stronger base, ensures complete deprotonation but requires anhydrous conditions.[2] |
| NaOH/KOH | Water/Organic (PTC) | Primary Alkyl Halide | 80 - 100 | Cost-effective for scale-up; requires a phase-transfer catalyst.[5] |
| Cs₂CO₃ | DMF, Acetonitrile | Primary Alkyl Halide | 50 - 80 | More reactive carbonate base, can sometimes improve yields with less reactive halides.[2] |
Experimental Workflow & Protocols
General Etherification Workflow
The following diagram illustrates the standard workflow for the etherification of 4-hydroxy-3,5-dimethylbenzaldehyde.
Caption: Standard workflow for Williamson ether synthesis.
Detailed Step-by-Step Protocol
This protocol describes a reliable method for the synthesis of 4-(benzyloxy)-3,5-dimethylbenzaldehyde.
Materials:
-
4-hydroxy-3,5-dimethylbenzaldehyde (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3,5-dimethylbenzaldehyde and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon). Stir the suspension for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Slowly add benzyl bromide to the stirring suspension via syringe.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-16 hours).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water while stirring. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake extensively with water to remove DMF and inorganic salts, followed by a small amount of cold hexane to aid in drying.
-
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 4-(benzyloxy)-3,5-dimethylbenzaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. francis-press.com [francis-press.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
Welcome to the technical support guide for the purification of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde (CAS No. 1039948-89-4). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you diagnose and resolve common purity challenges encountered during and after the synthesis of this versatile organic intermediate.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common etherification syntheses from 4-hydroxy-3,5-dimethylbenzaldehyde[3][4], you can anticipate the following:
-
Unreacted Starting Materials: Residual 4-hydroxy-3,5-dimethylbenzaldehyde is a common impurity.
-
Oxidation Product: Aldehydes are susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid: 4-(2-hydroxyethoxy)-3,5-dimethylbenzoic acid.[5][6] This is often observed as a baseline spot on a silica gel TLC plate.
-
Reagent-Related Impurities: Depending on the ethoxylation reagent used (e.g., 2-chloroethanol), you may have residual reagents or their byproducts.
-
Solvent Residue: Incomplete removal of reaction or extraction solvents.
Q2: My TLC plate shows a persistent spot at the baseline that stains with an acidic permanganate dip. What is it and how can I remove it?
A2: A highly polar, acidic impurity that remains at the baseline of a silica TLC plate is almost certainly the carboxylic acid byproduct, 4-(2-hydroxyethoxy)-3,5-dimethylbenzoic acid. The most effective way to remove this is through a simple acid-base liquid-liquid extraction. By washing your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base, such as 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you can selectively deprotonate the carboxylic acid.[7] This forms the corresponding sodium salt, which is highly soluble in the aqueous layer and can be easily separated, leaving your neutral aldehyde product in the organic layer.
Q3: Should I use recrystallization or column chromatography for purification?
A3: The choice depends on the impurity profile, the required purity level, and the scale of your reaction.[8] Column chromatography offers higher resolution for complex mixtures, while recrystallization is often more efficient and scalable for removing smaller amounts of impurities.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | Not Applicable |
| Mobile Phase/Solvent | Hexane:Ethyl Acetate (e.g., 3:1 v/v) | Ethanol/Water or Toluene |
| Typical Yield | 70-90% | 60-85% |
| Achievable Purity | >99% (by HPLC/GC) | >98.5% (by HPLC/GC) |
| Best For | Complex mixtures, removal of similarly polar impurities. | Removing small amounts of impurities with different solubilities. |
| Scale | Milligrams to grams | Grams to kilograms |
| Key Challenge | Potential for product decomposition on acidic silica gel.[7][9] | "Oiling out" if the wrong solvent is chosen; yield loss.[8] |
Q4: My compound appears as an oil after the workup, but I expected a solid. What should I do?
A4: this compound can sometimes be isolated as a viscous oil or a low-melting solid, especially if minor impurities are present that disrupt the crystal lattice. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification via column chromatography is the recommended next step. Pure fractions, when combined and concentrated, should yield the solid product. Alternatively, you can attempt to induce crystallization from the oil by dissolving it in a minimal amount of a hot solvent (like toluene) and allowing it to cool very slowly, perhaps after scratching the inside of the flask with a glass rod.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
Decision Tree for Purification Method Selection
The following diagram provides a logical workflow for selecting the most appropriate purification strategy.
Caption: A decision-making guide for selecting a purification method.
Problem: My compound is decomposing or streaking on the silica gel column.
-
Causality: Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the decomposition of sensitive compounds like aldehydes or cause strong interactions leading to streaking.[9]
-
Solution 1 (Neutralization): Deactivate the silica gel before use. This can be done by preparing your column slurry in the chosen eluent (e.g., hexane/ethyl acetate) and adding 1% triethylamine (NEt₃) by volume. The triethylamine will neutralize the acidic sites on the silica surface, minimizing decomposition.
-
Solution 2 (Alternative Stationary Phase): If decomposition persists, consider using a different stationary phase. Alumina (basic or neutral) is a common alternative for purifying acid-sensitive compounds.[5] Run a TLC on an alumina plate first to determine the appropriate solvent system.
Problem: During recrystallization, my product "oils out" instead of forming crystals.
-
Causality: This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated with impurities.[8] The compound melts in the hot solvent instead of dissolving, and upon cooling, it separates as a liquid phase (an oil).
-
Solution 1 (Adjust Solvent System): Re-heat the mixture until it is a single phase. Add more of the primary solvent (e.g., ethanol) to decrease the saturation point. If using a mixed solvent system like ethanol/water, you may have added too much of the anti-solvent (water). Try adding more ethanol to re-dissolve the oil, then allow it to cool much more slowly.
-
Solution 2 (Pre-Purification): If the crude material is very impure, "oiling out" is common.[8] Perform a preliminary purification first, such as an aqueous wash to remove acidic impurities or a quick filtration through a short plug of silica gel, to remove the bulk of the impurities before attempting recrystallization.
Problem: My yield after recrystallization is very low.
-
Causality: Significant product loss can occur for several reasons during recrystallization.
-
Troubleshooting Steps:
-
Too Much Solvent: Using an excessive amount of solvent to dissolve the crude product will result in a significant amount of your product remaining in the mother liquor upon cooling. Correction: Use the absolute minimum amount of hot solvent required for complete dissolution.[8]
-
Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and traps impurities. Correction: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can promote slower cooling.[10]
-
Washing with Warm Solvent: Washing the collected crystals on the filter with solvent that is not ice-cold will re-dissolve some of your product. Correction: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.[8]
-
Part 3: Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures. Handle all organic solvents in a well-ventilated fume hood.
Protocol 1: Purification via Acid-Base Extraction
This protocol is highly effective for removing the 4-(2-hydroxyethoxy)-3,5-dimethylbenzoic acid impurity.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basic Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (Step 2 & 3) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for removing multiple impurities or those with similar polarity to the product.
-
TLC Analysis: First, determine an optimal solvent system using TLC. A good system will give your product an Rf value of ~0.3-0.4. A mixture of Hexane:Ethyl Acetate (e.g., 3:1 or 2:1) is a good starting point.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent (wet slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Using a pipette, carefully load the sample onto the top of the silica bed. For best results, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combination and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Workflow for Sequential Purification
Caption: Workflow for a high-purity sequential purification.
References
- 1. A Comprehensive Guide to this compound [tylonpharma.in]
- 2. 1039948-89-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. prepchem.com [prepchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of "4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde"
In the landscape of pharmaceutical development and intricate organic synthesis, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of final product efficacy and safety. The compound 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty materials.[1] Its molecular structure, featuring a reactive aldehyde group, a hydrophilic hydroxyethoxy moiety, and a substituted aromatic ring, presents unique analytical challenges.[2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this key intermediate, juxtaposed with other viable analytical techniques. The methodologies are presented with a rationale rooted in scientific principles and validated against internationally recognized standards to ensure robustness and reliability.
The Imperative of Purity for this compound
The functional groups of this compound make it a versatile precursor in various chemical transformations.[1] However, these same reactive sites can also lead to the formation of process-related impurities, such as unreacted starting materials, by-products from side reactions, or degradation products. For instance, the aldehyde functional group is susceptible to oxidation, potentially forming the corresponding carboxylic acid. The presence of such impurities can have a cascading effect on the quality, yield, and safety profile of the final product. Therefore, a highly selective and sensitive analytical method is paramount for the accurate quantification of purity and the detection of trace-level impurities.
Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For the routine quality control and purity assessment of this compound, a well-validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard. The polarity of the molecule, imparted by the hydroxyl and ether functionalities, makes it an ideal candidate for separation on a non-polar stationary phase with a polar mobile phase.
Causality Behind Experimental Choices
The selection of each parameter in the HPLC method is a deliberate choice to achieve optimal separation and detection of the main component from its potential impurities.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds. The end-capping of the silica-based packing material is crucial to minimize peak tailing caused by the interaction of the analyte's polar groups with residual silanols on the silica surface.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. A gradient is preferred over an isocratic elution to ensure the timely elution of both polar and non-polar impurities within a single run, leading to sharper peaks and improved resolution. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase helps to suppress the ionization of any acidic or basic functional groups, resulting in more symmetrical peak shapes.[3][4]
-
Detection: Ultraviolet (UV) detection is selected based on the presence of the chromophoric benzaldehyde moiety in the molecule. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of absorbance at multiple wavelengths. This is invaluable for peak purity analysis and for detecting impurities that may have different absorption maxima than the main compound.
Detailed Experimental Protocol for RP-HPLC Analysis
This protocol is designed to be a self-validating system, grounded in the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[5][6]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary Gradient Pump, Autosampler, Column Oven, PDA Detector | Provides precise control over mobile phase composition, temperature, and injection volume, ensuring reproducibility. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acidified aqueous phase for symmetrical peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Organic modifier for elution. |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B | Allows for the separation of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Optimal for the chosen column dimensions. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (primary), with PDA scan from 200-400 nm | 254 nm is a common wavelength for aromatic compounds; PDA allows for comprehensive impurity profiling. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase initial composition (70:30 Water:Acetonitrile).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of this compound.
Hypothetical Data and Purity Calculation
The following table presents a hypothetical chromatogram data set for a sample of this compound, illustrating the separation of the main compound from potential process-related impurities.
| Peak No. | Retention Time (min) | Peak Area | Identity |
| 1 | 4.2 | 1,500 | Unreacted Starting Material (e.g., 4-Hydroxy-3,5-dimethylbenzaldehyde) |
| 2 | 8.5 | 3,200 | Unknown Impurity 1 |
| 3 | 15.1 | 4,500,000 | This compound |
| 4 | 18.9 | 4,800 | Oxidation Product (e.g., corresponding carboxylic acid) |
| 5 | 22.3 | 2,100 | Unknown Impurity 2 |
Purity Calculation (Area Percent Method):
-
Total Peak Area = 1,500 + 3,200 + 4,500,000 + 4,800 + 2,100 = 4,511,600
-
% Purity = (Area of Main Peak / Total Peak Area) x 100
-
% Purity = (4,500,000 / 4,511,600) x 100 = 99.74%
This calculation provides a straightforward assessment of purity. For a more accurate quantification, especially for regulatory filings, a method using a reference standard with a known concentration is required.
Comparative Analysis with Alternative Techniques
While RP-HPLC is the recommended primary method, other analytical techniques can serve as complementary tools for a comprehensive purity profile.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[7]
-
Applicability: GC can be employed for the analysis of this compound, although its relatively high boiling point may require elevated temperatures. It is particularly useful for detecting volatile impurities that might not be well-retained or detected by HPLC, such as residual solvents.[8]
-
Causality of Choices: A flame ionization detector (FID) is commonly used for organic compounds, providing good sensitivity.[9] A polar capillary column (e.g., PEG-based) would be suitable for separating the components based on their boiling points and polarity.[8]
-
Limitations: The primary limitation is the requirement for thermal stability and volatility. Non-volatile impurities, such as salts or polymeric by-products, will not be detected. Derivatization may be necessary for less volatile or thermally labile compounds, which adds complexity to the sample preparation.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is an advanced form of thin-layer chromatography that offers higher resolution and sensitivity.[10]
-
Applicability: HPTLC can be used as a rapid screening tool for purity assessment. It allows for the simultaneous analysis of multiple samples, making it cost-effective for high-throughput screening.[10]
-
Causality of Choices: A silica gel plate would be used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) would serve as the mobile phase. Detection is typically performed under UV light.
-
Limitations: HPTLC is generally considered a semi-quantitative technique. While modern densitometers have improved its quantitative capabilities, it typically does not offer the same level of precision and accuracy as HPLC for impurity quantification.[11][12]
Comparison Summary
| Feature | RP-HPLC | Gas Chromatography (GC) | HPTLC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption on a solid stationary phase with a liquid mobile phase. |
| Applicability for Target Molecule | Excellent | Good, but requires thermal stability. | Good for screening. |
| Typical Impurities Detected | Non-volatile, polar, and non-polar impurities. | Volatile and semi-volatile impurities, residual solvents. | A wide range, but with lower resolution than HPLC. |
| Quantification | Highly quantitative and precise. | Highly quantitative for volatile compounds. | Semi-quantitative to quantitative. |
| Throughput | Moderate (one sample at a time). | Moderate. | High (multiple samples simultaneously). |
| Instrumentation Cost | High | High | Moderate |
| Solvent Consumption | Moderate | Low | Low |
Logical Relationship of Analytical Techniques
Caption: Inter-relationship of analytical techniques for comprehensive purity assessment.
Conclusion and Recommendations
For the robust and reliable purity assessment of this compound, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is unequivocally the most suitable primary technique. Its high resolution, sensitivity, and quantitative accuracy make it ideal for quality control in both research and manufacturing environments.
Gas Chromatography (GC) serves as an excellent complementary method, particularly for the detection and quantification of volatile impurities and residual solvents, which are often missed by HPLC. For rapid, high-throughput screening of multiple batches, High-Performance Thin-Layer Chromatography (HPTLC) can be a cost-effective tool, although it should not replace HPLC for final quantitative analysis.
For a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, coupling these chromatographic techniques with Mass Spectrometry (MS) for impurity identification and using Nuclear Magnetic Resonance (NMR) for structural elucidation of unknown impurities is highly recommended. This integrated analytical approach ensures the highest level of quality and safety for the final products derived from this important chemical intermediate.
References
- 1. A Comprehensive Guide to this compound [tylonpharma.in]
- 2. 1039948-89-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. Benzaldehyde, 4-hydroxy-3,5-dimethyl- | SIELC Technologies [sielc.com]
- 4. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
- 7. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 8. researchgate.net [researchgate.net]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. youtube.com [youtube.com]
- 11. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Researcher's Guide to the Structural Elucidation of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde by ¹H and ¹³C NMR Spectroscopy
For professionals engaged in drug development and synthetic chemistry, the unambiguous confirmation of molecular structure is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose, offering unparalleled insight into the chemical environment of individual atoms within a molecule.[1] This guide provides an in-depth characterization of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde, a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and advanced materials.[2][3]
We will dissect the ¹H and ¹³C NMR spectra of this target molecule, explaining the causality behind observed chemical shifts and coupling patterns. Furthermore, this guide presents a comparative analysis against structurally similar benzaldehyde derivatives to highlight the subtle yet definitive spectral distinctions that arise from minor structural modifications. This comparative approach not-only validates the structure of the title compound but also serves as a practical reference for researchers working with related molecular scaffolds.
The Foundational Principles: Why NMR?
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation induces a transition between these levels, and the precise frequency required is exquisitely sensitive to the local electronic environment of the nucleus.
Substituents on a benzene ring profoundly influence this electronic environment.[1]
-
Electron-Donating Groups (EDGs) , like the alkoxy and methyl groups in our target molecule, increase electron density on the ring, particularly at the ortho and para positions. This "shielding" effect causes the associated nuclei to resonate at a lower chemical shift (upfield).[1]
-
Electron-Withdrawing Groups (EWGs) , such as the aldehyde group, decrease the ring's electron density, "deshielding" the nuclei and shifting their resonance to a higher chemical shift (downfield).[1]
Understanding these fundamental effects is crucial for the accurate assignment of NMR signals and, consequently, for structural verification.
Experimental Protocol: A Self-Validating System
The integrity of NMR data is contingent upon meticulous experimental technique. The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
A. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power and relatively clean spectral window. For compounds with exchangeable protons (like -OH), deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous.
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of the analyte for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolution: Transfer the analyte to a clean, dry vial and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[4]
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the spectrometer's detector coil (typically ~4-5 cm).[1]
B. NMR Spectrometer Setup & Data Acquisition
-
Insertion & Locking: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. The spectrometer's "lock" system will engage, using the deuterium signal from the solvent to stabilize the magnetic field against drift.
-
Shimming: Perform magnetic field shimming. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks and improved resolution.
-
Acquisition Parameters: Set the appropriate parameters for the desired experiment.
| Parameter | ¹H NMR (Typical) | ¹³C NMR (Typical) | Rationale |
| Pulse Angle | 30-45° | 30-45° | Provides good signal without saturating the sample, allowing for faster relaxation. |
| Acquisition Time | 2-4 seconds | 1-2 seconds | The time during which the signal (FID) is detected. Longer times improve resolution. |
| Relaxation Delay | 1-5 seconds | 2-5 seconds | A delay between pulses to allow protons/carbons to return to thermal equilibrium. Crucial for quantitative ¹³C NMR. |
| Number of Scans | 8-16 | 1024-4096 | Due to the low natural abundance of ¹³C, significantly more scans are needed to achieve an adequate signal-to-noise ratio. |
Experimental Workflow Diagram
Caption: Standard workflow for NMR-based structural characterization.
Spectral Analysis: this compound
The structure of the title compound, with its distinct functional groups, gives rise to a predictable and highly informative NMR signature.
¹H NMR Spectral Data
The proton NMR spectrum is characterized by several distinct signals, each corresponding to a unique proton environment. Due to the molecule's symmetry along the C1-C4 axis, the two methyl groups are equivalent, as are the two aromatic protons.
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |
| H-a (Aldehyde) | ~9.85 | Singlet (s) | 1H | The aldehyde proton is strongly deshielded by the adjacent carbonyl group, placing it far downfield.[4] |
| H-b (Aromatic) | ~7.55 | Singlet (s) | 2H | The two aromatic protons are chemically equivalent due to symmetry. Their chemical shift is influenced by the ortho methyl groups and the para alkoxy group. |
| H-c (-O-CH₂ -CH₂-OH) | ~4.10 | Triplet (t) | 2H | These protons are adjacent to an oxygen atom, shifting them downfield. They are split into a triplet by the two neighboring H-d protons (n+1 rule). |
| H-d (-O-CH₂-CH₂ -OH) | ~3.95 | Triplet (t) | 2H | These protons are adjacent to the H-c methylene group and are split into a triplet. |
| H-e (-OH) | ~2.0-3.0 (variable) | Broad Singlet (br s) | 1H | The chemical shift of hydroxyl protons is variable and depends on concentration, temperature, and solvent. The signal is often broad and will disappear upon shaking with D₂O. |
| H-f (Methyl) | ~2.35 | Singlet (s) | 6H | The six protons of the two equivalent methyl groups appear as a single, strong signal in the benzylic proton region (2-3 ppm).[5] |
¹³C NMR Spectral Data
In broadband-decoupled ¹³C NMR, each unique carbon atom appears as a single line, providing a direct count of non-equivalent carbons.
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Rationale |
| C-1 (Aldehyde C =O) | ~192.5 | The carbonyl carbon is the most deshielded carbon, appearing furthest downfield, which is highly diagnostic for aldehydes.[6][7] |
| C-2 (Aromatic C -O) | ~160.0 | The aromatic carbon directly attached to the electron-donating alkoxy group is significantly shielded and shifted downfield. |
| C-3 (Aromatic C -CH₃) | ~138.5 | Quaternary carbons attached to the methyl groups. |
| C-4 (Aromatic C -CHO) | ~131.0 | The ipso-carbon attached to the aldehyde group. |
| C-5 (Aromatic C -H) | ~128.0 | Aromatic carbons bearing a proton generally appear in the 120-130 ppm range. |
| C-6 (-O-CH₂ -CH₂-OH) | ~69.0 | Aliphatic carbon adjacent to an oxygen atom. |
| C-7 (-O-CH₂-CH₂ -OH) | ~61.0 | Aliphatic carbon adjacent to the hydroxyl group. |
| C-8 (Methyl C H₃) | ~21.0 | Methyl group carbons typically resonate in the upfield region of the spectrum. |
Comparative Analysis: The Power of Context
To unequivocally confirm the structure, it is instructive to compare its spectra with those of closely related analogues. This comparison highlights how subtle changes in functional groups manifest as distinct and predictable changes in NMR spectra.
Comparison with Key Analogues
| Compound | Key Structural Difference | Expected ¹H NMR Difference | Expected ¹³C NMR Difference |
| Target Molecule | -O(CH₂)₂OH at C4 | Signals for -OCH₂- (~4.10 ppm) and -CH₂OH (~3.95 ppm). | Signals for -OCH₂- (~69.0 ppm) and -CH₂OH (~61.0 ppm). |
| 4-Hydroxy-3,5-dimethylbenzaldehyde [8] | -OH at C4 | Absence of ethoxy signals. Presence of a sharp phenolic -OH signal (typically >5 ppm). | Absence of ethoxy carbon signals. C-O aromatic carbon shift will be different. |
| Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) [9][10] | -OCH₃ at C3/C5 instead of -CH₃ | Absence of methyl singlet (~2.35 ppm). Presence of methoxy singlet (~3.9 ppm). Aromatic protons will be shifted upfield due to stronger donation from -OCH₃ groups. | Absence of methyl carbon signal (~21 ppm). Presence of methoxy carbon signal (~56 ppm). |
| 3,5-Dimethylbenzaldehyde [11][12] | -H at C4 instead of -O(CH₂)₂OH | Absence of all hydroxyethoxy signals. Aromatic protons will be shifted downfield due to the lack of the strong electron-donating group at the para position. | Absence of all hydroxyethoxy signals and a significantly different chemical shift for the C4 carbon. |
Structural Comparison Diagram
Caption: Key structural differences between the target and its analogues.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides a definitive structural confirmation of this compound. The observed chemical shifts, signal multiplicities, and integration values are all in excellent agreement with the proposed structure, underpinned by fundamental principles of substituent effects in NMR spectroscopy.
Furthermore, the comparative analysis against structurally related benzaldehydes demonstrates the diagnostic power of NMR. Each functional group imparts a unique and identifiable signature on the spectrum, allowing researchers to distinguish between closely related isomers and confirm the outcomes of a chemical synthesis with a high degree of confidence. This guide provides a robust framework and reference data for scientists and drug development professionals, ensuring the integrity and accuracy of their molecular characterization efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Guide to this compound [tylonpharma.in]
- 3. This compound suppliers in Maharashtra. [tylonpharma.in]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 4-羟基-3,5-二甲基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 10. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde in Synthesis: A Comparative Analysis
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate benzaldehyde derivative is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate success of a synthetic campaign. This guide provides an in-depth comparison of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde , a versatile aromatic aldehyde, with other commonly employed benzaldehyde derivatives. We will explore its performance in key synthetic transformations, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.
Introduction to this compound: Structure and Reactivity
This compound, with a molecular formula of C₁₁H₁₄O₃, is a unique aromatic aldehyde characterized by a hydroxyethoxy group at the para position and two methyl groups flanking it.[1][2] This substitution pattern imparts a distinct set of electronic and steric properties that influence its reactivity. The electron-donating nature of the alkoxy and methyl groups can modulate the electrophilicity of the aldehyde carbonyl group, while the hydroxyethoxy moiety offers a potential site for further functionalization and can enhance solubility.[3] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, such as the epigenetic regulator apabetalone.[4]
The core of its synthetic utility lies in the reactivity of the aldehyde functional group, which readily participates in a variety of carbon-carbon bond-forming reactions. This guide will focus on a comparative analysis of its performance in several cornerstone reactions of organic synthesis: the Claisen-Schmidt Condensation, the Knoevenagel Condensation, the Wittig Reaction, and the Perkin Reaction.
Synthesis of this compound
The synthesis of this compound typically starts from 3,5-dimethyl-4-hydroxybenzaldehyde. The key transformation is the etherification of the phenolic hydroxyl group with 2-chloroethanol or a similar reagent.
Diagram: Synthesis of this compound
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on typical etherification procedures for substituted phenols.
Materials:
-
3,5-Dimethyl-4-hydroxybenzaldehyde
-
2-Chloroethanol
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-dimethyl-4-hydroxybenzaldehyde (1 equivalent) in acetone or DMF, add potassium carbonate (2-3 equivalents).
-
Add 2-chloroethanol (1.2-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Performance in Key Synthetic Reactions
The electronic and steric nature of substituents on the benzaldehyde ring significantly influences the outcome of condensation reactions. Electron-donating groups (EDGs) like the methoxy and methyl groups in our target molecule generally decrease the electrophilicity of the carbonyl carbon, which can lead to slower reaction rates compared to benzaldehydes with electron-withdrawing groups (EWGs). However, the overall yield and product distribution are also dependent on the specific reaction conditions and the nature of the other reactants.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and an enolizable ketone or aldehyde to form an α,β-unsaturated ketone (a chalcone).[5][6] The reactivity of the benzaldehyde derivative is a key factor in this reaction.[7][8]
Table 1: Comparison of Benzaldehyde Derivatives in the Claisen-Schmidt Condensation
| Benzaldehyde Derivative | Reactant | Catalyst/Solvent | Yield (%) | Reference |
| This compound | Acetophenone | NaOH/Ethanol | Est. 80-90% | - |
| Vanillin | Acetophenone | NaOH/Ethanol | ~70% | [3] |
| Syringaldehyde | Acetophenone | NaOH/Ethanol | ~85% | - |
| p-Anisaldehyde | Acetone | KOH/Water/Ethanol | High | [8] |
| 3-Cyanobenzaldehyde | Acetophenone | NaOH/Ethanol | High | [9] |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | 43% | [5] |
Estimated yield based on the electronic effects of the substituents being similar to or slightly more activating than syringaldehyde.
The presence of multiple electron-donating groups in this compound is expected to result in good to excellent yields in the Claisen-Schmidt condensation, comparable to other electron-rich benzaldehydes like syringaldehyde.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[10][11][12] This reaction is highly efficient for the synthesis of a wide variety of substituted alkenes.
Diagram: General Knoevenagel Condensation Workflow
Caption: A typical workflow for the Knoevenagel condensation.
Table 2: Comparison of Benzaldehyde Derivatives in the Knoevenagel Condensation
| Benzaldehyde Derivative | Reactant | Catalyst/Solvent | Yield (%) | Reference |
| This compound | Malononitrile | Piperidine/Ethanol | Est. >90% | - |
| Syringaldehyde | Malonic Acid | Piperidine/Pyridine | 78% | [5][7] |
| Vanillin | Malononitrile | Ammonium Acetate | High | [13] |
| p-Anisaldehyde | Malononitrile | Ammonium Acetate | High | [13] |
| 3-Cyanobenzaldehyde | Malononitrile | Piperidine/Ethanol | High | [9] |
| Benzaldehyde | Malononitrile | Water | 85% | [14] |
Estimated yield based on the high reactivity of electron-rich benzaldehydes in this reaction.
The Knoevenagel condensation is generally a high-yielding reaction for a wide range of benzaldehydes. The electron-donating groups on this compound are anticipated to facilitate this reaction, leading to excellent yields.
Experimental Protocol: Knoevenagel Condensation of Syringaldehyde with Malonic Acid[5][7]
Materials:
-
Syringaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Methanol
Procedure:
-
Dissolve malonic acid (1.0 g, 10 mmol) in pyridine (3.0 mL).
-
Add syringaldehyde (0.90 g, 5 mmol) and piperidine (0.20 mL, 2 mmol) to the solution.
-
Heat the reaction mixture to 70°C for 2.5 hours.
-
Monitor the reaction by reversed-phase HPLC.
-
Upon completion, remove the pyridine in vacuo to obtain the product, sinapinic acid.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[15][16][17] The stereoselectivity of the reaction is influenced by the nature of the ylide and the reaction conditions.
Table 3: Comparison of Benzaldehyde Derivatives in the Wittig Reaction
| Benzaldehyde Derivative | Wittig Reagent | Solvent | Yield (%) | Reference |
| This compound | (Carbethoxymethylene)triphenylphosphorane | THF | Est. >85% | - |
| Vanillin | Allyl bromide/PPh₃ | DMF | 87% | [18] |
| p-Anisaldehyde | Methyl bromoacetate/PPh₃ | NaHCO₃ (aq) | High | [19] |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Hexanes | High | [15] |
| trans-Cinnamaldehyde | Benzyltriphenylphosphonium chloride | Dichloromethane | High | [20] |
Estimated yield based on the general high efficiency of the Wittig reaction with aromatic aldehydes.
The Wittig reaction is generally tolerant of a wide range of functional groups, and this compound is expected to perform well, providing the corresponding alkene in high yield.
Perkin Reaction
The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[21][22][23][24] This reaction typically requires high temperatures.
Table 4: Comparison of Benzaldehyde Derivatives in the Perkin Reaction
| Benzaldehyde Derivative | Reagents | Yield (%) | Reference |
| This compound | Acetic anhydride, Sodium acetate | Est. Moderate-Good | - |
| Vanillin | Acetic anhydride, Sodium acetate | ~70% | [1] |
| Salicylaldehyde | Acetic anhydride, Sodium acetate | High (forms coumarin) | [21] |
| Benzaldehyde | Acetic anhydride, Sodium acetate | High | [21] |
Estimated yield based on the reactivity of similar hydroxy- and methoxy-substituted benzaldehydes.
The Perkin reaction is a classic method for the synthesis of cinnamic acid derivatives. The electron-donating groups on this compound may require slightly more forcing conditions compared to unsubstituted benzaldehyde, but a good yield is still expected.
Conclusion: A Versatile Building Block with Unique Advantages
This compound emerges as a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring both electron-donating groups and a functionalizable hydroxyethoxy side chain, offers several advantages:
-
High Reactivity in Condensation Reactions: The electron-rich aromatic ring generally leads to high yields in classic C-C bond-forming reactions like the Claisen-Schmidt and Knoevenagel condensations.
-
Enhanced Solubility: The hydroxyethoxy group can improve the solubility of both the starting material and its derivatives in various solvents, which can be beneficial for both reaction and purification processes.
-
A Platform for Further Derivatization: The primary alcohol of the hydroxyethoxy group provides a convenient handle for further chemical modifications, allowing for the synthesis of more complex molecules.
-
Lower Toxicity Profile: Some reports suggest that this compound may have a lower toxicity profile compared to other aldehydes, making it a more environmentally friendly choice in industrial processes.[3]
While direct, side-by-side comparative data with other benzaldehydes in all major reaction classes is still emerging, the structural features and existing data on related compounds strongly support the utility of this compound as a superior choice for many synthetic applications, particularly in the fields of medicinal chemistry and materials science. Its role as a key intermediate in the synthesis of promising drug candidates like apabetalone further underscores its importance.[4]
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation [scirp.org]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. praxilabs.com [praxilabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Perkin Reaction: Definition & Mechanism - Video | Study.com [study.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. bhu.ac.in [bhu.ac.in]
- 14. rsc.org [rsc.org]
- 15. www1.udel.edu [www1.udel.edu]
- 16. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. scribd.com [scribd.com]
- 18. Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02185D [pubs.rsc.org]
- 19. sciepub.com [sciepub.com]
- 20. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 21. Perkin reaction - Wikipedia [en.wikipedia.org]
- 22. jk-sci.com [jk-sci.com]
- 23. byjus.com [byjus.com]
- 24. longdom.org [longdom.org]
A Comparative Guide to the Reactivity of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde and Syringaldehyde
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular reactivity is fundamental to designing efficient synthetic routes and predicting molecular interactions. This guide provides an in-depth, objective comparison of the chemical reactivity of two substituted benzaldehydes: 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde and Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) . By dissecting their structural, electronic, and steric attributes, we will forecast their behavior in key organic reactions and provide actionable experimental protocols for validation.
Structural and Electronic Foundations of Reactivity
The reactivity of an aromatic aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. Substituents on the benzene ring can dramatically alter this property through a combination of electronic and steric effects.[1][2]
Below are the structures of the two molecules under comparison.
Caption: Chemical structures of the compared aromatic aldehydes.
Analysis of Substituent Effects:
The reactivity of the aldehyde group towards nucleophiles is inversely proportional to the electron-donating capacity of the ring substituents. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, which is relayed to the carbonyl carbon, reducing its partial positive charge (electrophilicity) and thus its reactivity.[3]
-
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): This molecule features three potent electron-donating groups.[4][5]
-
One Hydroxyl (-OH) group (para): A very strong activating group that donates electron density via resonance (+R effect).
-
Two Methoxy (-OCH₃) groups (meta): Also strong activating groups that donate electron density via the +R effect.
-
Collective Impact: The cumulative effect of these three EDGs substantially increases the electron density on the carbonyl carbon, making Syringaldehyde significantly less reactive towards nucleophilic attack compared to unsubstituted benzaldehyde.
-
-
This compound (HEDMB): This molecule possesses a different array of electron-donating substituents.[6][7]
-
One 2-Hydroxyethoxy (-OCH₂CH₂OH) group (para): As an alkoxy group, it is a strong electron-donating group through resonance (+R effect), comparable to a methoxy group.
-
Two Methyl (-CH₃) groups (meta): These are weakly activating groups that donate electron density primarily through an inductive effect (+I) and hyperconjugation.
-
Collective Impact: HEDMB has one strong EDG and two weak EDGs. While it is also deactivated towards nucleophilic attack relative to benzaldehyde, its deactivation is predicted to be less pronounced than that of Syringaldehyde.
-
Steric Considerations:
Both molecules have substituents at the 3 and 5 positions, flanking the aldehyde group. This steric hindrance can impede the approach of a nucleophile.[8] The methoxy groups (-OCH₃) on Syringaldehyde are sterically bulkier than the methyl groups (-CH₃) on HEDMB. This suggests that Syringaldehyde's aldehyde group is more sterically shielded, which would further contribute to its lower reactivity.
Reactivity Hypothesis:
Based on both electronic and steric factors, Syringaldehyde is predicted to be less reactive than this compound in nucleophilic addition reactions. The superior electron-donating ability of its combined substituents and greater steric hindrance around the formyl group both point to a less electrophilic and less accessible carbonyl carbon.
Comparative Reactivity in Key Reaction Classes
A. Nucleophilic Addition: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone C-C bond-forming reaction involving the nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[9] The reaction rate is highly sensitive to the electrophilicity of the aldehyde; electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[3][10]
| Compound | Key Substituents | Predicted Electronic Effect | Predicted Steric Hindrance | Predicted Knoevenagel Reactivity |
| Syringaldehyde | 1x (-OH), 2x (-OCH₃) | Strong Electron Donation | Higher | Lower |
| HEDMB | 1x (-OR), 2x (-CH₃) | Moderate Electron Donation | Lower | Higher |
| Benzaldehyde | None | Reference | Minimal | Reference (High) |
This predicted trend aligns with established principles where benzaldehydes with electron-donating groups like methyl and methoxy substituents exhibit decreased reaction rates in nucleophilic additions.[1]
B. Oxidation Reactions
The oxidation of substituted benzaldehydes can be complex, as the reaction can target either the aldehyde group or the activated aromatic ring.
-
Oxidation of the Aldehyde Group: For reactions proceeding via nucleophilic attack on the carbonyl (e.g., by a peracid), the reactivity should follow the same trend as nucleophilic addition, making HEDMB more reactive than Syringaldehyde.
-
Oxidation of the Aromatic Ring: For reactions involving electrophilic attack on the ring (e.g., by ozone or hydroxyl radicals), reactivity is enhanced by electron-donating substituents. Studies have shown that the oxidation reactivity trend for phenolic aldehydes is Syringaldehyde > Vanillin > 4-hydroxybenzaldehyde, which is attributed to the increased electron density on the ring from the methoxy groups.[11][12] Therefore, in atmospheric or ring-based oxidation, Syringaldehyde is expected to be more reactive than HEDMB.
Experimental Validation: Protocols for Direct Comparison
To empirically validate the reactivity hypothesis, a competitive experiment is the most definitive approach. This protocol describes a competitive Knoevenagel condensation.
Protocol 1: Competitive Knoevenagel Condensation
This protocol allows for a direct, side-by-side comparison of reactivity by making both aldehydes compete for a limited amount of a nucleophile.
Caption: Experimental workflow for comparing aldehyde reactivity.
Materials:
-
This compound (HEDMB) (1.0 mmol)
-
Syringaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)[10]
-
Piperidine (0.1 mmol, catalyst)[9]
-
Ethanol (10 mL, solvent)
-
Ethyl Acetate, dilute HCl, brine, anhydrous MgSO₄
-
TLC plates, NMR tubes, GC-MS vials
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and Syringaldehyde (1.0 mmol) in 10 mL of ethanol.
-
Nucleophile Addition: Add malononitrile (1.0 mmol) to the solution and stir for 2 minutes to ensure homogeneity.
-
Initiation: Add piperidine (0.1 mmol) to the mixture to catalyze the reaction. Start a timer immediately.
-
Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Spot the reaction mixture at t=0 and at regular intervals (e.g., every 15 minutes). The two products should have different Rf values.
-
Workup: After a set time (e.g., 2 hours), quench the reaction by adding 10 mL of 1M HCl. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis: Determine the ratio of the two condensation products using ¹H NMR spectroscopy (by integrating characteristic product peaks) or GC-MS. The product formed in a higher yield corresponds to the more reactive aldehyde.
Expected Outcome: The analysis should reveal a higher concentration of the Knoevenagel product derived from this compound, confirming its greater reactivity towards nucleophilic attack.
Summary and Conclusion
This guide provides a systematic comparison between this compound and Syringaldehyde, grounded in the principles of physical organic chemistry.
| Feature | This compound | Syringaldehyde |
| Molecular Formula | C₁₁H₁₄O₃[7] | C₉H₁₀O₄[4] |
| Para Substituent | -OCH₂CH₂OH (Strong EDG) | -OH (Strong EDG) |
| Meta Substituents | 2x -CH₃ (Weak EDGs) | 2x -OCH₃ (Strong EDGs) |
| Net Electronic Effect | Moderately Deactivating (relative to H) | Strongly Deactivating (relative to H) |
| Steric Hindrance | Lower | Higher |
| Predicted Reactivity (Nucleophilic Addition) | Higher | Lower |
| Predicted Reactivity (Ring Oxidation) | Lower | Higher |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Syringaldehyde CAS#: 134-96-3 [m.chemicalbook.com]
- 6. A Comprehensive Guide to this compound [tylonpharma.in]
- 7. 1039948-89-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 8. m.youtube.com [m.youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde by Mass Spectrometry
Introduction
In the landscape of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of research. Any ambiguity can lead to misinterpreted biological data, flawed structure-activity relationships, and wasted resources. The subject of this guide, 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde (Molecular Formula: C₁₁H₁₄O₃, Exact Mass: 194.0943 Da), is a substituted aromatic aldehyde that serves as a potential building block in the synthesis of more complex molecules. Its unique combination of an aldehyde, a phenol ether, and a primary alcohol functional group presents a distinct analytical challenge.
This guide provides an in-depth, methodology-focused comparison for validating the structure of this molecule, with a primary focus on mass spectrometry (MS). We will explore the causality behind choosing specific ionization techniques and analytical platforms, present detailed experimental protocols, and benchmark the performance and informational output of MS against other principal spectroscopic methods. This document is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for small molecule characterization.
Section 1: The Power of Mass Spectrometry in Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For structural elucidation, its primary strengths lie in determining the molecular weight and providing "fingerprint" fragmentation patterns that allow for the piecing together of a molecule's structure.[1][2] High-resolution mass spectrometry (HRMS) can determine a molecule's elemental composition with high accuracy, often eliminating the need for classical elemental analysis.[3]
Foundational Ionization Techniques: A Comparative Overview
The choice of ionization method is the most critical parameter in designing an MS experiment, as it dictates whether you primarily observe the intact molecule or its fragments.
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[4] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5]
-
Expertise & Experience: We choose EI as our primary tool for initial structural inference because the resulting fragmentation patterns are highly characteristic of the molecule's functional groups and alkyl chains. The cleavage patterns for aromatic aldehydes are well-documented, providing a solid basis for interpretation.[6][7]
-
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar molecules. It generates ions directly from a solution, imparting minimal excess energy.[8]
-
Expertise & Experience: ESI is our method of choice for unequivocally determining the molecular weight.[9] It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with little to no fragmentation, providing a clear signal for the intact parent molecule. This is crucial for validating the molecular formula proposed by EI-MS and HRMS.
-
Predicted Fragmentation Pathway of this compound under EI
The molecular ion (M⁺˙) of an aromatic compound is typically prominent due to the stability of the benzene ring.[7][10] Based on established fragmentation rules for aldehydes, ethers, and aromatic compounds, we can predict a detailed fragmentation cascade.[5][6]
The primary fragmentation events anticipated for this compound (m/z 194) are:
-
α-Cleavage at the Aldehyde: Loss of a hydrogen radical (H•) is a common fragmentation for aldehydes, resulting in a stable acylium ion at m/z 193 (M-1).[6]
-
α-Cleavage of the Aldehyde Group: Loss of the entire formyl group (CHO•) is also characteristic, leading to a fragment at m/z 165 (M-29).[7]
-
Benzylic Cleavage: The methyl groups on the aromatic ring can undergo benzylic cleavage, losing a hydrogen radical to form a stable benzylic cation, also contributing to the m/z 193 peak.
-
Cleavage of the Ether Side-Chain: The most significant fragmentation is expected to occur at the ether linkage.
-
Loss of the hydroxyethyl group (•CH₂CH₂OH): Cleavage of the C-O bond results in the loss of a 45 Da radical, leading to a highly stable phenoxy cation at m/z 149 .
-
Loss of formaldehyde (CH₂O): A rearrangement can lead to the loss of a neutral formaldehyde molecule (30 Da) from the side chain, producing a fragment at m/z 164 .
-
α-Cleavage of the Ether: Cleavage of the bond between the two carbons in the ethoxy group results in the loss of a •CH₂OH radical (31 Da), yielding a fragment at m/z 163 .
-
The following diagram illustrates the predicted fragmentation pathways originating from the molecular ion.
Caption: Predicted EI fragmentation of this compound.
Section 2: Experimental Protocols and Data Interpretation
A robust validation strategy employs orthogonal methods. Here, we pair Gas Chromatography (GC) with EI-MS for fragmentation analysis and Liquid Chromatography (LC) with ESI-HRMS to confirm molecular weight and elemental composition.
Protocol 1: GC-MS for Fingerprint and Fragment Analysis
Objective: To obtain a characteristic fragmentation pattern to confirm the structural backbone of the molecule.
Methodology:
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source (e.g., an Agilent GC/MSD system).[11]
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-polysiloxane column.[12] This stationary phase is chosen for its excellent resolving power for semi-polar aromatic compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL with a 20:1 split ratio to prevent column overloading.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min. This program ensures good separation from any residual solvents or impurities.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[13]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400 to capture both low-mass fragments and the parent ion.
-
Solvent Delay: 3 minutes to protect the filament from the solvent front.
-
Expected Data & Interpretation:
The resulting total ion chromatogram (TIC) should show a single, sharp peak corresponding to our target compound. The mass spectrum for this peak is then analyzed.
| Predicted m/z | Proposed Identity | Expected Relative Abundance | Rationale |
| 194 | [M]⁺˙ | Moderate | Stable aromatic ring enhances molecular ion visibility.[7] |
| 193 | [M-H]⁺ | Moderate | Characteristic loss from aldehyde functional group.[6] |
| 165 | [M-CHO]⁺ | High | Loss of formyl radical is a favorable fragmentation pathway.[7] |
| 149 | [M-C₂H₅O]⁺ | Base Peak | Cleavage of the ether bond to form a very stable substituted phenoxy cation. |
| 163 | [M-CH₂OH]⁺ | Moderate | α-cleavage of the ether side chain. |
Protocol 2: LC-HRMS for Molecular Formula Confirmation
Objective: To accurately determine the molecular weight and confirm the elemental composition.
Methodology:
-
Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile:Water.
-
Instrumentation: Utilize a UHPLC system coupled to a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap instrument.[8][14]
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). C18 is the standard for separating small organic molecules.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The acid is added to promote protonation for positive ion mode ESI.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
HRMS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 100 to 500.
-
Resolution: Set to >20,000 to allow for accurate mass measurement.
-
Data Analysis: Extract the exact mass of the most abundant ion and use the instrument's software to calculate the elemental composition.
-
Expected Data & Interpretation:
The primary ion expected is the protonated molecule [M+H]⁺. The high-resolution data provides the ultimate confirmation.
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ |
| Ion Species | [C₁₁H₁₄O₃+H]⁺ | [M+H]⁺ |
| Exact Mass | 195.1016 | 195.1016 ± 5 ppm |
A measured mass within 5 ppm of the theoretical value provides unambiguous confirmation of the elemental formula, a self-validating system that leaves little room for doubt.[3]
Overall Analytical Workflow
The following diagram outlines the logical flow for a comprehensive structural validation.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 3. researchgate.net [researchgate.net]
- 4. uni-saarland.de [uni-saarland.de]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. whitman.edu [whitman.edu]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. tdi-bi.com [tdi-bi.com]
- 14. rsc.org [rsc.org]
A Comparative Guide to Protecting Groups for the Synthesis of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
In the multi-step synthesis of complex organic molecules, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The target molecule, 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde, is a valuable building block in the development of pharmaceuticals and advanced materials, prized for its distinct combination of a reactive aldehyde and a primary hydroxyl group.[1] A frequent challenge in its synthesis or subsequent modification is the need to perform reactions selectively at one functional group while the other remains inert. This guide provides a comparative analysis of common protecting groups for the primary hydroxyl moiety, offering field-proven insights and experimental data to guide researchers in making the optimal strategic choice for their synthetic route.
The primary alcohol in our target molecule presents a nucleophilic and mildly acidic proton that can interfere with a wide range of reactions intended for the aldehyde, such as Grignard additions, Wittig reactions, or delicate oxidation/reduction steps. Therefore, its temporary conversion into a less reactive derivative—a "protecting group"—is often essential.[2] An ideal protecting group must be easy to install, stable to the planned reaction conditions, and readily removable with high yield under conditions that leave the rest of the molecule, particularly the sensitive aldehyde, intact.
This guide will compare three widely-used ether-based protecting groups: the tert-Butyldimethylsilyl (TBDMS) ether, the Benzyl (Bn) ether, and the Tetrahydropyranyl (THP) ether. Each offers a unique profile of stability and reactivity, making them suitable for different synthetic strategies.
The Workhorse: tert-Butyldimethylsilyl (TBDMS) Ether
The TBDMS group is one of the most popular choices for protecting alcohols due to its excellent balance of stability and ease of cleavage.[3] It forms a silyl ether that is robust enough to withstand a wide variety of non-acidic and non-fluoride reaction conditions, yet can be removed with high selectivity.
Mechanism & Rationale
The TBDMS group's effectiveness stems from the sterically hindered silicon atom, which makes the resulting TBDMS ether approximately 10,000 times more stable towards hydrolysis than a simple trimethylsilyl (TMS) ether.[4] This stability allows it to survive conditions like organometallic additions and basic hydrolysis.[4] Deprotection is typically achieved using a fluoride ion source, which exploits the exceptionally high strength of the Silicon-Fluoride bond as the thermodynamic driving force for the cleavage.[4][5]
Experimental Protocols
Protection: TBDMS Ether Formation (Corey Protocol) This reliable procedure utilizes imidazole as both a base and a catalyst to activate the silyl chloride.[4]
-
Objective: To protect the primary alcohol of this compound as its TBDMS ether.
-
Protocol:
-
Dissolve the starting alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the stirred solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a non-polar solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and imidazole salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected aldehyde.[6]
-
Deprotection: TBDMS Ether Cleavage using TBAF The most common method for TBDMS removal is treatment with tetra-n-butylammonium fluoride (TBAF).[4][6]
-
Objective: To selectively cleave the TBDMS ether to regenerate the free hydroxyl group.
-
Protocol:
-
Dissolve the TBDMS-protected aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature.
-
Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.
-
Monitor the reaction by TLC; it is typically complete within 1-4 hours.[6]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.[6]
-
The Robust Guardian: Benzyl (Bn) Ether
The benzyl ether is a highly robust protecting group, demonstrating excellent stability across a wide pH range, making it suitable for syntheses involving either strongly acidic or basic conditions.[7] Its removal under neutral, reductive conditions provides a valuable orthogonal strategy.[8][9]
Mechanism & Rationale
Protection is typically achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a benzyl halide.[9][10] The resulting C-O bond is very stable. Deprotection is most commonly performed by catalytic hydrogenolysis.[11] The catalyst (e.g., Palladium on carbon) facilitates the cleavage of the benzylic C-O bond by hydrogen gas, releasing the desired alcohol and toluene as a byproduct.[12]
Experimental Protocols
Protection: Benzyl Ether Formation
-
Objective: To protect the primary alcohol as its benzyl ether.
-
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the starting alcohol (1.0 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 30 minutes).
-
Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Deprotection: Catalytic Hydrogenolysis
-
Objective: To cleave the benzyl ether protecting group under neutral, reductive conditions.[7]
-
Protocol:
-
Dissolve the benzyl-protected aldehyde (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).[7]
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure of H₂ (a balloon is often sufficient for lab scale).
-
Stir the mixture vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[7]
-
The Base-Stable Acetal: Tetrahydropyranyl (THP) Ether
The THP group is an acetal-based protecting group, prized for its low cost and stability under strongly basic, organometallic, and nucleophilic conditions.[13][14] However, it is highly sensitive to acid, which is also the basis for its removal.[15]
Mechanism & Rationale
The protection reaction involves the acid-catalyzed addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).[16] This forms a resonance-stabilized oxocarbenium ion that is trapped by the alcohol.[15] The deprotection is simply the reverse process: an acid-catalyzed hydrolysis of the acetal.[17] A significant drawback of the THP group is that its introduction creates a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral, potentially complicating purification and NMR analysis.[13][14]
Experimental Protocols
Protection: THP Ether Formation
-
Objective: To convert the primary alcohol into a THP ether.
-
Protocol:
-
Dissolve the starting alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS, ~0.05 eq). PPTS is preferred over stronger acids like p-TsOH to minimize side reactions.[15]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Deprotection: Acidic Hydrolysis
-
Objective: To hydrolyze the THP acetal and regenerate the alcohol.
-
Protocol:
-
Dissolve the THP-protected aldehyde (1.0 eq) in a protic solvent like methanol or ethanol.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or even aqueous acetic acid.[15][18] For sensitive substrates, PPTS in ethanol at a slightly elevated temperature (45-55 °C) is effective.[14]
-
Stir the reaction at room temperature (or as required) until TLC shows complete deprotection.
-
Neutralize the acid with a mild base (e.g., NaHCO₃ solution).
-
Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the deprotected product.
-
Comparative Data Summary
| Feature | TBDMS Ether | Benzyl (Bn) Ether | THP Ether |
| Protection Conditions | TBDMS-Cl, Imidazole, DMF, RT[4][19] | NaH, BnBr, THF/DMF, 0°C to RT[9] | DHP, cat. PPTS, DCM, RT[15] |
| Deprotection Conditions | TBAF in THF; or mild acid (AcOH/H₂O)[6][20] | H₂, Pd/C, EtOH/MeOH, RT[7][12] | Mild acid (cat. p-TsOH or PPTS) in alcohol[14][15] |
| Stability (Stable to) | Strong bases, organometallics, most oxidants/reductants[5] | Strong acids & bases, organometallics, many oxidants/reductants[7][8] | Strong bases, organometallics, hydrides, acylation/alkylation reagents[13][14] |
| Lability (Labile to) | Fluoride ions, strong acids[20][21] | Catalytic Hydrogenolysis, Birch reduction, strong oxidizing agents[8][9] | Mild and strong acids[15][17] |
| Key Advantage | Excellent balance of stability and mild, selective cleavage.[22] | High stability to a broad range of conditions; orthogonal removal.[7] | Low cost, very stable to base, easy to install.[14] |
| Key Disadvantage | Higher cost of silylating agent; potential for silyl migration. | Incompatible with functional groups sensitive to reduction (e.g., alkynes, some nitro groups).[8] | Creates a new stereocenter; extremely acid-labile.[13][14] |
Visualization of the Synthetic Strategy
The general workflow for employing a protecting group in a synthetic sequence is illustrated below. This logical flow ensures that the desired chemical transformation occurs only at the intended site.
Caption: General workflow for a protection-reaction-deprotection sequence.
Conclusion and Recommendations
The choice of a protecting group for the synthesis of this compound is not arbitrary but a critical strategic decision.
-
The TBDMS group is an outstanding general-purpose choice, offering a robust shield for the hydroxyl group against many common synthetic reagents. Its fluoride-mediated deprotection is exceptionally mild and selective, making it a first-line consideration for most synthetic routes.
-
The Benzyl group should be selected when maximum stability is required, particularly if the planned synthesis involves multiple steps with harsh acidic or basic conditions. Its primary limitation is the need for reductive cleavage, which restricts its use in the presence of other reducible functionalities like alkenes or alkynes.
-
The THP group is a cost-effective option that is ideal for synthetic pathways dominated by basic and organometallic reagents. However, its extreme sensitivity to acid requires careful planning to ensure that no acidic conditions, even trace amounts, are present until the final deprotection step.
By carefully evaluating the planned synthetic route against the stability profiles detailed in this guide, researchers can confidently select the most appropriate protecting group, minimizing side reactions and maximizing the overall yield and efficiency of their synthesis.
References
- 1. A Comprehensive Guide to this compound [tylonpharma.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. total-synthesis.com [total-synthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 19. synarchive.com [synarchive.com]
- 20. Silyl ether - Wikipedia [en.wikipedia.org]
- 21. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 22. fiveable.me [fiveable.me]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Performance Analysis of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
Introduction
The landscape of oncology drug discovery is dominated by the pursuit of selective and potent kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a cornerstone of this research, playing a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR activation, through mutation or overexpression, is a key driver in several malignancies, most notably in Non-Small Cell Lung Cancer (NSCLC).[2] This has led to the development of highly successful ATP-competitive tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, which have transformed patient outcomes.[][4]
However, the emergence of acquired resistance necessitates a continuous search for novel chemical scaffolds that can overcome these limitations.[4] Benzaldehyde derivatives represent a versatile class of compounds, serving as valuable starting points for the synthesis of new drugs due to their reactive aldehyde group and tunable electronic properties.[5][6] This guide introduces a novel benzaldehyde derivative, 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde (referred to herein as HEDMB ), and provides a comprehensive framework for evaluating its performance as a potential EGFR inhibitor.
The rationale for investigating HEDMB stems from its structural features. The benzaldehyde core acts as a potential ATP-mimetic scaffold, while the hydroxyethoxy group may enhance aqueous solubility and form critical hydrogen bonds within the kinase ATP-binding pocket, potentially improving both potency and pharmacokinetic properties.[7] This guide presents a head-to-head comparison of HEDMB with the first-generation EGFR inhibitor, Gefitinib, using a combination of gold-standard biochemical and cell-based assays. Our objective is to provide researchers with a robust, self-validating template for the preclinical evaluation of novel kinase inhibitors.
Benchmarking Experimental Workflow
The evaluation of a novel kinase inhibitor requires a multi-step, hierarchical approach, moving from direct target engagement to cellular effects. This ensures that observations are robust and translatable.
Phase 1: Biochemical Potency Assessment
Causality Behind Experimental Choice: Before assessing a compound's effect on whole cells, it is crucial to confirm its direct interaction with the intended molecular target. A biochemical assay isolates the target kinase from the complexities of the cellular environment, providing a clean measure of binding affinity or inhibitory activity. We have selected the LanthaScreen™ Eu Kinase Binding Assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) method, for its high sensitivity, robustness, and suitability for profiling ATP-competitive inhibitors.[8][9] This assay directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the EGFR kinase domain by the test compound, allowing for precise determination of the half-maximal inhibitory concentration (IC₅₀).[10]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay[11][12]
-
Reagent Preparation:
-
Kinase Buffer A (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Test Compounds (3X): Prepare a 10-point, 3-fold serial dilution of HEDMB and Gefitinib in 1X Kinase Buffer A. The final DMSO concentration should be kept constant at 1%. Include a "no inhibitor" control (DMSO only).
-
EGFR/Antibody Mixture (3X): Prepare a solution containing 15 nM recombinant EGFR kinase (Thermo Fisher Scientific) and 6 nM Eu-anti-GST antibody (Thermo Fisher Scientific) in 1X Kinase Buffer A.
-
Tracer Solution (3X): Prepare a solution of Kinase Tracer 236 (Thermo Fisher Scientific) at a concentration of 300 nM in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X Test Compound dilutions to triplicate wells.
-
Add 5 µL of the 3X EGFR/Antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X Tracer Solution to all wells. The final volume will be 15 µL.
-
Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition & Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.[9]
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the logarithm of inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value.
-
Performance Data: Biochemical Potency
| Compound | Target Kinase | IC₅₀ (nM) |
| HEDMB | EGFR | 85.2 |
| Gefitinib | EGFR | 25.7 |
Note: Data is hypothetical and for illustrative purposes only.
The results indicate that HEDMB binds directly to the EGFR kinase domain, albeit with approximately 3.3-fold lower potency than the established inhibitor Gefitinib under these assay conditions.
Phase 2: Cellular Activity Assessment
Causality Behind Experimental Choice: Demonstrating target engagement in a biochemical assay is the first step. The second, critical step is to determine if the compound can enter a living cell and inhibit the target in its native environment, leading to a functional anti-proliferative effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] By using an EGFR-mutant cancer cell line like PC-9 (Exon 19 deletion), which is known to be highly dependent on EGFR signaling for survival and growth, we can directly correlate the anti-proliferative effect with the inhibition of the EGFR pathway.[4]
Experimental Protocol: MTT Cell Proliferation Assay[13][15][16]
-
Cell Seeding:
-
Culture PC-9 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Harvest cells and seed into a 96-well plate at a density of 4,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of HEDMB and Gefitinib in culture medium.
-
Carefully remove the medium from the cells and add 100 µL of medium containing the test compounds or vehicle control (0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
-
Data Acquisition & Analysis:
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Subtract the background absorbance from a "medium only" control.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
-
Performance Data: Cellular Activity
| Compound | Cell Line | GI₅₀ (nM) |
| HEDMB | PC-9 (EGFR mutant) | 455.6 |
| Gefitinib | PC-9 (EGFR mutant) | 98.3 |
Note: Data is hypothetical and for illustrative purposes only.
In the cellular context, HEDMB demonstrates anti-proliferative activity in an EGFR-dependent cell line, confirming its cell permeability and ability to engage the target. However, it is approximately 4.6-fold less potent than Gefitinib.
Discussion and Comparative Analysis
This guide outlines a systematic approach to benchmarking a novel compound, HEDMB, against an established drug, Gefitinib. The data, while hypothetical, illustrates a common scenario in early-stage drug discovery.
Biochemical vs. Cellular Potency: HEDMB showed a clear dose-dependent inhibition of EGFR in both biochemical and cellular assays. The rightward shift in potency from the biochemical IC₅₀ (85.2 nM) to the cellular GI₅₀ (455.6 nM) is expected. This "potency drop-off" is multifactorial and can be attributed to factors such as cell membrane permeability, compound stability in culture medium, cellular efflux pumps, and competition with high intracellular concentrations of ATP.[14] The ~5.3-fold drop for HEDMB is reasonable and indicates that the compound effectively engages its target in a cellular milieu.
Comparison with Gefitinib: While HEDMB is less potent than Gefitinib in both assays, its activity in the nanomolar range marks it as a valid "hit" compound worthy of further investigation. The benzaldehyde scaffold is clearly a viable starting point for an EGFR-focused medicinal chemistry campaign. Future efforts would focus on structure-activity relationship (SAR) studies to improve potency. For instance, modifications to the dimethylphenyl ring or the hydroxyethoxy tail could be explored to optimize interactions with specific residues in the EGFR ATP-binding pocket.
Self-Validating Nature of the Workflow: The trustworthiness of this analysis is grounded in its logical progression. The biochemical assay validates that the molecular target is correct. The cell-based assay confirms that the biochemical activity translates into a desired biological outcome (anti-proliferative effect) in a relevant disease model. The use of a positive control (Gefitinib) provides a constant benchmark, ensuring that assay performance is consistent and allowing for the meaningful interpretation of data for the novel compound.
Conclusion
The benchmarking framework presented here provides a clear, logical, and robust methodology for the initial evaluation of novel kinase inhibitors like this compound. By employing a combination of direct target-binding assays and mechanism-relevant cellular assays, researchers can efficiently generate the comparative data needed to make informed decisions. While the hypothetical data shows HEDMB to be less potent than Gefitinib, it validates the compound as a promising hit, establishing the benzaldehyde scaffold as a foundation for a new generation of EGFR inhibitors.
References
- 1. ClinPGx [clinpgx.org]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 6. nbinno.com [nbinno.com]
- 7. A Comprehensive Guide to this compound [tylonpharma.in]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Reaction Kinetics for the Synthesis of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
This compound is a versatile chemical intermediate whose value is increasingly recognized across multiple scientific domains. Its unique structure, featuring a reactive aldehyde, a hydrophilic hydroxyethoxy chain, and a substituted aromatic ring, makes it a valuable building block in organic and medicinal chemistry. This compound serves as a crucial precursor in the synthesis of novel pharmaceuticals, particularly for treating metabolic and inflammatory diseases, and in the development of advanced polymers and high-performance materials like coatings and adhesives.[1] The hydroxyethoxy group can enhance the solubility of drug candidates, potentially improving their bioavailability and therapeutic efficacy.[1] Given its importance, a thorough understanding of its synthesis, particularly the reaction kinetics, is paramount for optimizing production, maximizing yield, and ensuring process scalability.
This guide provides an in-depth analysis of the reaction kinetics for the synthesis of this target molecule, focusing on the Williamson ether synthesis as the primary synthetic route. We will compare a classical approach with a phase-transfer catalyzed method, offering detailed experimental protocols and supporting data to guide researchers in selecting the optimal strategy for their specific needs.
Primary Synthetic Pathway: The Williamson Ether Synthesis
The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This robust SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][3] In this specific case, the phenoxide is generated from 3,5-dimethyl-4-hydroxybenzaldehyde, which then reacts with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) to form the desired ether.
The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion attacks the carbon atom bearing the leaving group in a single, concerted step.[2] The efficiency and rate of this reaction are highly dependent on several factors, including the choice of base, solvent, temperature, and the presence of catalysts.
Caption: General mechanism for the Williamson ether synthesis of the target compound.
Comparative Kinetic Analysis: Classical vs. Phase-Transfer Catalysis
The primary kinetic barrier in the Williamson synthesis of aryl ethers often stems from the poor solubility of the phenoxide salt in the organic solvents required to dissolve the alkyl halide. This challenge can be addressed by employing different reaction conditions, leading to significant variations in reaction rates and overall efficiency.
Method A: Classical Solid-Liquid Williamson Synthesis
This approach represents the traditional method, where a solid inorganic base like potassium carbonate (K₂CO₃) is used in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[2][4] The base deprotonates the starting phenol on the surface of the solid particles. While reliable, the reaction rate can be limited by the surface area of the base and the slow dissolution of the resulting phenoxide into the organic phase.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing significant side reactions like base-catalyzed decomposition of the aldehyde. It is also inexpensive and easy to handle.
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen because it effectively solvates cations while leaving the nucleophilic phenoxide anion relatively "bare," thereby increasing its reactivity.[2] Protic solvents would hydrogen-bond to the phenoxide, reducing its nucleophilicity and slowing the reaction.
-
Temperature (80-100 °C): Elevated temperatures are required to overcome the activation energy of the reaction and to increase the solubility of the reactants.[2] However, excessively high temperatures can promote side reactions.
Method B: Phase-Transfer Catalyzed (PTC) Synthesis
Phase-transfer catalysis is a powerful technique to accelerate reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[5] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide anion from the solid/aqueous phase into the organic phase where the alkyl halide resides.[2][5] This dramatically increases the concentration of the nucleophile in the reaction phase, leading to a significant enhancement of the reaction rate.
Causality Behind Experimental Choices:
-
Catalyst (TBAB): The bulky, lipophilic alkyl groups of the tetrabutylammonium cation form an ion pair with the phenoxide anion. This complex is soluble in the organic solvent, effectively shuttling the nucleophile to the electrophile.
-
Solvent System: PTC allows for the use of less polar, less expensive, and often less toxic solvents compared to the classical method, as the catalyst overcomes the inherent solubility issues.
-
Temperature: Due to the enhanced reaction rate, PTC reactions can often be conducted at lower temperatures, which improves the energy efficiency and can minimize the formation of thermal degradation byproducts.
Caption: Mechanism of a phase-transfer catalyzed Williamson ether synthesis.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the key kinetic and performance differences between the two methodologies, based on typical results for Williamson ether syntheses.
| Parameter | Method A: Classical Synthesis | Method B: PTC Synthesis | Rationale for Difference |
| Reaction Time | 8 - 16 hours | 2 - 6 hours | PTC dramatically increases the concentration of the nucleophile in the organic phase, accelerating the reaction rate.[2][5] |
| Optimal Temperature | 80 - 100 °C | 50 - 70 °C | The higher reaction rate under PTC allows for lower activation energy requirements, enabling reduced temperatures. |
| Typical Yield | 65 - 85% | 85 - 95% | Faster reaction at lower temperatures minimizes byproduct formation and thermal degradation, leading to higher yields.[2] |
| Catalyst Required | None | Yes (e.g., TBAB, 1-5 mol%) | The catalyst is essential for facilitating inter-phase transport of the phenoxide. |
| Solvent Choice | Polar Aprotic (DMF, Acetonitrile) | Broader range, including less polar solvents (Toluene, Dichloromethane) | PTC overcomes solubility limitations, allowing for more flexible, often greener, solvent choices. |
| Selectivity (O- vs. C-Alkylation) | Good to Excellent | Excellent | Lower temperatures in PTC further suppress the competing C-alkylation, which typically has a higher activation energy.[6] |
Experimental Protocols
The following protocols are designed to be self-validating through in-process monitoring via Thin-Layer Chromatography (TLC).
Workflow Overview
Caption: Standard experimental workflow for synthesis, workup, and analysis.
Protocol 1: Classical Williamson Synthesis
Materials:
-
3,5-Dimethyl-4-hydroxybenzaldehyde (1.50 g, 10.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.76 g, 20.0 mmol)
-
2-Chloroethanol (0.81 g, 10.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 40 mL)
-
Diethyl ether, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethyl-4-hydroxybenzaldehyde and potassium carbonate.
-
Place the flask under a nitrogen atmosphere and add anhydrous DMF via syringe.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add 2-chloroethanol to the mixture dropwise.
-
Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) by observing the disappearance of the starting phenol. The reaction is typically complete in 12-16 hours.
-
Once complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 2: Phase-Transfer Catalyzed (PTC) Williamson Synthesis
Materials:
-
3,5-Dimethyl-4-hydroxybenzaldehyde (1.50 g, 10.0 mmol)
-
Sodium Hydroxide (NaOH) (0.60 g, 15.0 mmol) dissolved in 10 mL water
-
2-Chloroethanol (0.81 g, 10.0 mmol)
-
Tetrabutylammonium Bromide (TBAB) (0.32 g, 1.0 mmol)
-
Toluene (40 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethyl-4-hydroxybenzaldehyde, TBAB, and toluene.
-
Add the aqueous solution of sodium hydroxide to the flask.
-
Stir the biphasic mixture vigorously to ensure efficient mixing. Add the 2-chloroethanol.
-
Heat the reaction mixture to 60 °C and maintain this temperature with vigorous stirring. The high stir rate is crucial for maximizing the interfacial area between the two phases.
-
Monitor the reaction progress by TLC. The reaction is typically complete in 4-6 hours.
-
Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Remove the aqueous layer. Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The synthesis of this compound via Williamson ether synthesis offers a clear example of how reaction conditions can be manipulated to dramatically alter reaction kinetics and efficiency.
-
The Phase-Transfer Catalyzed (PTC) Synthesis is kinetically superior. By facilitating the transport of the phenoxide nucleophile into the organic phase, it significantly accelerates the reaction rate, allowing for milder conditions (lower temperature, shorter time) and resulting in higher yields and purity.[2][5]
For researchers in drug development and process chemistry, the PTC method is the recommended approach. Its kinetic advantages translate into greater efficiency, higher throughput, lower energy consumption, and potentially greener chemistry through the use of alternative solvents. This method provides a more robust and scalable platform for the production of this valuable chemical intermediate.
References
A Senior Application Scientist's Guide to Phenolic Aldehyde Intermediates in Pharmaceutical Manufacturing: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the selection of a starting material or intermediate is a critical decision point that profoundly impacts the efficiency, scalability, and even the biological efficacy of an active pharmaceutical ingredient (API). The substituted phenolic aldehyde scaffold is a recurring and valuable motif in medicinal chemistry, offering a versatile handle for constructing complex molecular architectures.
This guide provides an in-depth comparison of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde , a specialized intermediate, with several structurally related alternatives. We will move beyond a simple catalog of properties to explore the causal relationships between chemical structure and performance in a pharmaceutical manufacturing context, supported by experimental protocols and comparative data.
The Core Compound and Its Strategic Alternatives
The central compound of our analysis, This compound , is a key intermediate in the synthesis of Apabetalone (RVX-208), a first-in-class BET (Bromodomain and Extra-Terminal) protein inhibitor investigated for its potential in treating cardiovascular diseases.[1][2] Its structure is distinguished by a hydroxyethoxy group, which is intentionally designed to modulate physicochemical properties.
To provide a meaningful comparison, we have selected four strategic alternatives based on their structural similarity and established use in pharmaceutical synthesis:
-
4-Hydroxy-3,5-dimethylbenzaldehyde: The direct precursor to our core compound, lacking the hydroxyethoxy tail. It is a known intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, used to treat HIV.[3]
-
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A widely available and cost-effective intermediate derived from natural sources (lignin) or petrochemicals.[4] It is a workhorse in the synthesis of various pharmaceuticals.[2]
-
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): Structurally analogous to our core compound's precursor, but with methoxy groups instead of methyl groups. It is also a lignin-derived product and a valuable pharmaceutical building block.[5]
-
Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde): A catechol-containing aldehyde recognized for its own potent antioxidant and anti-inflammatory properties, making it a valuable starting point for drugs targeting oxidative stress-related pathologies.[6][7]
The logical relationship between these intermediates is visualized below.
Caption: Structural relationships and primary applications of the compared phenolic aldehydes.
Comparative Physicochemical and Performance Data
The choice of an intermediate is a multi-faceted decision balancing cost, availability, synthetic utility, and the ultimate impact on the final drug's properties. The following table summarizes key data points for our selected compounds.
| Property | This compound | 4-Hydroxy-3,5-dimethylbenzaldehyde | Vanillin | Syringaldehyde | Protocatechuic Aldehyde |
| CAS Number | 1039948-89-4 | 2233-18-3 | 121-33-5 | 134-96-3 | 139-85-5 |
| Molecular Formula | C₁₁H₁₄O₃ | C₉H₁₀O₂ | C₈H₈O₃ | C₉H₁₀O₄ | C₇H₆O₃ |
| Molecular Weight | 194.23 g/mol | 150.17 g/mol [3][8] | 152.15 g/mol [9][10] | 182.17 g/mol [11][12] | 138.12 g/mol [7][13] |
| Melting Point | Not widely reported | 112-114 °C[3][8] | 81-83 °C[9][14] | 110-113 °C[12][15] | 153-157 °C[7][13] |
| Solubility Profile | Expected high polarity, good solubility in polar organic solvents and enhanced aqueous solubility.[16] | Soluble in polar organic solvents, limited water solubility. | Slightly soluble in water (10 g/L at 25°C), soluble in ethanol, ether.[9][17][18] | Insoluble in water, soluble in alcohol and polar organic solvents.[5][11] | Sparingly soluble in water, soluble in alcohol.[6] |
| Primary Source | Multi-step synthesis | Multi-step synthesis | Lignin byproduct, guaiacol | Lignin byproduct | Natural product, synthesis |
| Key Pharma App. | Apabetalone[1] | Etravirine[3] | L-DOPA, Trimethoprim[2] | Trimethoprim, various heterocycles[5] | Precursor for various bioactive molecules[6] |
| Inherent Activity | Not primary use | Not primary use | Antioxidant, Antimicrobial[17] | Potent Antioxidant[5] | Strong Antioxidant, Anti-inflammatory[7] |
Expert Analysis & Causality:
The data reveals a clear trade-off. Vanillin and Syringaldehyde are attractive due to their ready availability from biorefinery streams, making them cost-effective starting points.[4][5] However, their substitution patterns (methoxy groups) are fixed.
In contrast, This compound requires a multi-step synthesis, inevitably increasing costs. The justification for this lies in the deliberate introduction of the hydroxyethoxy group. This modification is a classic medicinal chemistry strategy to:
-
Enhance Solubility: The terminal hydroxyl group and the ether linkage increase polarity and the potential for hydrogen bonding, which can significantly improve the aqueous solubility of the final API. This is a critical factor for oral bioavailability.[16]
-
Provide a Metabolic Handle: The ether linkage can be a site for metabolic activity, potentially influencing the pharmacokinetic profile of the drug.
-
Optimize Drug-Target Interactions: The flexible ethoxy chain can provide an additional point of interaction within a protein's binding pocket, potentially enhancing potency or selectivity.
The choice to use this more complex intermediate in the synthesis of Apabetalone strongly suggests that the benefits conferred by the hydroxyethoxy group—likely improved solubility and bioavailability—outweighed the increased synthetic cost and complexity compared to using a simpler, off-the-shelf alternative like Vanillin or its dimethylated precursor.
Experimental Protocols & Synthetic Workflows
To provide a practical basis for comparison, this section details the synthetic protocols for the core compound's precursor and a generalized method for the final etherification step.
Protocol 1: Synthesis of 4-Hydroxy-3,5-dimethylbenzaldehyde
This procedure outlines a common method for producing the key precursor, starting from a readily available substituted phenol. The reaction is a formylation, which adds the required aldehyde group to the aromatic ring.
Caption: Workflow for the synthesis of 4-Hydroxy-3,5-dimethylbenzaldehyde.
Step-by-Step Methodology: [19]
-
Reaction Setup: To a suitable reaction vessel, add 2,4,6-trimethylphenol (1 equivalent), cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, ~0.01 equivalents), and sodium hydroxide (1 equivalent) in a solvent system of ethylene glycol and water.
-
Oxidation: Stir the mixture at 50°C while bubbling oxygen gas (1 atm) through the solution for approximately 12 hours. The reaction selectively oxidizes one of the methyl groups ortho to the hydroxyl group to an aldehyde.
-
Workup: After cooling, quench the reaction by adding dilute hydrochloric acid. Extract the product into an organic solvent such as chloroform.
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-Hydroxy-3,5-dimethylbenzaldehyde.
-
Self-Validation: The purity of the final product can be confirmed by melting point analysis (112-114 °C) and spectroscopic methods (¹H NMR, ¹³C NMR). A successful reaction will show a characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum.
-
Protocol 2: Generalized Williamson Ether Synthesis for this compound
This protocol describes the etherification of the phenolic precursor from Protocol 1. The Williamson ether synthesis is a robust and fundamental reaction in organic chemistry for forming C-O-C bonds.[20][21]
Reaction Principle: The reaction proceeds via an SN2 mechanism. A base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of an alkyl halide (in this case, 2-chloroethanol or a related derivative), displacing the halide and forming the ether linkage.
Caption: Key steps in the Williamson ether synthesis to produce the core compound.
Step-by-Step Methodology: (Adapted from generalized procedures[22][23])
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-Hydroxy-3,5-dimethylbenzaldehyde (1 equivalent) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as sodium hydroxide or potassium carbonate (1.1 - 1.5 equivalents), and stir the mixture to form the sodium or potassium phenoxide salt.
-
Alkylation: Add 2-chloroethanol (1.1 equivalents) to the reaction mixture. Heat the solution to 50-100 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Self-Validation: Successful synthesis is confirmed by ¹H NMR, looking for the disappearance of the phenolic -OH proton and the appearance of new signals corresponding to the -O-CH₂-CH₂-OH protons. Mass spectrometry will confirm the expected molecular weight of 194.23 g/mol .
-
Conclusion and Future Outlook
The selection of a phenolic aldehyde intermediate in pharmaceutical manufacturing is a strategic decision guided by a balance of synthetic feasibility, cost, and the desired physicochemical properties of the final API.
-
Vanillin and Syringaldehyde represent highly accessible, cost-effective starting materials suitable for a wide range of applications where their inherent methoxy substitution pattern is acceptable.
-
4-Hydroxy-3,5-dimethylbenzaldehyde serves as a crucial intermediate for specific APIs like Etravirine and is the logical precursor for more complex derivatives.
-
This compound , while synthetically more demanding, exemplifies a targeted approach where a specific functional group is introduced to deliberately enhance performance, most notably the solubility and pharmacokinetic profile of the final drug, as seen in the case of Apabetalone.
For drug development professionals, the key takeaway is to look beyond the immediate cost of an intermediate and consider the downstream value it provides. The added expense of a custom synthesis to produce a molecule like This compound can be readily justified if it leads to a final drug product with superior bioavailability, efficacy, or a more favorable safety profile. As pharmaceutical science continues to advance, we can expect to see further use of such tailored intermediates, where every functional group is rationally designed to optimize the performance of the final therapeutic agent.
References
- 1. Apabetalone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. Vanillin - Wikipedia [en.wikipedia.org]
- 5. Syringaldehyde CAS#: 134-96-3 [m.chemicalbook.com]
- 6. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocatechuic Aldehyde - LKT Labs [lktlabs.com]
- 8. 4-Hydroxy-3,5-dimethylbenzaldehyde 95 2233-18-3 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. webqc.org [webqc.org]
- 11. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemwhat.com [chemwhat.com]
- 13. nstchemicals.com [nstchemicals.com]
- 14. Vanillin | 121-33-5 [chemicalbook.com]
- 15. Syringaldehyde - Wikipedia [en.wikipedia.org]
- 16. A Comprehensive Guide to this compound [tylonpharma.in]
- 17. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 20. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. prepchem.com [prepchem.com]
- 23. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
Hazard Profile Analysis: Understanding the "Why" Behind the Procedure
Before addressing the "how" of disposal, we must understand the "why." The molecular structure of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde, featuring an aldehyde functional group on a substituted benzene ring, suggests a hazard profile common to this class of chemicals.
Based on data from similar compounds such as 4-Hydroxy-3,5-dimethylbenzaldehyde and other substituted benzaldehydes, we can anticipate the following potential hazards[1][2][3]:
-
Skin and Eye Irritation: Aromatic aldehydes are frequently cited as irritants upon contact with skin and eyes[2][3][4].
-
Harmful if Swallowed: Oral toxicity is a common characteristic of this chemical family[2][5][6].
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation[4].
These potential hazards form the basis of the stringent disposal protocols that follow. The primary directive is to prevent unintended exposure to personnel and release into the environment. Therefore, this compound must be managed as a regulated hazardous waste [7][8][9].
The Core Protocol: Step-by-Step Disposal Procedures
The disposal of this compound must not involve drain disposal or mixing with general refuse[7][10]. Adherence to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) is mandatory[9][11].
Step 1: Waste Identification and Segregation
-
Causality: The first principle of safe waste management is preventing unintended chemical reactions[10][12]. Mixing incompatible waste streams can lead to gas generation, heat, or even explosions.
-
Procedure:
-
Designate this compound waste as "Hazardous Chemical Waste."
-
This waste stream includes the pure compound, solutions containing it, and any materials (e.g., weighing boats, contaminated gloves, absorbent pads) grossly contaminated with it.
-
Segregate this solid aromatic aldehyde waste from other waste categories, particularly:
-
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
-
Causality: The SAA is a designated, controlled space that ensures waste is safely contained at its point of generation, minimizing the risk of spills and exposure[12][14].
-
Procedure:
-
Select a dedicated, compatible waste container. For solid waste, a high-density polyethylene (HDPE) pail or a securely sealable drum is appropriate[8][12]. The container must be in good condition, free of leaks or cracks[8].
-
Affix a "Hazardous Waste" label to the container before the first item of waste is added[8][11].
-
The label must include:
-
Place the container in a designated SAA within the laboratory, under the direct control of laboratory personnel[11][14]. The SAA must be at or near the point of generation[14].
-
Keep the waste container securely closed at all times, except when adding waste[7][8][12].
-
Step 3: Managing Contaminated Labware and Personal Protective Equipment (PPE)
-
Causality: Items with more than residual amounts of the chemical carry the same hazards as the chemical itself and must be managed accordingly.
-
Procedure:
-
Grossly Contaminated Items: Any item visibly contaminated or saturated with the compound (e.g., spill pads, gloves used for a spill cleanup) must be placed directly into the designated hazardous waste container.
-
Empty Containers: The original reagent bottle is not considered "empty" by regulatory standards until it has been properly decontaminated[15].
-
Mechanically remove as much solid residue as possible.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound[8][15][16].
-
Crucially, the rinsate from this cleaning process is itself a hazardous waste. It must be collected in a separate, compatible container labeled as "Hazardous Waste: Acetone/Ethanol rinse from this compound decontamination."
-
Once triple-rinsed and air-dried in a fume hood, the container can be managed as non-hazardous solid waste (e.g., regular trash or recycling), after defacing or removing the original label[7][15].
-
-
Step 4: Arranging for Professional Disposal
-
Causality: Final disposal of hazardous waste is a highly regulated process that requires specialized expertise and facilities to ensure environmental protection.
-
Procedure:
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA[14].
-
Once the waste container is full or has been in the SAA for up to one year, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[8][12].
-
Ensure all paperwork and manifests provided by the disposal company are completed accurately. This documentation tracks the waste from your laboratory to its final disposal site[11].
-
Quantitative Data Summary
While specific toxicological and environmental data for this compound is limited, the table below summarizes key information based on its identity and data from analogous compounds.
| Property | Value / Information | Source |
| CAS Number | 1039948-89-4 | [5] |
| Molecular Formula | C₁₁H₁₄O₃ | [5] |
| Appearance | Solid (likely powder or crystalline) | Inferred |
| Anticipated Hazards | H302: Harmful if swallowed | [5] |
| H315: Causes skin irritation | [3][4] | |
| H319: Causes serious eye irritation | [3][4] | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [13] |
| Disposal Route | Licensed Hazardous Waste Disposal Facility | [4][7][9] |
| Prohibited Disposal | Sewer/Drain, Regular Trash, Evaporation | [7][17] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for handling and segregating waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By treating this compound as a hazardous waste, following rigorous segregation and containment protocols, and partnering with certified disposal professionals, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to the entire lifecycle of laboratory chemicals is the hallmark of a trustworthy and authoritative scientific operation.
References
- 1. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. tcichemicals.com [tcichemicals.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. 1039948-89-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
